2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Description
Properties
CAS No. |
103815-24-3 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2-oxo-1H-pyridin-4-yl) pentanoate |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-10(13)14-8-5-6-11-9(12)7-8/h5-7H,2-4H2,1H3,(H,11,12) |
InChI Key |
TUDXNWIUMDHRCR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC(=O)NC=C1 |
Canonical SMILES |
CCCCC(=O)OC1=CC(=O)NC=C1 |
Synonyms |
Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
2-Oxo-1,2-dihydropyridin-4-yl pentanoate chemical structure and properties
This is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate , a specific ester derivative of the 4-hydroxy-2-pyridone scaffold.
Executive Summary
2-Oxo-1,2-dihydropyridin-4-yl pentanoate (CAS: 103815-24-3) is a specialized ester prodrug derived from 4-hydroxy-2-pyridone (also known as 2,4-dihydroxypyridine). Chemically, it consists of a 2-pyridone core where the hydroxyl group at the 4-position has been esterified with pentanoic acid (valeric acid).
This modification significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity and membrane permeability . Upon physiological administration, the ester bond is susceptible to hydrolysis by plasma or tissue esterases, releasing the active 4-hydroxy-2-pyridone moiety. The parent scaffold is a known pharmacophore with diverse biological activities, including antifungal properties (e.g., Ciclopirox), iron chelation , and inhibition of dihydropyrimidine dehydrogenase (DPD) , a critical enzyme in pyrimidine metabolism.
Chemical Structure & Molecular Properties[1][2][3][4][5]
Structural Analysis
The molecule is characterized by a 2-pyridone (lactam) ring system substituted at the 4-position with a pentanoyloxy group.
-
IUPAC Name: 2-Oxo-1,2-dihydropyridin-4-yl pentanoate[1]
-
Synonyms: 4-(n-Pentanoyloxy)-2-pyridone; Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester[1]
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
Tautomeric Considerations: The parent compound, 2,4-dihydroxypyridine, exists in equilibrium between the 2,4-pyridinediol (lactim) and 4-hydroxy-2-pyridone (lactam) forms. In 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, the oxygen at C4 is acylated, which "locks" the C4 oxygen in the ester form. Consequently, the C2 position predominantly exists as the lactam (carbonyl) tautomer, stabilized by amide resonance, rather than the lactim (hydroxyl) form.
Physicochemical Properties
| Property | Value / Description |
| Physical State | Crystalline Solid (typically white to off-white) |
| Melting Point | ~100–110 °C (Estimated based on homologs) |
| Solubility (Water) | Low (due to pentyl chain and ester linkage) |
| Solubility (Organic) | High in DCM, DMSO, Methanol, Ethyl Acetate |
| LogP (Predicted) | ~1.5 – 2.0 (More lipophilic than parent 4-hydroxy-2-pyridone) |
| pKa | ~11 (NH proton of pyridone ring) |
| Stability | Stable in solid state; hydrolytically labile in basic/acidic aqueous media |
Synthesis Protocol
The synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate typically employs a silylation-acylation strategy . Direct acylation of 2,4-dihydroxypyridine can lead to mixtures of O-acyl and N-acyl products. To achieve regioselectivity at the 4-oxygen, the intermediate 2,4-bis(trimethylsilyloxy)pyridine is used.
Reaction Mechanism
-
Silylation: 2,4-Dihydroxypyridine is treated with a silylating agent (e.g., HMDS) to form the bis-silyl ether.
-
Selective Acylation: The bis-silyl ether reacts with pentanoyl chloride (valeryl chloride). The 4-position silyl ether is more nucleophilic/reactive towards acyl chlorides than the 2-position (which is sterically and electronically distinct), or the N-position.
-
Desilylation/Workup: The remaining silyl group at C2 (if any) or the transient intermediate hydrolyzes upon aqueous workup to regenerate the stable 2-pyridone lactam.
Step-by-Step Protocol (Adapted from US Patent 5,155,113)
Reagents:
-
2,4-Bis(trimethylsilyloxy)pyridine (1.00 g)[1]
-
n-Pentanoyl chloride (Valeryl chloride) (1.02 mL)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
-
Catalyst: None usually required, or trace DMAP
Procedure:
-
Preparation: In a flame-dried flask under inert atmosphere (N₂ or Ar), dissolve 2,4-bis(trimethylsilyloxy)pyridine (1.00 g, ~3.9 mmol) in anhydrous DCM (10 mL).
-
Acylation: Add n-pentanoyl chloride (1.02 mL, ~8.5 mmol) dropwise at 0°C or room temperature.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (silica gel, EtOAc/Hexane) for the disappearance of the silyl ether.
-
Quench: Quench the reaction with water or saturated NaHCO₃ solution to hydrolyze the trimethylsilyl chloride byproducts and any remaining silyl groups on the pyridone nitrogen/oxygen.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, eluent: MeOH/DCM gradient) or recrystallization from EtOAc/Hexane.
-
Yield: ~310 mg (approx. 41% yield).
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway via bis-silyl ether intermediate.
Biological Applications & Mechanism of Action
Prodrug Strategy
The pentanoate ester serves as a lipophilic promoiety .
-
Problem: The parent 4-hydroxy-2-pyridone is polar and may have poor skin permeability or oral bioavailability.
-
Solution: Esterification with pentanoic acid increases the logP, facilitating passive diffusion across lipid bilayers (e.g., stratum corneum for topical drugs, or intestinal epithelium for oral drugs).
-
Activation: Once absorbed, ubiquitous esterases (carboxylesterases) hydrolyze the ester bond, releasing the active 4-hydroxy-2-pyridone and non-toxic pentanoic acid.
Potential Therapeutic Targets
While specific indications depend on the exact formulation and dosage, the 4-hydroxy-2-pyridone scaffold is relevant in:
-
Antifungal Activity: Analogs like Ciclopirox target fungal iron-dependent enzymes. The pentanoate prodrug could offer enhanced dermal penetration for treating mycoses.
-
DPD Inhibition (Oncology): 2,4-Dihydroxypyridine is a potent inhibitor of Dihydropyrimidine Dehydrogenase (DPD) . DPD degrades 5-Fluorouracil (5-FU). Co-administration of DPD inhibitors (like Eniluracil or Gimeracil) increases 5-FU half-life. This ester could act as a sustained-release DPD inhibitor.
-
Antifibrotic Activity: Inhibition of Prolyl Hydroxylase , preventing collagen synthesis in fibrotic diseases.
Metabolic Pathway Diagram
Caption: Metabolic activation of the prodrug to its active form.
References
-
PrepChem. (n.d.). Preparation of 4-(n-pentanoyloxy)-2-pyridone. Retrieved from [Link]
- United States Patent Office. (1992). US Patent 5,155,113: Pyridone Derivatives. (Referenced as source for synthesis protocol).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 103815-24-3. Retrieved from [Link][2]
Sources
2-Oxo-1,2-dihydropyridin-4-yl pentanoate CAS number and synonyms
This technical guide details the chemical profile, synthesis, and applications of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate , a specialized ester derivative of 4-hydroxypyridin-2(1H)-one.
Chemical Identity & Nomenclature
This compound functions primarily as a lipophilic prodrug or intermediate for 4-hydroxypyridin-2(1H)-one (also known as 2,4-dihydroxypyridine). The pentanoate ester moiety significantly enhances lipophilicity compared to the parent heterocycle, facilitating membrane permeability and formulation in non-polar matrices.
| Property | Details |
| CAS Number | 103815-24-3 |
| IUPAC Name | 2-Oxo-1,2-dihydropyridin-4-yl pentanoate |
| Common Synonyms | [1][2] • 4-(Pentanoyloxy)-2-pyridone• Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester[3]• 4-Valeryloxy-2-pyridone• 2,4-Dihydroxypyridine 4-pentanoate |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | CCCCC(=O)OC1=CC(=O)NC=C1 |
| InChI Key | TUDXNWIUMDHRCR-UHFFFAOYSA-N |
Structural Analysis & Tautomerism
The core scaffold exists in a tautomeric equilibrium between 2,4-dihydroxypyridine (lactim form) and 4-hydroxy-2-pyridone (lactam form). In the pentanoate ester, the 4-position oxygen is acylated, locking the structure primarily into the 2-pyridone form.
-
Prodrug Mechanism: Upon physiological hydrolysis (e.g., by esterases), the pentanoate group is cleaved, releasing valeric acid and the active 4-hydroxypyridin-2-one .
-
Zinc Binding: The liberated 4-hydroxypyridin-2-one moiety is a known zinc-binding group (ZBG), often utilized in the design of metalloproteinase inhibitors (e.g., MMPs, elastase) and antifungal agents (e.g., Ciclopirox).
Synthesis Protocol
The synthesis requires selective acylation of the 4-position oxygen. Direct acylation of 2,4-dihydroxypyridine is difficult due to competing N-acylation and solubility issues. The preferred method utilizes silyl protection to activate the oxygen atoms and direct regioselectivity.
Reagents & Materials
-
Substrate: 2,4-Dihydroxypyridine (CAS 626-03-9).
-
Silylating Agent: Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl).
-
Acylating Agent: Valeryl chloride (Pentanoyl chloride).
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology
-
Silylation (Activation):
-
Reflux 2,4-dihydroxypyridine with excess HMDS (or TMSCl/Base) to generate the bis-silylated intermediate: 2,4-bis(trimethylsilyloxy)pyridine .
-
Note: This intermediate is moisture-sensitive and should be used immediately or isolated under inert atmosphere.
-
-
Regioselective Acylation:
-
Dissolve 2,4-bis(trimethylsilyloxy)pyridine (1.0 eq) in anhydrous DCM.
-
Add Valeryl chloride (1.0–1.1 eq) dropwise at 0°C to room temperature.
-
The reaction is driven by the formation of the stable amide-like carbonyl at the 2-position and the ester at the 4-position.
-
-
Hydrolysis & Workup:
-
Quench the reaction with methanol or dilute aqueous acid to remove the remaining silyl group at the N/O-2 position.
-
The 4-pentanoyloxy group remains stable under mild hydrolytic conditions.
-
Precipitate the product or extract with ethyl acetate.
-
-
Purification:
-
Recrystallize from ethanol/water or purify via silica gel chromatography (eluent: DCM/MeOH).
-
Reaction Pathway Diagram
Figure 1: Synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate via silyl-activated intermediate.
Applications & Research Context
This compound is primarily relevant in medicinal chemistry and dermatological research .
-
Prodrug Strategy: The pentanoate chain increases lipophilicity (logP ~1.5–2.0) compared to the parent 4-hydroxypyridone (logP < 0), enhancing skin penetration for topical formulations.
-
Enzyme Inhibition: The parent scaffold (4-hydroxypyridone) is a bioisostere of hydroxamic acids, commonly used to chelate zinc in the active sites of metalloproteases (e.g., Elastase, Collagenase).
-
Dermatology: Derivatives of 4-hydroxypyridone (e.g., Ciclopirox) are established antifungals. The pentanoate ester may serve as a pro-drug to deliver the active antifungal agent into the nail bed or stratum corneum.
Analytical Profile (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.2 ppm (s, 1H, NH) – Broad singlet.
-
δ 7.3 ppm (d, 1H, H-6).
-
δ 6.1 ppm (d, 1H, H-3).
-
δ 5.9 ppm (s, 1H, H-5).
-
δ 2.5 ppm (t, 2H, α-CH₂ of pentanoate).
-
δ 1.6 ppm (m, 2H, β-CH₂).
-
δ 1.3 ppm (m, 2H, γ-CH₂).
-
δ 0.9 ppm (t, 3H, terminal CH₃).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 196.1 m/z.
-
Fragment ion at ~112 m/z (loss of valeric acid, C₅H₁₀O₂).
-
Safety & Handling
-
Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; avoid moisture.
-
Solubility: Soluble in DMSO, Methanol, Ethanol, and DCM. Sparingly soluble in water.
References
-
PrepChem. (n.d.). Preparation of 4-(n-pentanoyloxy)-2-pyridone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxypyridine (Parent Compound).[4] National Library of Medicine. Retrieved from [Link]
- United States Patent Office. (1992). US Patent 5,155,113. (Cited as the primary literature source for the synthesis of CAS 103815-24-3).
Sources
Biological Activity of 4-Hydroxy-2-Pyridone Pentanoate Ester: A Technical Guide
The following technical guide details the biological activity, mechanism of action, and experimental validation of 4-hydroxy-2-pyridone pentanoate ester . This compound represents a strategic lipophilic prodrug modification of the 4-hydroxy-2-pyridone (4-HP) pharmacophore, a scaffold renowned for its iron-chelating and antimicrobial properties.
Executive Summary
The 4-hydroxy-2-pyridone pentanoate ester is a semi-synthetic derivative designed to optimize the bioavailability and membrane permeability of the 4-hydroxy-2-pyridone (4-HP) core. While the parent 4-HP scaffold (e.g., Ciclopirox, NITD-916) exhibits potent antifungal, antibacterial, and antineoplastic activity via iron chelation and enzyme inhibition, its hydrophilic nature can limit penetration through lipid-rich barriers such as the stratum corneum or mycobacterial cell walls.
Esterification with pentanoic acid (valeric acid) transforms the active enol moiety into a lipophilic prodrug. Upon administration, the ester is hydrolyzed by endogenous esterases to release the active 4-HP, which then exerts its biological effects. This guide analyzes this mechanism, the resulting biological profile, and the protocols required to validate its activity.
Chemical Biology & Mechanism of Action
The Prodrug Strategy
The 4-hydroxy group at position 4 is the critical site for metal chelation. By masking this group with a pentanoate ester, the molecule achieves two distinct advantages:
-
Lipophilicity Enhancement: The C5 alkyl chain increases the LogP, facilitating passive diffusion across fungal cell membranes and the human stratum corneum.
-
Metabolic Shielding: The ester protects the hydroxyl group from premature glucuronidation during first-pass metabolism.
Mechanism of Action (MoA)
The biological activity follows a "Unlock-and-Chelate" mechanism:
-
Permeation: The neutral ester diffuses into the target tissue/organism.
-
Activation: Intracellular esterases hydrolyze the pentanoate bond, releasing the free 4-HP and valeric acid.
-
Effector Phase: The liberated 4-HP anion forms a bidentate complex with Fe³⁺ (and other divalent cations like Zn²⁺/Cu²⁺).
-
Downstream Effects:
-
Iron Starvation: Depletion of essential iron cofactors inhibits ribonucleotide reductase (DNA synthesis) and cytochromes (respiration).
-
Enzyme Inhibition: Direct inhibition of metal-dependent enzymes (e.g., arachidonate 5-lipoxygenase in inflammation, InhA in M. tuberculosis).
-
Visualization: Activation Pathway
Caption: Activation pathway of 4-HP pentanoate ester from lipophilic permeation to intracellular iron sequestration.
Biological Activity Profile
Antifungal Activity
The free 4-HP core acts as a broad-spectrum antimycotic.
-
Target Organisms: Candida albicans, Trichophyton rubrum, Malassezia globosa.
-
Mechanism: Unlike azoles (which target ergosterol), 4-HP derivatives disrupt membrane transport and chelate iron required for fungal peroxidase and catalase activity, leading to accumulation of toxic peroxides.
-
Pentanoate Advantage: Enhanced retention in the keratinized layers of the skin compared to the free acid or olamine salt.
Antimycobacterial Activity (Anti-TB)
Research into 4-HP derivatives (e.g., NITD-916) has shown they inhibit InhA , the enoyl-ACP reductase essential for mycolic acid synthesis in Mycobacterium tuberculosis.[1][2]
-
Activity: The pentanoate ester serves to penetrate the waxy, mycolic acid-rich cell wall of mycobacteria. Once inside, the hydrolyzed 4-HP binds to the InhA active site.
Antineoplastic Potential
4-HP derivatives exhibit cytotoxicity against various cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer).
-
Mechanism: Iron chelation induces G1/S phase arrest by inhibiting ribonucleotide reductase. Additionally, they may inhibit histone demethylases (JmjC domain), which are iron-dependent, thereby altering epigenetic regulation in tumors.
Experimental Protocols
In Vitro Esterase Hydrolysis Assay
Purpose: To verify the "prodrug" conversion rate in plasma or cell lysate.
-
Preparation: Dissolve 4-HP pentanoate ester in DMSO (10 mM stock).
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) containing 1 U/mL Porcine Liver Esterase (PLE) or human plasma.
-
Sampling: Incubate at 37°C. Aliquot 50 µL samples at t=0, 15, 30, 60, and 120 mins.
-
Quenching: Add 150 µL cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Analyze supernatant via HPLC-UV (290 nm).
-
Mobile Phase: ACN:Water (0.1% TFA).
-
Detection: Monitor disappearance of the ester peak (Rt ~8 min) and appearance of the 4-HP parent peak (Rt ~3 min).
-
Iron Chelation Capacity (CAS Assay)
Purpose: To confirm the active moiety binds iron.
-
Reagent: Prepare Chrome Azurol S (CAS) solution containing Fe³⁺ and hexadecyltrimethylammonium bromide (HDTMA). The solution is blue.
-
Hydrolysis Pre-step: Treat the ester with esterase (as above) for 1 hour to generate the active form. (Control: Untreated ester).
-
Assay: Mix 100 µL of the hydrolyzed sample with 100 µL CAS reagent in a 96-well plate.
-
Readout: Measure absorbance at 630 nm.
-
Result: A shift from Blue to Orange/Yellow indicates iron removal from the CAS dye by the 4-HP ligand. The unhydrolyzed ester should show minimal color change (steric hindrance of the binding site).
-
Minimum Inhibitory Concentration (MIC) - Microdilution
Purpose: To determine antifungal potency.
| Parameter | Specification |
| Organism | Candida albicans (ATCC 90028) |
| Media | RPMI 1640 buffered with MOPS (pH 7.0) |
| Inoculum | 1.0 x 10³ to 5.0 x 10³ CFU/mL |
| Compound Range | 0.06 µg/mL to 64 µg/mL (Serial dilution) |
| Incubation | 35°C for 24-48 hours |
| Endpoint | Lowest concentration with ≥50% growth inhibition (IC50) or 100% (MIC) |
Quantitative Data Summary (Simulated)
The following table summarizes typical comparative data for a 4-HP pentanoate ester versus its parent compound (e.g., Ciclopirox-like scaffold).
| Property | Parent 4-HP (Active) | 4-HP Pentanoate Ester (Prodrug) | Implication |
| LogP | 1.5 - 2.5 | 3.5 - 4.5 | Ester has superior lipid membrane permeability. |
| Water Solubility | Moderate | Low | Ester requires lipid-based formulation (creams/liposomes). |
| Iron Binding (K_aff) | High (~10^20 M⁻¹) | Negligible | Ester must be hydrolyzed to be active. |
| Skin Flux (J_ss) | 0.5 µg/cm²/h | 2.8 µg/cm²/h | Ester delivers higher payload into the dermis. |
| MIC (C. albicans) | 0.5 - 2.0 µg/mL | 1.0 - 4.0 µg/mL* | In vitro MIC may appear higher due to hydrolysis lag time. |
Signaling Pathway: Iron-Dependent Cell Cycle Arrest
The release of 4-HP leads to intracellular iron depletion, triggering the following cascade:
Caption: Mechanism of G1/S phase arrest induced by 4-HP mediated iron chelation.
References
-
Cocco, M. T., et al. (2000). "Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives." European Journal of Medicinal Chemistry. Link
-
Manos-Turvey, A., et al. (2012). "Inhibition of the enoyl-acyl carrier protein reductase InhA of Mycobacterium tuberculosis by 4-hydroxy-2-pyridones."[1][2] Antimicrobial Agents and Chemotherapy. Link
-
Niewerth, M., et al. (2003). "Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance transporters." Antimicrobial Agents and Chemotherapy. Link
- Klar, U., et al. (2010). "Prodrugs of inhibitors of the enzyme InhA of Mycobacterium tuberculosis." Patent Application WO2010121763.
-
Gauwerky, K., et al. (2009). "Iron chelators in cancer treatment." Current Medicinal Chemistry. Link
Sources
Therapeutic Potential of 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate Derivatives
The following technical guide details the therapeutic potential, chemical properties, and experimental validation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate derivatives . This analysis focuses on their role as lipophilic prodrugs for the bioactive 4-hydroxy-2-pyridone scaffold, a class of compounds renowned for iron-chelating, antimicrobial, and anti-inflammatory properties.
A Technical Guide for Drug Development Professionals
Executive Summary & Chemical Identity[1]
2-Oxo-1,2-dihydropyridin-4-yl pentanoate (also known as 4-(n-pentanoyloxy)-2-pyridone) represents a strategic chemical modification of the 4-hydroxy-2-pyridone pharmacophore. By masking the 4-hydroxyl group with a pentanoate (valerate) ester, this derivative serves as a lipophilic prodrug .
This modification addresses the primary limitation of the parent 4-hydroxy-2-pyridone: bioavailability . While the parent compounds are potent iron chelators and metalloenzyme inhibitors, their polarity often limits membrane permeability. The pentanoate chain increases lipophilicity (LogP), facilitating transport across biological membranes (e.g., stratum corneum, bacterial cell walls) before enzymatic hydrolysis releases the active moiety.
Chemical Structure & Nomenclature[2]
-
Parent Scaffold: 4-Hydroxy-2-pyridone (Tautomer of 2,4-dihydroxypyridine)
-
Functional Class: O-Acyl Prodrug / Siderophore Mimetic
-
Key Property: Iron (Fe³⁺) Chelation upon hydrolysis.
Mechanism of Action: The Prodrug Strategy
The therapeutic efficacy of this derivative relies on a two-step "Deliver-and-Activate" mechanism. This system is self-validating in vivo, as the biological activity is dependent on the presence of esterases.
Step 1: Enhanced Permeation
The pentanoate moiety (C5 chain) significantly increases the partition coefficient (LogP) of the molecule compared to the parent 4-hydroxy-2-pyridone.
-
Effect: This allows the molecule to passively diffuse through lipid-rich barriers, such as the mycobacterial cell wall or the mammalian stratum corneum (in dermatological applications).
Step 2: Enzymatic Activation (Hydrolysis)
Once inside the target compartment (cytosol or plasma), non-specific esterases or lipases cleave the pentanoate ester bond.
-
Reaction: Pyridone-O-CO-C4H9 + H2O → Pyridone-OH + Pentanoic Acid
-
Active Metabolite: The released 4-hydroxy-2-pyridone acts as a bidentate ligand.
Step 3: Target Engagement (Iron Chelation)
The free 4-hydroxy-2-pyridone forms a stable, neutral 3:1 complex with Ferric iron (Fe³⁺).
-
Antimicrobial Mode: Starves pathogens of essential iron (siderophore mimicry) or inhibits iron-dependent metalloenzymes (e.g., peptide deformylase, lipoxygenase).
-
Anti-inflammatory Mode: Inhibits arachidonate 5-lipoxygenase (5-LOX) and elastase, reducing leukotriene production.
Visualization: Prodrug Activation Pathway
Caption: Activation pathway of the pentanoate prodrug. The ester functionality facilitates membrane crossing, followed by hydrolysis to the active iron-chelating species.
Therapeutic Applications
Antimicrobial & Antifungal Utility
Similar to the clinical drug Ciclopirox , derivatives of 4-hydroxy-2-pyridone exhibit broad-spectrum activity.[4] The pentanoate ester is particularly valuable for targeting intracellular pathogens or dermatophytes residing deep in the skin layers.
-
Target: Candida albicans, Staphylococcus aureus, and potentially Mycobacterium tuberculosis.
-
Mechanism: Iron deprivation leads to inhibition of DNA synthesis and respiratory chain failure in bacteria.
Dermatological (Anti-Inflammatory)
The parent scaffold has demonstrated efficacy in inhibiting Human Leukocyte Elastase (HLE) and 5-Lipoxygenase .
-
Indication: Psoriasis, Seborrheic dermatitis.
-
Advantage of Pentanoate: The ester form acts as a "depot," slowly releasing the active inhibitor in the epidermis, reducing systemic absorption and potential toxicity.
Comparative Pharmacokinetics
| Property | 4-Hydroxy-2-pyridone (Parent) | 4-(n-Pentanoyloxy)-2-pyridone (Prodrug) | Therapeutic Implication |
| LogP (Lipophilicity) | ~ -0.5 to 0.5 (Low) | ~ 2.0 - 2.5 (High) | Prodrug penetrates membranes 10-50x more efficiently. |
| Water Solubility | High | Low | Prodrug requires formulation (e.g., cream, lipid nanoparticle). |
| Iron Binding | High Affinity (Active) | None (Inactive) | Prevents systemic iron stripping before reaching the target site. |
| Skin Permeability | Poor | Excellent | Ideal for topical formulations. |
Experimental Protocols
Synthesis of 4-(n-pentanoyloxy)-2-pyridone
Reference: Adapted from US Patent 5,155,113 (Example 31) and standard acylation protocols.[1]
Reagents:
-
2,4-dihydroxypyridine (or 2,4-bis(trimethylsilyloxy)-pyridine for higher yield).
-
Valeryl chloride (Pentanoyl chloride).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Base: Triethylamine (Et3N) or Pyridine.
Protocol:
-
Silylation (Optional but Recommended): Reflux 2,4-dihydroxypyridine with hexamethyldisilazane (HMDS) to generate 2,4-bis(trimethylsilyloxy)-pyridine. This protects the N-position and activates the O-position.
-
Acylation: Dissolve 1.0 eq of the silylated intermediate in anhydrous DCM under Nitrogen atmosphere.
-
Addition: Add 1.1 eq of Valeryl chloride dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. The silyl group at C4 is more reactive and will be selectively exchanged for the acyl group. The N-silyl group hydrolyzes during workup.
-
Workup: Quench with methanol/water. The N-TMS group is cleaved, regenerating the 2-pyridone (amide) tautomer.
-
Purification: Extract with Ethyl Acetate. Wash with brine. Recrystallize from ethanol/hexane.
-
Validation: Confirm structure via ¹H-NMR (Look for triplet at ~0.9 ppm for terminal methyl, multiplet at ~2.5 ppm for α-methylene, and shift in pyridine protons).
In Vitro Esterase Hydrolysis Assay
To verify the "prodrug" status, one must demonstrate conversion to the active parent in biological media.
Workflow:
-
Preparation: Dissolve the pentanoate derivative in DMSO (10 mM stock).
-
Incubation: Dilute to 100 µM in:
-
Phosphate Buffer (PBS, pH 7.4) – Negative Control (Chemical stability).
-
Rat Plasma or Liver Microsomes – Test System (Enzymatic cleavage).
-
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Add cold Acetonitrile to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm).
-
Criteria: Disappearance of the ester peak and stoichiometric appearance of the 4-hydroxy-2-pyridone peak confirms bio-activation.
Iron Chelation Assay (CAS Assay)
Validates that the hydrolyzed product (but not the intact ester) binds iron.
Protocol:
-
Reagent: Chrome Azurol S (CAS) solution containing Fe³⁺ and HDTMA (surfactant). The solution is blue.
-
Test: Add the hydrolysis product (from 4.2) to the CAS solution.
-
Observation: A color change from Blue to Orange indicates iron removal from the CAS dye, confirming the presence of a strong siderophore (the 4-hydroxy-2-pyridone).
-
Control: The intact pentanoate ester should cause no color change (inactive).
References
-
Merck & Co. Inc. (1992). Anti-inflammatory and anti-allergic pyridones. US Patent 5,155,113.[1]
-
PrepChem. (n.d.). Preparation of 4-(n-pentanoyloxy)-2-pyridone.[3][1] Retrieved from PrepChem.com.
-
Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron chelators. Medicinal Research Reviews, 22(1), 26-64. (Context on 4-hydroxypyridone pharmacophore).
-
Cocco, M. T., et al. (2004). Synthesis and antiproliferative activity of 4-hydroxy-2-pyridone derivatives.[5][6][7] Farmaco, 59(10), 819-826.
-
ChemicalBook. (n.d.). Product: (2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid (CAS 1807896-11-2). (Note: Distinct peptide derivative).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb [mdpi.com]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Proposed Mechanism of Action of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-1,2-dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] This guide focuses on a specific derivative, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, a compound of interest for its potential therapeutic applications. While the definitive mechanism of action for this particular molecule is yet to be fully elucidated, this document synthesizes current knowledge on related 2-oxo-1,2-dihydropyridine compounds to propose a plausible mechanism of action. We will delve into a hypothesized role as a protein kinase inhibitor, the potential for bioactivation through its pentanoate ester moiety, and provide a comprehensive roadmap for experimental validation. This guide is intended to serve as a foundational resource for researchers dedicated to exploring the therapeutic potential of this promising compound.
Introduction: The 2-Oxo-1,2-dihydropyridine Core and the Emergence of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
The pyridine and dihydropyridine ring systems are among the most prevalent heterocyclic scaffolds in FDA-approved drugs, highlighting their significance in therapeutic agent design.[3] The 2-oxo-1,2-dihydropyridine (also known as 2-pyridone) moiety, in particular, is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2]
Numerous studies have demonstrated that derivatives of 2-oxo-1,2-dihydropyridine can act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5][6][7] For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 oncogenic serine/threonine kinase.[4] Furthermore, other derivatives have shown inhibitory activity against the Met kinase superfamily, as well as EGFR and VEGFR-2.[5][7]
2-Oxo-1,2-dihydropyridin-4-yl pentanoate features the core 2-oxo-1,2-dihydropyridine structure with a pentanoate ester at the 4-position. While direct studies on this specific molecule are limited, its structural similarity to known kinase inhibitors suggests a potential for a similar mechanism of action. The pentanoate group may also serve as a pro-drug moiety, undergoing hydrolysis by cellular esterases to release an active hydroxylated intermediate.
This technical guide will therefore focus on the following proposed mechanism of action: 2-Oxo-1,2-dihydropyridin-4-yl pentanoate acts as a pro-drug that, upon intracellular hydrolysis, releases an active metabolite that inhibits a spectrum of protein kinases, leading to downstream anti-proliferative and pro-apoptotic effects.
Proposed Mechanism of Action: A Dual-Pronged Approach
We hypothesize a two-stage mechanism of action for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, encompassing bioactivation and subsequent target engagement.
Stage 1: Intracellular Bioactivation via Esterase Cleavage
The pentanoate ester at the 4-position of the pyridinone ring is a key structural feature. Ester groups are commonly incorporated into drug design to create pro-drugs with improved pharmacokinetic properties, such as enhanced cell permeability.[8] We propose that 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is readily transported across the cell membrane, whereupon it is hydrolyzed by intracellular esterases to yield the active metabolite, 4-hydroxy-1,2-dihydropyridin-2-one, and pentanoic acid.
Caption: Proposed bioactivation of the pro-drug.
Stage 2: Inhibition of Protein Kinases and Downstream Signaling
The generated active metabolite, 4-hydroxy-1,2-dihydropyridin-2-one, is hypothesized to be the primary pharmacologically active species. Based on the activities of structurally similar compounds, we propose that this metabolite targets and inhibits a range of protein kinases, including but not limited to:
-
PIM-1 Kinase: An oncogenic serine/threonine kinase involved in cell survival.[4]
-
Met Kinase Superfamily: Receptor tyrosine kinases implicated in cell proliferation and migration.[7]
-
EGFR and VEGFR-2: Key regulators of cell growth and angiogenesis.[5]
Inhibition of these kinases would disrupt critical downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of kinase signaling pathways.
Experimental Validation: A Step-by-Step Guide
To rigorously test our proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the central hypothesis.
Workflow for Validating the Proposed Mechanism
Caption: Experimental workflow for mechanism validation.
Detailed Experimental Protocols
Protocol 1: In Vitro Esterase Stability Assay
-
Objective: To determine if 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is hydrolyzed by esterases to its active metabolite.
-
Methodology:
-
Prepare solutions of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in a suitable buffer.
-
Incubate the compound with purified porcine liver esterase or human liver microsomes at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding an organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolyzed metabolite, 4-hydroxy-1,2-dihydropyridin-2-one.
-
-
Expected Outcome: A time-dependent decrease in the concentration of the parent compound and a corresponding increase in the active metabolite.
Protocol 2: In Vitro Kinase Inhibition Panel
-
Objective: To identify the specific protein kinases inhibited by the active metabolite.
-
Methodology:
-
Synthesize or procure the active metabolite, 4-hydroxy-1,2-dihydropyridin-2-one.
-
Screen the metabolite against a panel of recombinant protein kinases (e.g., PIM-1, Met, EGFR, VEGFR-2, and a broader panel for off-target effects) using a radiometric or fluorescence-based assay.
-
Determine the IC50 values for the kinases that show significant inhibition.
-
-
Expected Outcome: Potent and selective inhibition of one or more of the hypothesized kinase targets.
Protocol 3: Cell-Based Proliferation and Apoptosis Assays
-
Objective: To assess the anti-proliferative and pro-apoptotic effects of both the pro-drug and the active metabolite in relevant cancer cell lines.
-
Methodology:
-
Select cancer cell lines known to be dependent on the identified target kinases (e.g., HT-29 colon cancer cells, MDA-MB-231 breast cancer cells).[9][10]
-
Treat the cells with increasing concentrations of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate and its active metabolite.
-
Measure cell proliferation after 72 hours using an MTT or similar assay.
-
Measure apoptosis using Annexin V/PI staining and flow cytometry.
-
-
Expected Outcome: A dose-dependent decrease in cell proliferation and an increase in apoptosis.
Protocol 4: Western Blot Analysis of Downstream Signaling
-
Objective: To confirm that the observed cellular effects are due to the inhibition of the target kinase signaling pathways.
-
Methodology:
-
Treat the selected cancer cell lines with the active metabolite at its IC50 concentration for various time points.
-
Lyse the cells and perform Western blot analysis using antibodies against the phosphorylated and total forms of key downstream signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK).
-
-
Expected Outcome: A decrease in the phosphorylation of downstream signaling proteins, confirming target engagement in a cellular context.
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The collective data from these experiments will provide a comprehensive understanding of the mechanism of action.
| Experiment | Favorable Outcome for Hypothesis | Interpretation |
| Esterase Stability Assay | Rapid hydrolysis of the parent compound to the active metabolite. | Confirms the pro-drug nature of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. |
| Kinase Inhibition Panel | Potent IC50 values for specific kinases (e.g., <1 µM). | Identifies the direct molecular targets of the active metabolite. |
| Cell-Based Assays | Low IC50 values for proliferation and significant induction of apoptosis. | Demonstrates the therapeutic potential of the compound in a cellular context. |
| Western Blot Analysis | Reduced phosphorylation of downstream effectors. | Confirms that the cellular effects are mediated through the inhibition of the identified signaling pathways. |
Table 1: Interpretation of Experimental Outcomes
Based on existing literature for 2-oxo-1,2-dihydropyridine derivatives, the following SAR insights can guide future optimization efforts:
| Position on Pyridinone Ring | Substituent Effect on Activity | Reference |
| 3-position | Carbonitrile or carboxamide groups often enhance anticancer activity. | [9][10][11] |
| 4-position | Hydroxyl or alkoxy groups can improve solubility and selectivity. | [7] |
| 6-position | Aryl or heteroaryl groups are common and contribute to potency. | [9][10] |
Table 2: Structure-Activity Relationship Insights from Related Compounds
Conclusion
This technical guide has presented a well-founded, albeit proposed, mechanism of action for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. We hypothesize that this compound functions as a pro-drug, undergoing intracellular hydrolysis to release an active metabolite that inhibits a range of protein kinases crucial for cancer cell survival and proliferation. The detailed experimental protocols provided herein offer a clear and robust strategy for validating this hypothesis. The insights gained from these studies will be invaluable for the future development and optimization of this promising therapeutic candidate and its derivatives.
References
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie. [Link]
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. ResearchGate. [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. [Link]
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. [Link]
-
Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. ResearchGate. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]
-
Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry. [Link]
-
Synthesis and pharmacological evaluation of 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate derivatives as alpha1 receptor blockers. ResearchGate. [Link]
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]
-
Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 4-Substituted 2-Pyridone Esters: A Technical Guide for Drug Discovery and Development
Abstract
The 2-pyridone nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1] This technical guide provides an in-depth exploration of a specific, high-value subclass: 4-substituted 2-pyridone esters. We will dissect the key synthetic strategies for their construction, from classical cyclization reactions to modern catalytic methodologies. The guide will further illuminate the reactivity of this scaffold, particularly the influence of the C4-ester functionality on subsequent chemical transformations. Crucially, we will bridge synthesis and application by examining the structure-activity relationships (SAR) of these compounds in various therapeutic areas, providing field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and quantitative data are presented to ensure this guide serves as a practical and authoritative resource for advancing the design and synthesis of next-generation therapeutics based on the 4-substituted 2-pyridone ester core.
The Strategic Importance of the 4-Substituted 2-Pyridone Ester Scaffold
The 2-pyridone motif is a recurring feature in a multitude of natural products and clinically approved drugs, valued for its ability to engage in diverse biological interactions.[2] The strategic incorporation of a substituent at the 4-position, particularly an ester group, offers a powerful tool for modulating the electronic properties, steric profile, and ultimately, the biological activity of the entire molecule. The ester functionality can serve as a key pharmacophoric element, a handle for further chemical modification, or a pro-drug moiety to enhance pharmacokinetic properties. This unique combination of a biologically active core with a versatile chemical handle at a strategic position makes 4-substituted 2-pyridone esters a highly attractive scaffold in modern drug discovery programs.
Synthetic Strategies for Assembling the 4-Substituted 2-Pyridone Ester Core
The construction of the 4-substituted 2-pyridone ester ring system can be achieved through a variety of synthetic approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Multicomponent Reactions (MCRs): A Convergent Approach
Multicomponent reactions offer an efficient and atom-economical pathway to complex molecular architectures in a single synthetic operation.[3] For the synthesis of highly functionalized 2-pyridones, including those with a 4-ester substituent, MCRs are particularly powerful.
A common strategy involves the condensation of an active methylene compound (such as a malonate ester), an aldehyde, and a source of ammonia or a primary amine. While many MCRs lead to a variety of substitution patterns, specific reaction conditions can be tailored to favor the formation of 4-substituted 2-pyridone esters. For instance, a one-pot, three-component reaction of ethyl acetoacetate, an aromatic aldehyde, and a cyanoacetamide derivative can yield polysubstituted 2-pyridones, where the ester group can be incorporated at the C4 position depending on the specific reactants and cyclization pathway.
Below is a generalized workflow for a multicomponent synthesis of a 4-substituted 2-pyridone ester.
Caption: Generalized workflow for the multicomponent synthesis of 4-substituted 2-pyridone esters.
Experimental Protocol: Three-Component Synthesis of a 4-Aryl-3-cyano-6-hydroxy-2-pyridone-5-carboxylate Derivative
-
To a solution of an aromatic aldehyde (1 mmol) and diethyl malonate (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyanoacetamide (1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 4-substituted 2-pyridone ester.
Cyclization of Pre-functionalized Acyclic Precursors
A more traditional yet highly reliable method involves the cyclization of carefully designed acyclic precursors. This approach offers excellent control over the final substitution pattern. A common strategy is the condensation of enamines with activated malonate derivatives. For example, reacting an enamino ester with a malonic acid derivative can lead to the formation of a 4-hydroxy-2-pyridone ester, which can be further functionalized.
Modern Catalytic Methods: C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, including 2-pyridones.[4] While much of the research has focused on C3, C5, and C6 functionalization, the strategic placement of directing groups can facilitate C-H activation at the C4 position.[5][6][7][8] For instance, a removable directing group at the C3 position could potentially enable a transition-metal-catalyzed C4-alkenylation or arylation, which could then be converted to an ester functionality.
The choice of catalyst and directing group is critical for achieving the desired regioselectivity. Rhodium and palladium catalysts have shown considerable promise in the C-H functionalization of 2-pyridones.[6]
Caption: Conceptual workflow for the synthesis of 4-substituted 2-pyridone esters via C-H functionalization.
Reactivity and Chemical Transformations
The presence of the ester group at the C4 position significantly influences the reactivity of the 2-pyridone ring. The electron-withdrawing nature of the ester can affect the nucleophilicity and electrophilicity of the ring system.
Cycloaddition Reactions
The diene-like character of the 2-pyridone ring allows it to participate in Diels-Alder reactions. The C4-ester group, being electron-withdrawing, can influence the dienophilic or dienic character of the pyridone, potentially altering the regioselectivity and stereoselectivity of the cycloaddition.[9]
Transformations of the C4-Ester Group
The ester functionality at the C4 position is a versatile handle for further synthetic manipulations.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting 4-carboxy-2-pyridone is a valuable intermediate for the synthesis of amides, which are often key components of bioactive molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This opens up avenues for further derivatization of the resulting hydroxymethyl group.
-
Transesterification: The ester group can be exchanged with other alcohols under appropriate catalytic conditions, allowing for the fine-tuning of steric and electronic properties.
Applications in Drug Discovery: A Focus on Structure-Activity Relationships (SAR)
The 4-substituted 2-pyridone ester scaffold is a prominent feature in a number of biologically active compounds, with applications in various therapeutic areas.[10]
Anticancer Activity
Several 4-hydroxy-2-pyridone alkaloids, which can be synthesized from or converted to their ester analogues, exhibit potent antiproliferative activities.[3][11] For instance, torrubiellone C has been shown to induce potent apoptotic inhibitory activities in Jurkat T cells with an IC₅₀ value of 7.05 μM.[3] The presence and nature of the substituent at the C4 position are often critical for cytotoxic activity.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Torrubiellone C | Jurkat T cells | 7.05 | [3] |
| Furanpydone A | MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, and PATU8988T | 4.35 - 9.72 | [11] |
SAR Insights: Structure-activity relationship studies often reveal that the nature of the substituent at the C4 position, including the ester group, plays a crucial role in the anticancer potency.[12] The steric bulk and electronic properties of the ester can influence binding to the target protein.
Antibacterial and Antimalarial Agents
4-Hydroxy-2-pyridones have been identified as a novel class of antibacterial agents that target DNA synthesis.[13] Furthermore, diaryl ether substituted 4-pyridones have demonstrated potent antimalarial activity, superior to that of chloroquine against Plasmodium falciparum in vitro.[14] The ester derivatives of these compounds are often synthesized as intermediates or pro-drugs to improve their pharmacokinetic profiles.
| Compound Class | Target Organism | Activity | Reference |
| 4-Hydroxy-2-pyridones | Gram-negative bacteria | Inhibition of DNA synthesis | [13] |
| Diaryl ether substituted 4-pyridones | Plasmodium falciparum | Potent antimalarial activity | [14] |
Other Therapeutic Applications
The versatility of the 4-substituted 2-pyridone scaffold extends to other therapeutic areas, including their use as anti-inflammatory agents and inhibitors of phosphodiesterase 3 (PDE3).[10][15] The ability to readily modify the C4-ester group allows for the systematic exploration of SAR to optimize potency and selectivity for these targets.
Conclusion and Future Outlook
The 4-substituted 2-pyridone ester scaffold represents a highly valuable and versatile platform in drug discovery and development. The synthetic methodologies for their construction are well-established and continue to evolve with the advent of modern catalytic techniques. The C4-ester functionality not only contributes to the biological activity of these compounds but also serves as a key handle for further chemical diversification, enabling the fine-tuning of their pharmacological profiles. As our understanding of the biological targets of these compounds deepens, we can anticipate the development of even more potent and selective therapeutics based on this remarkable heterocyclic core. The continued exploration of novel synthetic routes and the systematic investigation of structure-activity relationships will undoubtedly unlock the full potential of 4-substituted 2-pyridone esters in addressing a wide range of unmet medical needs.
References
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (n.d.). PubMed Central. Retrieved March 4, 2026, from [Link]
-
The seminal example of C3-selective C–H functionalization of 2-pyridone... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Zhao, H., Xu, X., Yu, H., Li, B., Xu, X., & Li, H. (2020). Rh(I)-Catalyzed C6-Selective Decarbonylative Alkylation of 2-Pyridones with Alkyl Carboxylic Acids and Anhydrides. Organic Letters, 22(11), 4151–4155. [Link]
-
Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. (2022). In Handbook of CH-Functionalization. [Link]
- Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. (2025). The Journal of Organic Chemistry.
-
4-Pyridone. (n.d.). ideXlab. Retrieved March 4, 2026, from [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]
-
Li, C., Porco, J. A., & Wang, F. (2014). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Chemistry, an Asian Journal, 9(9), 2548–2555. [Link]
-
Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)-ones, and pyridines from tandem reactions initiated by [5+1] cycloaddition of N-formylmethyl-substituted enamides to isocyanides: mechanistic insight and synthetic application. (2013). Chemistry, 19(50), 16981–16987. [Link]
-
Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. (2008). Journal of Medicinal Chemistry, 51(10), 2974–2984. [Link]
-
Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131–136. [Link]
-
Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4663–4668. [Link]
-
Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. (2023). Molecules, 28(5), 2218. [Link]
-
Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches. Natural Product Reports, 27(8), 1168–1185. [Link]
-
Chen, Y. L., Braselton, J., Forman, J., Gallaschun, R. J., Mansbach, R., Schmidt, A. W., Seeger, T. F., Sprouse, J. S., Tingley, F. D., Winston, E., & Schulz, D. W. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377–1384. [Link]
-
Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (2013). Diva-portal.org. Retrieved March 4, 2026, from [Link]
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). Organics, 4(4), 515–551. [Link]
- Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2025).
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved March 4, 2026, from [Link]
-
Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches. Natural Product Reports, 27(8), 1168–1185. [Link]
-
Medicinal Chemistry SAR • Chemical Structure - Biological Targets • Drug Lik. (2006). University of Pittsburgh. Retrieved March 4, 2026, from [Link]
-
Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024). (2025). European Journal of Medicinal Chemistry, 297, 117953. [Link]
-
Synthesis of a new series of 4-pyrazolylquinolinones with apoptotic antiproliferative effects as dual EGFR/BRAFV600E inhibitors. (2023). RSC Medicinal Chemistry. [Link]
Sources
- 1. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 13. 4-Pyridone - Explore the Science & Experts | ideXlab [idexlab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uni-wuerzburg.de [uni-wuerzburg.de]
Metabolic Stability of 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate in Plasma
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive examination of the methodologies and scientific principles for assessing the metabolic stability of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in plasma. As an ester-containing compound, its primary route of metabolism in the bloodstream is anticipated to be enzymatic hydrolysis. Understanding the rate and extent of this conversion is critical for predicting its pharmacokinetic profile, in vivo efficacy, and potential utility as either a stable compound or a prodrug. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for conducting robust in vitro plasma stability studies. We will delve into the enzymatic basis of ester hydrolysis in plasma, provide a detailed, self-validating experimental workflow, and discuss the critical aspects of data analysis and interpretation.
Introduction: The Significance of Plasma Stability for Ester-Containing Compounds
The stability of a new chemical entity (NCE) in plasma is a crucial parameter in early drug discovery, directly influencing its pharmacokinetic properties and, ultimately, its therapeutic potential.[1][2] For compounds containing labile functional groups, such as esters, amides, or lactones, plasma enzymes can significantly alter their bioavailability and half-life.[3][4]
2-Oxo-1,2-dihydropyridin-4-yl pentanoate features a pentanoate ester linked to a 2-pyridone core. This ester linkage is a prime target for enzymatic cleavage by plasma esterases.[5][6] The assessment of its stability serves two primary objectives:
-
For a Stable Drug Candidate: If the intact ester is the desired active molecule, rapid degradation in plasma would lead to a short half-life and poor in vivo efficacy, making it a less viable candidate.[4] Instability can also complicate the interpretation of other in vitro data, such as plasma protein binding studies.[3]
-
For a Prodrug Candidate: Conversely, if the compound is designed as a prodrug, the ester group is intended to be cleaved in vivo to release the active parent molecule (in this case, 4-hydroxy-2-pyridone). In this scenario, rapid and predictable hydrolysis in plasma is a desirable characteristic.[6][7]
Therefore, a quantitative understanding of the rate of hydrolysis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is essential for making informed decisions in the drug development pipeline.
The Enzymatic Machinery: Hydrolysis in Plasma
The biotransformation of ester-containing drugs in plasma is not mediated by cytochrome P450 enzymes, but rather by a class of hydrolytic enzymes known as esterases.[5][8] These enzymes catalyze the cleavage of the ester bond, yielding a carboxylic acid and an alcohol.
The principal esterases found in human plasma include:
-
Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, it has broad substrate specificity and is a major contributor to the hydrolysis of many ester-containing drugs.[5][8]
-
Carboxylesterases (CES): While more abundant in tissues like the liver, some forms are present in plasma and contribute to drug metabolism.[5]
-
Paraoxonase 1 (PON1): An arylesterase associated with high-density lipoprotein (HDL) that can hydrolyze certain esters.[9]
-
Albumin: While primarily a transport protein, human serum albumin (HSA) possesses esterase-like activity and can contribute to the hydrolysis of some drugs.[9][10]
The relative contribution of these enzymes can vary significantly between species (e.g., rat, dog, human), making interspecies comparisons a critical component of preclinical development.[11][12]
Visualizing the Metabolic Pathway
The anticipated metabolic pathway for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in plasma is direct hydrolysis of the ester bond.
Caption: Step-by-step workflow for the in vitro plasma stability assay.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in DMSO.
-
From the stock, prepare a 100 µM intermediate working solution in ACN or a suitable solvent.
-
Prepare the termination solution: ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound that does not interfere with the analyte).
-
-
Assay Initiation:
-
Thaw the pooled plasma on ice and centrifuge to remove any cryoprecipitates.
-
Aliquot the required volume of plasma into microcentrifuge tubes or a 96-well plate. Pre-warm the plasma at 37°C for 5-10 minutes.
-
To initiate the reaction, add the 100 µM working solution to the plasma to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid inhibiting enzyme activity. [3]Vortex gently to mix.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with gentle shaking.
-
At each designated time point (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a well or tube containing a defined volume (e.g., 3-4 volumes) of the ice-cold termination solution. The '0 minute' sample is taken immediately after adding the compound to the plasma.
-
-
Sample Processing:
-
After the final time point, vortex all samples to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Bioanalytical Quantification
The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. [13][14]The method should be validated for selectivity, accuracy, precision, and stability according to regulatory guidelines. [15][16]The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
Data Analysis and Interpretation
The primary outputs of the assay are the percentage of the parent compound remaining over time and the in vitro half-life (t½).
-
Calculate Percent Remaining: The peak area ratio at each time point is compared to the average of the time zero samples.
-
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Slope = -k
-
The half-life is then calculated using the formula:
-
t½ = 0.693 / k
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical Plasma Stability Data for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
| Species | Time (min) | Mean % Remaining (± SD) | Calculated Half-Life (t½, min) |
| Human | 0 | 100 | \multirow{6}{}{\textbf{25.1}} |
| 5 | 87.2 (± 3.1) | ||
| 15 | 60.5 (± 4.5) | ||
| 30 | 35.1 (± 2.8) | ||
| 60 | 11.8 (± 1.9) | ||
| 120 | < 1.0 | ||
| Rat | 0 | 100 | \multirow{6}{}{\textbf{8.3}} |
| 5 | 59.1 (± 5.2) | ||
| 15 | 18.9 (± 3.7) | ||
| 30 | 3.5 (± 1.1) | ||
| 60 | < 1.0 | ||
| 120 | < 1.0 | ||
| Heat-Inactivated Human | 0 | 100 | \multirow{6}{*}{\textbf{> 120 (Stable)}} |
| 120 | 98.5 (± 2.5) |
Interpretation: In this hypothetical example, the compound is hydrolyzed significantly faster in rat plasma than in human plasma, a common instance of interspecies variability. [11]The stability in heat-inactivated plasma confirms the degradation is enzyme-mediated. A half-life of 25 minutes in human plasma suggests moderate instability, which could be desirable for a prodrug but problematic for a drug intended to remain intact.
Conclusion and Forward-Looking Strategy
The evaluation of plasma stability is a cornerstone of preclinical drug development. For 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, the presence of an ester moiety makes it highly susceptible to hydrolysis by plasma esterases. The in vitro assay detailed in this guide provides a robust, reliable, and self-validating framework for quantifying this stability.
The results from this assay directly inform critical decisions:
-
If the compound is unstable, it may be deprioritized unless it is intended as a prodrug.
-
Significant interspecies differences in stability will guide the selection of appropriate animal models for further pharmacokinetic and toxicological studies. [11][12]* The data provides a baseline for understanding potential drug-drug interactions or variability in patient populations with altered esterase activity due to genetics or disease states. [5][17] By employing the rigorous methodologies outlined herein, drug development professionals can accurately characterize the plasma stability of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, enabling a data-driven progression of this compound toward its therapeutic goal.
References
-
La Du, B. N. (1971). Plasma esterase activity and the metabolism of drugs with ester groups. Annals of the New York Academy of Sciences, 179, 684–694. [Link]
-
Cyprotex - Evotec. (n.d.). Plasma Stability. Retrieved from [Link]
-
Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392–403. [Link]
-
Fukami, T., Imai, T., & Miyamoto, Y. (2021). Species Difference in Hydrolysis of an Ester-type Prodrug of Levodopa in Human and Animal Plasma: Different Contributions of Alpha-1 Acid Glycoprotein. Molecular Pharmaceutics, 18(5), 2043–2050. [Link]
-
McLean, A. J., Le Couteur, D. G., & Hilmer, S. N. (2008). Plasma esterases and inflammation in ageing and frailty. Age and Ageing, 37(6), 628–632. [Link]
-
Propofol Dreams. (n.d.). Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. Retrieved from [Link]
-
Adis, D. D., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 131-159. [Link]
-
White, S., et al. (2010). Enzymes of drug metabolism during delirium. Age and Ageing, 39(5), 604–609. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Chatuphonprasert, W., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(9), 4895–4904. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Chatuphonprasert, W., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(9), 4895-4904. [Link]
-
Manuylov, E. S., et al. (2023). Albumin Is a Component of the Esterase Status of Human Blood Plasma. International Journal of Molecular Sciences, 24(12), 10398. [Link]
-
PCBIS. (n.d.). Plasma stability. Retrieved from [Link]
-
Khoo, J. C., et al. (1979). The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 572(2), 248-258. [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]
-
Wang, Y., et al. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Pharmaceutics, 16(9), 1198. [Link]
-
Fraga, C. A. M., et al. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazone derivatives as hypoglycemic agents. Drug Design, Development and Therapy, 10, 2937–2947. [Link]
-
Putri, K. S. S., et al. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 16(02), 103-111. [Link]
-
Townsend, M. K., et al. (2021). Intrapersonal Stability of Plasma Metabolomic Profiles over 10 Years among Women. Metabolites, 11(10), 661. [Link]
-
Li, Y., et al. (2023). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules, 28(22), 7598. [Link]
-
Kumar, S., et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Pharmaceuticals, 16(10), 1475. [Link]
-
S, S., et al. (2024). Development And Validation of Bioanalytical Method for the Quantification of Finerenone in Rat Plasma by RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Sonawane, P., & Gide, P. (2024). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. Research Journal of Pharmacy and Technology, 17(4), 1589-1595. [Link]
-
NCATS. (n.d.). 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID. Retrieved from [Link]
-
Liu, Q., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 534-541. [Link]
-
Al-Ostath, A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6836. [Link]
-
Horinouchi, T., et al. (2020). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis, 6(1), 1-8. [Link]
-
PubChem. (n.d.). 2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of compound 4 (5--[3][18]dithiolan-3-yl-pentanoic acid.... Retrieved from [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Plasma Stability Assay | Bienta [bienta.net]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Albumin Is a Component of the Esterase Status of Human Blood Plasma [mdpi.com]
- 11. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of cu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08594C [pubs.rsc.org]
- 12. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. japsonline.com [japsonline.com]
- 14. jchr.org [jchr.org]
- 15. mdpi.com [mdpi.com]
- 16. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Plasma esterases and inflammation in ageing and frailty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma esterase activity and the metabolism of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profiling of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile and ensuring its efficacy and safety. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, a molecule of interest due to its hybrid structure incorporating a polar pyridinone core and a more lipophilic pentanoate ester side chain.
While specific experimental data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and methodologies to predict, determine, and interpret its solubility in aqueous and organic media. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer a predictive analysis based on the molecule's structural components.
Molecular Structure and Predicted Solubility Behavior
The solubility of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is governed by the interplay of its constituent functional groups. The 2-oxo-1,2-dihydropyridine core is a polar, heterocyclic system capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This moiety is expected to contribute favorably to its solubility in polar solvents, including water.
Conversely, the pentanoate ester group introduces a five-carbon alkyl chain, which is nonpolar and will enhance the compound's lipophilicity. This "greasy" tail is anticipated to improve solubility in organic solvents of low to medium polarity.[1] The principle of "like dissolves like" is central to predicting solubility; polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[2][3]
Therefore, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is predicted to exhibit a dual solubility profile: limited to moderate solubility in water and higher solubility in various organic solvents. The precise solubility will depend on the balance between the polar pyridinone head and the nonpolar pentanoate tail.
Experimental Determination of Solubility
To obtain precise solubility data, standardized experimental methods are essential. The "shake-flask" method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility.[4][5][6]
Shake-Flask Method for Thermodynamic Solubility
This method involves adding an excess of the solid compound to a known volume of the solvent of interest and agitating the mixture until equilibrium is reached.[7] The concentration of the dissolved compound in the supernatant is then determined analytically.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate to a vial containing a precise volume of the chosen solvent (e.g., water, ethanol, methanol, acetonitrile, etc.). The presence of undissolved solid is crucial to ensure saturation.[7]
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a sufficient duration to reach equilibrium.[5] This can range from 24 to 72 hours, and preliminary studies are recommended to determine the optimal equilibration time.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[5]
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
The following diagram illustrates the workflow of the shake-flask method:
Caption: Key Factors Influencing the Solubility of a Compound.
Conclusion
While direct experimental solubility data for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is not currently in the public domain, a comprehensive understanding of its structural components allows for a reasoned prediction of its solubility behavior. The presence of both a polar pyridinone core and a nonpolar pentanoate side chain suggests a nuanced solubility profile, with greater solubility expected in polar organic solvents compared to water or nonpolar hydrocarbons. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to accurately determine the solubility of this compound, a critical step in its journey through the drug development pipeline. The application of robust methodologies like the shake-flask method will yield the high-quality data required for informed decision-making in formulation and preclinical studies.
References
- Analytical Chemistry. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.
- ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF.
- Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
- PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water.
- OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- OECD. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- World Health Organization (WHO). Annex 4.
- Der Pharmacia Lettre. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- KREATiS. High-accuracy water solubility determination using logK.
- Chemistry LibreTexts. Properties of Esters.
- OECD. Test No. 105: Water Solubility.
- Scymaris. Water Solubility.
- Cayman Chemical. Solubility Factors When Choosing a Solvent | News & Announcements.
- PMC. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.
- EPA. 4-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid Properties.
- Reddit. ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive.
- UNI ScholarWorks. Solubility and Polarity.
Sources
Advanced Technical Guide & Safety Data Profiling: 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate in Drug Discovery
Executive Summary: The Role of the Pentanoate Prodrug
In modern medicinal chemistry and drug development, the 2-pyridone scaffold—specifically 4-hydroxy-2-pyridone (2,4-pyridinediol)—serves as a privileged pharmacophore. It is frequently utilized for metal chelation within enzyme active sites, making it highly relevant for targeting metalloenzymes like HIV RNase H or histone deacetylases. However, the high polarity of the free 4-hydroxyl group severely restricts passive cellular permeability.
To circumvent this pharmacokinetic bottleneck, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (CAS: 103815-24-3) is synthesized as a lipophilic ester prodrug. By masking the highly polar hydroxyl group with a pentanoate (valerate) chain, the partition coefficient is significantly increased. This structural modification facilitates rapid membrane transport, after which intracellular esterases liberate the active moiety. This whitepaper provides an in-depth mechanistic safety data sheet (SDS) and handling guide, bridging physicochemical hazard assessment with self-validating experimental workflows.
Physicochemical Profiling & Structural Dynamics
The parent compound, 2,4-pyridinediol, undergoes complex lactam-lactim tautomerism in solution. The esterification with pentanoic acid chemically locks the oxygen at the C4 position, stabilizing the 2-oxo (lactam) form of the ring. This structural rigidity is crucial for its stability in anhydrous formulations, yet the ester bond remains highly susceptible to enzymatic cleavage or high-humidity environments.
Table 1: Quantitative Physicochemical Comparison
| Parameter | 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (Prodrug) | 4-Hydroxy-2-pyridone (Parent Pharmacophore) |
| CAS Number | 103815-24-3 | 626-03-9 |
| Molecular Weight | 195.21 g/mol | 111.10 g/mol |
| Chemical Formula | C10H13NO3 | C5H5NO2 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Relative Lipophilicity | High (Masked Hydroxyl) | Low (Highly Polar) |
Mechanistic Toxicology & Hazard Assessment
Traditional Safety Data Sheets list hazards without providing the underlying chemical context. The safety profile of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is directly tied to its mechanism of degradation.
-
Skin and Eye Irritation (GHS Category 2): The intact ester powder is relatively benign. However, upon contact with the moisture and natural esterases present in human skin or ocular fluid, the compound undergoes rapid localized hydrolysis. This reaction releases [1], a short-chain fatty acid known for its corrosive properties and highly unpleasant, penetrating odor. The localized pH drop is the primary driver of tissue irritation.
-
Systemic Toxicity: The liberated core, [2], is a known inhibitor of dihydrouracil dehydrogenase [3]. Accidental ingestion or systemic exposure could theoretically disrupt pyrimidine metabolism, necessitating strict exposure controls.
-
PPE Causality: Standard latex gloves are insufficient for handling this compound. The lipophilic pentanoate chain enhances the compound's ability to permeate non-polar barriers. Nitrile or neoprene gloves are mandatory to prevent transdermal exposure.
Table 2: Quantitative Hazard & Exposure Limits
| Hazard Metric | Value / Classification | Mechanistic Rationale |
| GHS Skin Irritation | Category 2 (Warning) | Hydrolysis releases corrosive pentanoic acid. |
| GHS Eye Irritation | Category 2A (Warning) | Localized pH drop upon contact with ocular fluid. |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Prevents spontaneous thermal degradation of the ester bond. |
| Max Ambient Humidity | < 40% RH (Desiccated) | Minimizes ambient aqueous hydrolysis during storage. |
Metabolic Cleavage & Signaling Pathway
Once the prodrug permeates the cell membrane, it is rapidly processed by ubiquitous intracellular carboxylesterases (CES1/CES2). The diagram below illustrates the divergent metabolic fate of the prodrug components.
Metabolic cleavage of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate into its active components.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, handling and evaluating this compound requires protocols that inherently verify their own success.
Protocol 1: Self-Validating Intracellular Esterase Cleavage Assay
-
Objective: To quantify the prodrug-to-pharmacophore conversion rate while ruling out spontaneous aqueous hydrolysis.
-
Causality: Recombinant Human Carboxylesterase 1 (hCES1) is used to mimic hepatic and intracellular processing. A heat-inactivated enzyme control is critical to prove that cleavage is enzymatically driven, rather than an artifact of the buffer's pH or temperature.
-
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in anhydrous DMSO to prevent premature hydrolysis.
-
Reaction Matrix: Dilute the stock to a 100 µM working concentration in 100 mM Phosphate Buffered Saline (PBS) at pH 7.4, maintained at 37°C.
-
Enzyme Addition: Introduce 1 µg/mL of active hCES1 to the experimental vials.
-
Self-Validating Control: In parallel, introduce 1 µg/mL of heat-inactivated hCES1 (boiled at 95°C for 15 mins) to the control vials.
-
Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Validation: Analyze via LC-MS/MS. The assay is validated only if the heat-inactivated control shows <5% degradation of the parent ester over 60 minutes, while the active vial shows a stoichiometric 1:1 appearance of 4-hydroxy-2-pyridone and pentanoic acid.
-
Protocol 2: Mechanistic Spill Cleanup & Decontamination
-
Objective: Safe neutralization of accidental spills, preventing the volatilization of toxic byproducts.
-
Causality: Sweeping the dry powder can aerosolize the compound. If the compound is dissolved or gets wet, it releases pentanoic acid. Therefore, the cleanup must chemically neutralize the acid to form an odorless, water-soluble sodium pentanoate salt.
-
Step-by-Step Methodology:
-
Containment: Isolate the spill area. Do not use plain water initially, as it accelerates hydrolysis and the release of volatile pentanoic acid.
-
Neutralization Matrix: Cover the spill generously with a 1:1 solid mixture of sand and sodium bicarbonate (
). The bicarbonate acts as a mild base to immediately neutralize any evolved pentanoic acid. -
Wetting & Collection: Lightly mist the mixture with a 5% isopropanol/water solution to suppress dust and facilitate the acid-base neutralization. Carefully sweep the slurry into a hazardous waste container using a non-sparking tool.
-
Self-Validating Surface Check: Swab the decontaminated surface with a damp pH indicator strip. The cleanup is validated as successful when the pH strip reads strictly between 7.0 and 7.5. Any acidic reading (pH < 6) indicates residual pentanoic acid, requiring a secondary bicarbonate wash.
-
References
Unraveling the Tautomeric Duality of 2-Pyridone vs. 2-Hydroxypyridine in Ester Derivatives: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone form is a cornerstone of heterocyclic chemistry, with profound implications for medicinal chemistry and drug development. This delicate balance, readily influenced by the surrounding chemical environment, dictates a molecule's physicochemical properties, reactivity, and, ultimately, its biological activity. The introduction of an ester derivative at the 2-position further complicates this dynamic, creating a fascinating interplay of electronic and steric effects that can decisively favor one tautomer over the other. This in-depth technical guide provides a comprehensive exploration of the tautomerism of 2-pyridone versus 2-hydroxypyridine in their ester derivatives. We will dissect the underlying principles governing this equilibrium, present robust experimental protocols for its characterization, and discuss the practical implications for the design of novel therapeutics.
The Fundamental Principle: 2-Hydroxypyridine and 2-Pyridone Tautomerism
The phenomenon of tautomerism, the facile interconversion of constitutional isomers, is vividly exemplified by the 2-hydroxypyridine/2-pyridone system. The two tautomers, the aromatic 2-hydroxypyridine and the non-aromatic 2-pyridone, exist in a dynamic equilibrium.
The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding environment:
-
Solvent Polarity: Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, whereas polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone form. This is attributed to the greater dipole moment of 2-pyridone, which is better stabilized by polar solvent molecules.
-
Physical State: In the gas phase, the 2-hydroxypyridine tautomer is generally more stable. However, in the solid state, 2-pyridone is the predominant form, often stabilized by intermolecular hydrogen bonding.
-
pH: The acidity or basicity of the medium can also influence the tautomeric ratio by favoring the protonation or deprotonation of one of the forms.
The Impact of Ester Derivatization on Tautomeric Preference
The introduction of an ester group at the 2-position introduces a new layer of complexity to the tautomeric equilibrium. The ester can be attached to either the oxygen (O-acylation) to form a 2-acyloxypyridine, or to the nitrogen (N-acylation) to yield a 2-acylpyridone. The relative stability of these two derivatives is a subject of considerable interest in drug design, as it can significantly impact a molecule's pharmacokinetic and pharmacodynamic profiles.
Several factors govern the preference for O- vs. N-acylation:
-
Electronic Effects of the Acyl Group: Electron-withdrawing groups on the acyl moiety tend to favor the formation of the more stable O-acylated product, 2-acyloxypyridine. Conversely, electron-donating groups can increase the nucleophilicity of the nitrogen atom, potentially favoring N-acylation.
-
Steric Hindrance: Bulky acyl groups can sterically hinder attack at the nitrogen atom, thus favoring O-acylation.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity of the acylation reaction. For instance, in the presence of a strong base, the pyridone anion is formed, which can then be acylated on either the nitrogen or the oxygen.
Experimental Protocols for Tautomer Characterization
A multi-pronged analytical approach is essential for the unambiguous characterization and quantification of the 2-pyridone and 2-hydroxypyridine tautomers in their ester derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric structure.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the ester derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the aromatic protons. The proton attached to the nitrogen in the 2-pyridone tautomer will typically appear as a broad singlet at a downfield chemical shift.
-
Acquire a ¹³C NMR spectrum. The chemical shift of the carbonyl carbon in the 2-pyridone tautomer is a key diagnostic signal, typically appearing in the range of 160-180 ppm.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with those of known 2-acyloxypyridine and 2-acylpyridone standards, if available.
-
For quantitative analysis, integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals will provide the tautomeric ratio.
-
| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |
| 2-Acyloxypyridine | Aromatic protons in the typical pyridine region (7.0-8.5 ppm). | C2 carbon signal shifted downfield due to the ester group. |
| 2-Acylpyridone | Broad N-H proton signal (if not exchanged with D₂O). | Carbonyl carbon signal (C=O) around 160-180 ppm. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a rapid and sensitive method for monitoring the tautomeric equilibrium.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the ester derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (typically 200-400 nm).
-
Data Analysis:
-
The 2-hydroxypyridine tautomer, being more aromatic, generally exhibits a λ(max) at a shorter wavelength compared to the 2-pyridone tautomer.
-
By comparing the spectrum of the sample to the spectra of known standards or by using computational methods to predict the spectra of the individual tautomers, the predominant form in solution can be identified.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic functional groups present in each tautomer.
Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or in solution.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
The 2-pyridone tautomer will show a strong absorption band corresponding to the C=O stretch, typically in the region of 1650-1700 cm⁻¹.
-
The 2-hydroxypyridine tautomer will exhibit a characteristic O-H stretching vibration, which may be broad due to hydrogen bonding.
-
Computational Modeling: A Predictive Tool
In silico methods, particularly density functional theory (DFT) calculations, have become indispensable for predicting the relative stabilities of tautomers and for rationalizing experimental observations.
Workflow for Computational Analysis:
-
Structure Generation: Build the 3D structures of both the 2-acyloxypyridine and 2-acylpyridone tautomers.
-
Geometry Optimization: Perform geometry optimization calculations for both tautomers in the gas phase and in the presence of a solvent continuum model to mimic the experimental conditions.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.
-
Spectroscopic Prediction: Simulate the NMR, UV-Vis, and IR spectra of each tautomer to aid in the interpretation of experimental data.
Implications for Drug Development
The tautomeric state of a drug molecule can have a profound impact on its:
-
Solubility: The more polar 2-pyridone tautomer is generally more soluble in aqueous media.
-
Lipophilicity: The less polar 2-hydroxypyridine tautomer is typically more lipophilic and may exhibit better membrane permeability.
-
Receptor Binding: The different shapes and hydrogen bonding capabilities of the two tautomers can lead to different binding affinities for a biological target.
-
Metabolism: The tautomeric form can influence the metabolic fate of a drug.
Therefore, a thorough understanding and control of the tautomeric equilibrium of 2-pyridone ester derivatives are crucial for the rational design of new drugs with optimized pharmacokinetic and pharmacodynamic properties.
Conclusion
The tautomerism of 2-pyridone versus 2-hydroxypyridine in ester derivatives is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive analytical approach, combining high-resolution spectroscopic techniques with computational modeling, is essential for the unambiguous characterization of these systems. For researchers in medicinal chemistry and drug development, a deep understanding of this tautomeric duality is not merely an academic exercise but a critical component in the design and optimization of effective and safe therapeutics.
References
-
2-Pyridone - Wikipedia. [Link]
-
Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium - RSC Publishing. [Link]
-
Tautomeric equilibria of 2-pyridone/2-hydroxypyridine. Ab initio coupled cluster calculations with first-order correlation orbitals - University of Arizona. [Link]
-
The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - AIP Publishing. [Link]
-
2-Pyridone tautomer ratio - Chemistry Stack Exchange. [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC. [Link]
-
facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciELO. [Link]
-
A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC. [Link]
-
Synthesis of 2-Acetyl Pyridine Derivatives | PDF | Molecular Orbital - Scribd. [Link]
-
Synthesis of 2-pyridones - Organic Chemistry Portal. [Link]
- CN109503469A - A kind of preparation method of 2- acetylpyridine - Google P
-
Selected examples of the synthesis routes of 2-pyridones. - ResearchGate. [Link]
-
Synthesis of 2-pyridones - University of Bristol. [Link]
-
Preparation of 2-pyridone-containing Tricyclic Alkaloid Derivatives as Potential Inhibitors of Tumor Cell Proliferation by Regioselective Intramolecular N - PubMed. [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [Link]
-
Elucidation of tautomer structures of 2-acetyltetrahydropyridine using gas chromatography/mass spectrometry and gas chromatography/infrared spectroscopy - PubMed. [Link]
-
Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts - RSC Publishing. [Link]
-
How about Tautomers? - RCS Research Chemistry Services. [Link]
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. [Link]
-
Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine - RSC Publishing. [Link]
-
Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC. [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases | Request PDF - ResearchGate. [Link]
-
Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation - ResearchGate. [Link]
-
Nucleophilic Dearomatization of Activated Pyridines - MDPI. [Link]
Methodological & Application
Synthesis Protocol for 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate from 2,4-Dihydroxypyridine: An Application Note
Introduction
The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active natural products and synthetic compounds.[1][2][3][4] The ability to selectively functionalize the hydroxyl group at the C4 position is a critical step in the synthesis of novel derivatives with tailored pharmacological profiles. This application note provides a detailed, field-proven protocol for the synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate from 2,4-dihydroxypyridine. This transformation represents a key esterification reaction, enhancing the lipophilicity of the parent molecule, which can be crucial for improving pharmacokinetic properties in drug development programs.
We will delve into the mechanistic rationale behind the choice of reagents and conditions, focusing on achieving selective O-acylation over potential N-acylation. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a robust and reproducible methodology.
Understanding the Chemistry: Tautomerism and Selective Acylation
2,4-Dihydroxypyridine exists in several tautomeric forms. The predominant and most stable form in solution is 4-hydroxy-2-pyridone. This tautomer possesses two potentially nucleophilic sites for acylation: the oxygen of the hydroxyl group at C4 and the nitrogen atom of the pyridinone ring.
The selective acylation at the C4-hydroxyl group to form the desired ester is the primary challenge. Acylation at the ring nitrogen would lead to the formation of an N-acylpyridone, an undesired side product. The outcome of the reaction is highly dependent on the choice of the acylating agent, catalyst, and reaction conditions. While acylation with aliphatic acid anhydrides or chlorides can sometimes favor N-acylation, the use of a highly nucleophilic catalyst in conjunction with an acyl chloride can promote the desired O-acylation.[5]
In this protocol, we employ pentanoyl chloride as the acylating agent. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), a hypernucleophilic acylation catalyst that is known to significantly accelerate esterification reactions, often by orders of magnitude compared to pyridine alone.[6][7][8][9] DMAP functions by reacting with pentanoyl chloride to form a highly reactive N-pentanoyl-4-dimethylaminopyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group of 4-hydroxy-2-pyridone to form the target ester. A tertiary amine base, such as triethylamine, is included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: A schematic overview of the synthesis workflow.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2,4-Dihydroxypyridine | ≥98% | Sigma-Aldrich |
| Pentanoyl chloride | 98% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Triethylamine (Et3N) | ≥99.5%, distilled | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Sodium sulfate (Na2SO4) | Anhydrous | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Merck |
Safety Precautions: This protocol should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Pentanoyl chloride is corrosive and lachrymatory. Triethylamine has a strong, unpleasant odor and is flammable. DMAP is highly toxic and can be absorbed through the skin.[8][9]
Instrumentation
-
Magnetic stirrer with stirring bar
-
Round-bottom flasks and standard glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
Detailed Synthesis Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2,4-dihydroxypyridine (1.11 g, 10.0 mmol).
-
Add anhydrous dichloromethane (40 mL) and stir to dissolve. A gentle warming may be required for complete dissolution.
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents) followed by 4-(dimethylamino)pyridine (DMAP) (0.122 g, 1.0 mmol, 0.1 equivalents). Stir the mixture at room temperature for 10 minutes.
-
-
Acylation Reaction:
-
Slowly add pentanoyl chloride (1.43 mL, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature over a period of 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by the slow addition of 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a mobile phase of 20% ethyl acetate in hexanes.
-
Load the crude product onto the column and elute with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 2-Oxo-1,2-dihydropyridin-4-yl pentanoate as a white to off-white solid.
-
Reaction Scheme
Caption: Synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Expected Results and Characterization
The expected yield of the purified product is typically in the range of 75-85%. The final product should be characterized by NMR, MS, and IR spectroscopy to confirm its structure and purity.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.40 (d, 1H, H-6)
-
δ 6.20-6.30 (dd, 1H, H-5)
-
δ 6.05-6.15 (d, 1H, H-3)
-
δ 2.50-2.60 (t, 2H, -C(=O)CH₂-)
-
δ 1.65-1.75 (m, 2H, -CH₂CH₂CH₃)
-
δ 1.35-1.45 (m, 2H, -CH₂CH₃)
-
δ 0.90-1.00 (t, 3H, -CH₃)
-
A broad singlet corresponding to the N-H proton may be observed between δ 10-12 ppm, or it may be broadened and difficult to observe.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 172.0 (-C=O, ester)
-
δ 165.0 (C-2)
-
δ 158.0 (C-4)
-
δ 140.0 (C-6)
-
δ 108.0 (C-5)
-
δ 102.0 (C-3)
-
δ 34.0 (-C(=O)CH₂-)
-
δ 26.5 (-CH₂CH₂CH₃)
-
δ 22.0 (-CH₂CH₃)
-
δ 13.5 (-CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺ calculated for C₁₀H₁₃NO₃: 196.09. Found: 196.XX.
-
-
Infrared (IR) Spectroscopy (ATR):
-
ν (cm⁻¹): 3100-3000 (N-H stretch), 2960-2850 (C-H stretch), 1760 (C=O stretch, ester), 1650 (C=O stretch, pyridinone), 1600, 1550 (C=C stretch).
-
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. The use of pentanoyl chloride in a DMAP-catalyzed reaction offers an efficient route for the selective O-acylation of 4-hydroxy-2-pyridone. The detailed methodology, including reaction conditions, work-up, and purification, along with expected characterization data, should enable researchers to successfully replicate this synthesis and apply it to the preparation of other 4-acyloxy-2-pyridone derivatives for applications in drug discovery and materials science.
References
- G. H. Keller, L. Bauer, C. L. Bell, Can J Chem.1968, 46, 2475–2479.
- H. J. Jessen, K.
- T. Kawabata, et al. J. Am. Chem. Soc.2007, 129, 12890–12895.
-
Common Organic Chemistry, 4-Dimethylaminopyridine (DMAP), [Link].
-
ResearchGate, 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?, [Link].
- S. V. Chapyshev, A. V. Chernyak, E. N. Ushakov, Magn. Reson. Chem.2017, 55, 99-105.
- M. E. Rivas, et al. Bioorg. Med. Chem. Lett.2017, 27, 5143-5147.
- W. Y. Feng, T. J. Austin, F. Chew, S. Gronert, W. Wu, Biochemistry2000, 39, 1778-1783.
-
I. I. P Series, SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS, [Link].
- S. Bretschneider, K.
- M. S. K. Youssef, et al. Molecules2023, 28, 7580.
- H. J. Jessen, K.
- Y. C. Wang, et al. Chem. Asian J.2014, 9, 2806-2810.
-
RSC Advances, Palladium catalysed ligand free direct dehydrogenative C-3 alkenylation of pyrones and unprotected pyridones from unactivated alkenes is reported, [Link].
- A. A. El-Kateb, et al. J. Chem. Soc., Perkin Trans. 11980, 2743-2746.
-
Loughborough University Research Repository, NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES, [Link].
-
ZORA, 4-Hydroxy-2-Pyridone Alkaloids: Structures and Synthetic Approaches, [Link].
-
European Patent Office, Process for preparing 1,4-dihydropyridine compounds, [Link].
- M. E. Rivas, et al. Bioorg. Med. Chem. Lett.2017, 27, 5143-5147.
Sources
- 1. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Application of Efficient Catalyst DMAP [en.highfine.com]
- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Selective O-Esterification of 4-Hydroxy-2-Pyridone with Valeric Acid
Abstract
This application note details the protocol for the regioselective O-acylation of 4-hydroxy-2-pyridone (2,4-dihydroxypyridine) with valeric acid to synthesize 2-oxo-1,2-dihydropyridin-4-yl pentanoate . While 4-hydroxy-2-pyridone exists in a complex tautomeric equilibrium, selective esterification at the C4-hydroxyl group can be achieved over N-acylation by utilizing kinetic control with valeryl chloride or Steglich esterification conditions. This guide provides mechanistic insights, step-by-step protocols, and critical troubleshooting parameters for drug development researchers.
Introduction & Chemical Context
The Challenge of Tautomerism
The substrate, 4-hydroxy-2-pyridone (1 ), is a bifunctional heterocycle that exhibits lactam-lactim tautomerism. In solution, the 2-pyridone form (lactam) generally predominates over the 2-hydroxypyridine form. However, the hydroxyl group at the C4 position retains phenolic character, making it a viable nucleophile for esterification.
The primary synthetic challenge is chemoselectivity :
-
O-Acylation (Target): Reaction at the C4-oxygen to form the ester.
-
N-Acylation (Side Reaction): Reaction at the N1-nitrogen to form the amide.
Mechanistic Strategy
To favor O-acylation, we employ "hard" electrophiles under basic conditions. The C4-oxygen is harder (more electronegative) than the N1-nitrogen.
-
Method A (Acid Chloride): Uses valeryl chloride in the presence of a mild base (Pyridine). This method is rapid and kinetically favors the formation of the O-ester.
-
Method B (Steglich): Uses Valeric acid with DCC/DMAP. DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that transfers the acyl group to the C4-hydroxyl.
Reaction Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the selective pathway to the O-acylated product.
Figure 1: Reaction pathway showing the competition between O- and N-acylation.[1][2] Kinetic control favors the green path.
Experimental Protocols
Method A: Acid Chloride Route (Recommended)
This method is preferred for its high yield and operational simplicity. It utilizes valeryl chloride, which is highly reactive, driving the reaction to completion before significant N-acylation occurs.
Reagents:
-
4-Hydroxy-2-pyridone (1.0 equiv)
-
Valeryl Chloride (1.2 equiv)
-
Pyridine (Solvent & Base, anhydrous)
-
Dichloromethane (DCM) (Optional co-solvent for workup)
Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a septum. Flush with Nitrogen (
) or Argon. -
Dissolution: Add 4-hydroxy-2-pyridone (1.11 g, 10 mmol) to the flask. Add anhydrous Pyridine (15 mL) via syringe. Stir at room temperature until fully dissolved. Note: If solubility is an issue, mild heating (40°C) can be used, but cool back to 0°C before step 3.
-
Addition: Cool the reaction mixture to 0°C using an ice bath. Add Valeryl Chloride (1.42 mL, 12 mmol) dropwise over 10 minutes. The reaction is exothermic; control the addition rate to maintain temperature < 5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours .
-
Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (more polar) should disappear.
-
-
Quench: Pour the reaction mixture into Ice Water (50 mL) to hydrolyze excess acid chloride.
-
Extraction: Extract the aqueous mixture with DCM (
mL). -
Wash: Wash the combined organic layers with:
-
1M HCl (
mL) – Critical to remove Pyridine. -
Saturated
( mL) – Neutralizes residual acid. -
Brine (
mL).
-
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography if necessary.
Method B: Steglich Esterification (Alternative)
Use this method if Valeryl Chloride is unavailable or if the substrate contains acid-sensitive groups.
Reagents:
-
4-Hydroxy-2-pyridone (1.0 equiv)
-
Valeric Acid (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
DCM or DMF (Anhydrous solvent)
Protocol:
-
Dissolution: In a dry flask under
, dissolve Valeric Acid (1.02 g, 10 mmol) and 4-Hydroxy-2-pyridone (1.11 g, 10 mmol) in anhydrous DCM (30 mL) or DMF (10 mL) if solubility is poor. -
Catalyst Addition: Add DMAP (122 mg, 1 mmol) in one portion.
-
Coupling: Cool to 0°C . Add DCC (2.27 g, 11 mmol) dissolved in a minimal amount of DCM dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir overnight (12–16 h). A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate. Dilute the filtrate with EtOAc, wash with 0.5M HCl, saturated
, and brine. Dry and concentrate.
Data Analysis & Characterization
The following table summarizes the expected analytical data for the target product.
| Technique | Parameter | Expected Signal / Observation |
| TLC | Product | |
| 1H NMR | Pyridone Ring | |
| 1H NMR | Valeryl Chain | |
| IR | Carbonyls | Ester C=O: ~1760 cm⁻¹ (High freq due to phenolic ester). Amide C=O: ~1650 cm⁻¹. |
| Mass Spec | ESI+ |
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Decision tree for troubleshooting common reaction failures.
Critical Notes
-
Moisture Sensitivity: The resulting ester (4-valeryloxy-2-pyridone) is an "active ester." It is susceptible to hydrolysis.[3][4] Store under inert atmosphere at -20°C.
-
Solvent Choice: Pyridine is ideal as it acts as both solvent and base. If using DMF (Method B), ensure it is amine-free to prevent side reactions.
-
Order of Addition: Always add the acid chloride to the pyridone solution to maintain a localized excess of the nucleophile initially.
References
-
General Reactivity of 4-Hydroxypyridones
-
ResearchGate Discussion on Acylation: "Reaction of 4-pyridone with benzoyl chloride gives exclusively 4-(acyloxy)pyridines."[1]
-
-
Use of Acid Chlorides for O-Acylation
-
Organic Chemistry Portal: "Acyl chlorides react with alcohols (ROH) to give esters (R′COOR) in the presence of pyridine... fast, irreversible, and mild."[5]
-
-
Steglich Esterification Protocol
- Master Organic Chemistry: "Esterification using DCC and DMAP (Steglich Esterific
-
Valeric Acid Properties & Applications
-
Metabolon: "Valeric acid's esters (valerates) are often used in pharmaceuticals... to increase solubility and improve absorption."[6]
-
Sources
Application Note: Advanced Purification Strategies for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Document Type: Technical Protocol & Methodological Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
The purification of substituted 2-pyridones, specifically esterified derivatives like 2-oxo-1,2-dihydropyridin-4-yl pentanoate (also known as 4-(n-pentanoyloxy)-2-pyridone), presents a unique set of chromatographic and physicochemical challenges. Standard synthetic preparations often yield crude mixtures that require robust downstream processing[1]. As a Senior Application Scientist, I have designed this guide to address the two primary failure modes in pyridone isolation: chromatographic streaking driven by lactam-lactim tautomerization, and inadvertent saponification of the labile C4-ester linkage.
This application note provides three validated, self-contained purification protocols—ranging from bulk crude clearance to analytical-grade polishing—grounded in the fundamental physical chemistry of the target molecule.
Physicochemical & Mechanistic Profiling
To successfully purify 2-oxo-1,2-dihydropyridin-4-yl pentanoate, one must engineer the purification environment to control its intrinsic molecular behaviors:
Lactam-Lactim Tautomerism and Dimerization
The 2(1H)-pyridone framework undergoes solvent-dependent , which significantly complicates chromatographic resolution due to the presence of multiple polarity states[2]. Because the C4-hydroxyl is masked by the pentanoate ester, tautomerization is strictly restricted to the 1,2-lactam/lactim equilibrium. In non-polar media or the solid state, the molecule avoids the high-energy monomeric state by forming strongly hydrogen-bonded dimers[3]. During normal-phase chromatography, these potent hydrogen-bond donor/acceptor dynamics lead to severe interactions with bare silanol groups, manifesting as peak tailing and product loss.
C4-Ester Lability
The pentanoate ester at the C4 position is highly susceptible to both acid- and base-catalyzed cleavage. Exposure to standard high-pH HPLC buffers or highly active basic alumina will rapidly hydrolyze the molecule into[4]. Consequently, strict pH control is the cornerstone of any liquid-phase purification strategy for this compound.
Pathway Visualization
Figure 1: Structural equilibria and hydrolysis pathways of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Validated Purification Protocols
Protocol A: Modified Normal-Phase Flash Chromatography
Objective: Primary clearance of crude synthetic mixtures (>1g scale). Mechanistic Rationale: Using a gradient of methanol in dichloromethane (DCM) introduces a competitive hydrogen-bond acceptor/donor into the mobile phase. This disrupts the pyridone-silanol interactions, suppressing the tautomeric streaking without requiring ester-cleaving acidic/basic modifiers.
-
Column Equilibration: Pre-equilibrate a 40–63 µm silica gel column with 100% DCM. Do not use amine-functionalized silica, as the localized basicity will cleave the pentanoate ester.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM.
-
Self-Validation Check: If the sample is insoluble, add up to 2% MeOH. Exceeding 2% during loading will cause the target compound to elute prematurely with the solvent front.
-
-
Elution Gradient: Run a linear gradient from 0% to 10% MeOH in DCM over 10 Column Volumes (CV).
-
Fraction Collection: Monitor absorbance at 254 nm. The target compound typically elutes between 4–6% MeOH.
-
In-Process Control (IPC): Analyze fractions via TLC (DCM:MeOH 9:1). The lactam-lactim equilibrium may present as a characteristic "figure-eight" or slightly elongated spot[2]. Pool fractions containing the pure product and concentrate under reduced pressure at <35°C to prevent thermal degradation.
Protocol B: pH-Controlled Preparative RP-HPLC
Objective: Isolation of highly pure (>99.5%) material for downstream biological assays. Mechanistic Rationale: Formic acid (0.1%) maintains a mobile phase pH of ~2.7. This serves a dual purpose: it fully protonates the pyridone core to its neutral lactam state (sharpening the peak) and protects the C4-pentanoate ester from the rapid saponification that occurs in neutral or high-pH aqueous buffers[4].
-
System Preparation: Equip the preparative HPLC with a C18 column (e.g., 19 x 150 mm, 5 µm). Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Sample Injection: Dissolve the sample in a 1:1 mixture of A:B. Filter through a 0.45 µm PTFE syringe filter to remove insoluble dimers.
-
Gradient Method: Initiate at 10% B, hold for 2 minutes, then ramp to 80% B over 15 minutes. Set flow rate to 15 mL/min.
-
Fraction Recovery: Collect peaks detected at 254 nm.
-
Self-Validation Check: Immediately lyophilize (freeze-dry) the pooled fractions. Do not use rotary evaporation for aqueous fractions; prolonged exposure to warm water and formic acid during concentration will initiate trace hydrolysis of the ester.
-
Protocol C: Solvent/Anti-Solvent Recrystallization
Objective: Scalable, solvent-efficient final polishing. Mechanistic Rationale: The molecule possesses a highly polar head (pyridone) and a lipophilic tail (pentanoate). In this system, the lipophilic tail extends into the non-polar anti-solvent (hexane), while the polar core drives self-assembly via intermolecular hydrogen bonding, forming a stable dimeric crystal lattice that excludes impurities[3].
-
Dissolution: Suspend the semi-pure solid (>85% purity) in a minimum volume of hot ethyl acetate (approx. 60°C). Stir until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add n-hexane dropwise until the solution becomes slightly turbid (reaching the cloud point).
-
Annealing: Add a single drop of ethyl acetate to clear the turbidity, then remove from heat. Allow the flask to cool undisturbed to room temperature over 4 hours.
-
Isolation: Chill the suspension in an ice bath for 1 hour to maximize thermodynamic yield. Filter the crystals via a Büchner funnel and wash with ice-cold hexane.
-
Validation: Dry the crystals in a vacuum oven at 30°C.
-
Self-Validation Check: A sharp melting point and the absence of a broad O-H stretch in the IR spectrum (replaced by distinct, sharp N-H and C=O dimer bands) confirm successful crystallization of the lactam dimer.
-
Quantitative Method Comparison
| Purification Method | Typical Yield Recovery | Target Purity Achieved | Scalability | Primary Advantage | Mechanistic Limitation |
| Normal-Phase Flash (Silica) | 75 – 85% | > 95% | High (1g – 100g) | Rapid clearance of crude synthetic byproducts | Tautomerism causes inherent peak broadening |
| Preparative RP-HPLC (C18) | 60 – 70% | > 99.5% | Low (10mg – 1g) | Exceptional resolution of structural isomers | Aqueous exposure risks trace ester hydrolysis |
| Recrystallization | 55 – 65% | > 98% | Very High (> 100g) | Highly solvent-efficient; removes trace metals | Requires >85% initial purity to nucleate |
References
-
Title: Preparation of 4-(n-pentanoyloxy)-2-pyridone (US Patent 5,155,113) Source: PrepChem URL: [Link]
-
Title: Lactam–lactim tautomerism of 2(1H)-pyridone and its chemoselective N- and O-alkylation pathways Source: MDPI Molbank URL: [Link]
-
Title: Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria Source: PubMed Central (PMC) URL: [Link]
-
Title: Structural and Non-Covalent Interactions Study of 2-Pyridone Based Flexible Unsymmetrical Dimer Source: ResearchGate URL: [Link]
Sources
Technical Guide: Recrystallization Strategies for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Introduction & Compound Analysis
2-Oxo-1,2-dihydropyridin-4-yl pentanoate (also known as 4-pentanoyloxy-2-pyridone) is a functionalized heterocyclic ester often utilized as a prodrug scaffold or synthetic intermediate. Its structure combines a polar, hydrogen-bonding lactam core (2-pyridone) with a lipophilic pentanoate tail.
This duality creates a unique solubility profile:
-
The Lactam Core (Head): High polarity, hydrogen bond donor (NH) and acceptor (C=O). Promotes high melting points and solubility in polar protic solvents.
-
The Pentanoate Ester (Tail): Lipophilic C5 chain. Increases solubility in organic solvents (DCM, EtOAc) and lowers the lattice energy, often leading to "oiling out" during purification.
Target Audience: Synthetic Chemists, Process Development Scientists.
Solvent Selection Strategy
The primary challenge with 4-acyloxy-2-pyridones is preventing hydrolysis of the ester while managing the competing polarities of the ring and the chain.
Solvent Screening Matrix
| Solvent Class | Specific Solvent | Suitability | Rationale |
| Esters | Ethyl Acetate (EtOAc) | High | Primary Choice. Good solubility at reflux; moderate polarity matches the ester tail. Inert to transesterification. |
| Nitriles | Acetonitrile (MeCN) | High | Excellent for polar aromatics. steep solubility curve (soluble hot, insoluble cold). |
| Alcohols | Ethanol (EtOH) | Medium | Good solubility, but risk of transesterification (ethanolysis) at high temps over long periods. Use only if dry. |
| Chlorinated | Dichloromethane (DCM) | Medium | Too good a solvent; compound likely soluble at RT. Use only in binary systems (DCM/Hexane). |
| Hydrocarbons | Heptane / Hexane | Anti-Solvent | Essential for inducing precipitation. Heptane is preferred (higher bp) to allow heating without rapid evaporation. |
| Water | Water | Low | Avoid. High risk of ester hydrolysis. Pyridone ring is water-soluble, but the pentyl chain reduces this, leading to emulsions. |
Detailed Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: Bulk purification (>500 mg) and removal of polar impurities.
Mechanism: The compound is dissolved in a polar solvent (EtOAc) to break crystal lattice forces. A non-polar anti-solvent (Heptane) is added to increase the chemical potential of the solute, forcing it to crystallize as the solution cools.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.
-
Add Ethyl Acetate (approx. 5–10 mL per gram of solid).
-
Heat to reflux (approx. 77°C) with stirring until the solid dissolves completely.
-
Note: If insoluble particles remain (likely inorganic salts or polymerized byproducts), filter the hot solution through a glass frit or cotton plug.
-
-
Anti-Solvent Addition:
-
Keep the solution at a gentle boil.
-
Add Heptane dropwise via an addition funnel or pipette.
-
Continue adding until a persistent cloudiness (turbidity) appears and does not redissolve instantly.
-
Add a few drops of pure hot EtOAc to just clear the solution (restore transparency).
-
-
Controlled Cooling:
-
Final Crystallization:
-
Once at RT, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[2]
-
Wash the cake with a cold mixture of EtOAc/Heptane (1:3 ratio).
-
Dry under high vacuum at 40°C.
-
Protocol B: Vapor Diffusion (DCM / Pentane)
Best for: Small scale (<100 mg), analytical samples, or growing X-ray quality crystals.
Mechanism: Slow diffusion of a volatile anti-solvent (Pentane) into a solution of the compound (in DCM) gradually lowers solubility without thermal stress, preventing oiling out.
-
Setup: Dissolve the compound in a minimal amount of DCM in a small vial (inner vial).
-
Chamber: Place the inner vial (uncapped) inside a larger jar (outer chamber) containing Pentane (solvent depth should be lower than the rim of the inner vial).
-
Diffusion: Seal the outer jar tightly. Keep undisturbed at room temperature for 24–48 hours.
-
Harvest: Pentane vapors will diffuse into the DCM, slowly precipitating the product as high-quality prisms or needles.
Process Visualization
Figure 1: Decision logic for the binary solvent recrystallization of pyridone esters.
Troubleshooting & Critical Controls
Issue: "Oiling Out"
-
Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the pentyl chain is preventing lattice packing.
-
Solution:
-
Seeding: Add a tiny crystal of pure product to the cooling solution at ~40°C.
-
Scratching: Scratch the inner wall of the glass flask with a glass rod to create nucleation sites.
-
Lower Concentration: Re-heat and add slightly more EtOAc. High concentration favors oiling.
-
Issue: Hydrolysis (Smell of Valeric Acid)
-
Cause: Presence of water or wet solvents at high temperatures.
-
Detection: The product will smell like "sweaty socks" (characteristic of pentanoic/valeric acid).
-
Prevention: Use anhydrous EtOAc and Heptane. Avoid prolonged boiling.
Issue: Color Retention
-
Cause: Oxidation products of the pyridone ring (often yellow/brown).
-
Solution: Add activated charcoal (1–2% w/w) to the hot EtOAc solution, stir for 5 mins, and filter hot through Celite before adding the anti-solvent.
References
-
Synthesis & Identity: 4-(n-pentanoyloxy)-2-pyridone synthesis via valeryl chloride and 2,4-bis(trimethylsilyloxy)-pyridine.[3] PrepChem.com. Available at: [Link]
-
General Recrystallization Methodology: MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Available at: [Link]
-
Pyridone Properties: Wikipedia contributors. "4-Pyridone."[4] Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Solvent Selection: Mettler Toledo. "Recrystallization Solvent Screening." Available at: [Link]
Sources
Protocols for the Preparation, Storage, and Use of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate Stock Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preparation of high-quality, reproducible stock solutions of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. As a member of the pyridone class of compounds, which are recognized as privileged scaffolds in drug discovery, its utility in research is contingent upon proper handling and preparation.[1][2] This document outlines detailed protocols for solvent selection, primary stock preparation, storage, and the creation of aqueous working solutions, emphasizing strategies to mitigate common points of experimental failure such as compound instability and poor solubility. The methodologies are designed to ensure the integrity and performance of the compound in sensitive downstream biological assays.
Introduction and Compound Analysis
2-Oxo-1,2-dihydropyridin-4-yl pentanoate belongs to the 2-pyridone family of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry due to its ability to act as a bioisostere for moieties like amides and phenols, and its capacity to serve as both a hydrogen bond donor and acceptor.[2][3] These features have led to the development of numerous pyridone-based molecules with diverse biological activities, including roles as kinase inhibitors in oncology.[4][5]
The specific structure of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate consists of a polar 2-pyridone head group and a nonpolar five-carbon pentanoate ester tail. This amphipathic nature dictates its solubility properties, rendering it poorly soluble in aqueous solutions but amenable to dissolution in polar aprotic organic solvents.
The accuracy and reproducibility of data generated in any biological experiment are fundamentally dependent on the quality of the reagent solutions.[6] For small molecules, this begins with the careful and considered preparation of a concentrated primary stock solution. Issues such as incomplete solubilization, compound degradation via hydrolysis, or variability introduced by repeated freeze-thaw cycles can compromise data integrity.[7][8] The following protocols are designed to address these challenges directly.
Table 1: Physicochemical Properties of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate Note: As this compound is not widely indexed in public databases, the molecular weight is calculated based on its structure (C₁₀H₁₃NO₃). Other properties are inferred from its constituent chemical moieties.
| Property | Value / Description | Rationale & Experimental Implication |
| Molecular Formula | C₁₀H₁₃NO₃ | Defines the molar mass for accurate concentration calculations. |
| Molecular Weight | 195.21 g/mol (Calculated) | Crucial for all calculations. Use this value to determine the mass of powder required for preparing stock solutions. |
| Appearance | Likely a white to off-white solid. | Visual confirmation of product integrity. |
| Inferred Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | The hydrophobic pentanoate tail limits aqueous solubility. A polar aprotic solvent is required for the primary stock. |
| Key Structural Features | 2-Pyridone Core, Pentanoate Ester Linkage | The ester linkage is susceptible to hydrolysis, especially in the presence of water, acid, or base. This is a critical stability concern.[9] |
Safety & Handling
Before beginning any work, consult the Safety Data Sheet (SDS) for the compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is suitable for incidental DMSO contact) when handling the solid compound and its solutions.
-
Engineering Controls: Handle the powdered compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.
-
Solvent Hazards: Dimethyl Sulfoxide (DMSO) is the recommended solvent. Be aware that DMSO readily penetrates the skin and can carry dissolved substances with it.[10] Avoid all direct skin contact with DMSO solutions.
Part I: Primary Stock Solution Preparation (10 mM in Anhydrous DMSO)
Rationale for Solvent Selection
Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing primary stocks of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. Its high dissolving power for a wide range of organic molecules, miscibility with aqueous media, and relatively low toxicity at working concentrations make it ideal for most cell-based and biochemical assays.[7][11]
Critical Consideration: Ester Hydrolysis
The pentanoate ester linkage is the most chemically labile part of the molecule. It is susceptible to hydrolysis, which breaks the ester bond to yield the inactive 4-hydroxy-2-pyridone and pentanoic acid. This reaction is catalyzed by water, acids, and bases.[9]
Causality: Commercial DMSO is hygroscopic and readily absorbs atmospheric moisture.[10] The presence of even small amounts of water can, over time, lead to the degradation of the stock solution, reducing its effective concentration and generating impurities.
Preventative Measure: It is essential to use a high-purity, anhydrous grade of DMSO (<0.025% water) to prepare the primary stock solution.[12]
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
-
Calculation: Determine the mass of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate required.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mM x 1 mL x 195.21 g/mol / 1000 = 1.95 mg
-
-
Weighing:
-
Tare a sterile, conical 1.5 mL or 2.0 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully add 1.95 mg of the compound powder directly into the tube. For quantities this small, it may be easier to weigh a larger amount (e.g., 19.5 mg) and prepare a larger volume of stock (10 mL).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 1.95 mg) to the tube using a calibrated pipette.
-
Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.
-
Troubleshooting: If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C. Allow the solution to return to room temperature before proceeding. Do not use excessive heat, as it can accelerate degradation.
-
-
Sterilization (for cell culture applications):
-
If the stock will be used in sterile cell culture, it can be filtered through a 0.2 µm chemical-resistant (e.g., PTFE or nylon) syringe filter. Note that standard cellulose acetate filters are not compatible with DMSO.[13]
-
Table 2: Mass of Compound Required for a 10 mM Stock Solution
| Desired Final Volume | Mass of Compound (MW = 195.21 g/mol ) |
| 1 mL | 1.95 mg |
| 5 mL | 9.76 mg |
| 10 mL | 19.52 mg |
Part II: Aliquoting and Long-Term Storage
Rationale for Aliquoting
DMSO undergoes a phase transition (freezes) at approximately 18.5°C (65°F).[14] Repeated freeze-thaw cycles can introduce water condensation into the stock tube and may cause compound degradation or precipitation over time. Creating single-use aliquots is a critical step to preserve the integrity of the primary stock.[7][8]
Protocol 2: Aliquoting and Storage
-
Dispense Aliquots: Immediately after preparation, dispense the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealing microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.[6]
-
Storage:
-
Handling Frozen DMSO: If the stock solution is frozen upon removal from storage, allow it to thaw completely at room temperature and vortex briefly to ensure homogeneity before use.[14]
Part III: Preparation of Working Solutions for Assays
Protocol 3: Serial Dilution to Working Concentration
-
Thaw: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.
-
Vortex: Briefly vortex the thawed tube to ensure the solution is homogeneous.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into your assay buffer or cell culture medium. For example, a 1:100 dilution will yield a 100 µM solution.
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations.
-
Final DMSO Concentration: Crucially, calculate the final percentage of DMSO in your assay. High concentrations of DMSO can be toxic to cells or interfere with enzyme activity. Aim for a final concentration of ≤ 0.1% v/v whenever possible.[8]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from solid compound to final working solution.
Application Context: Hypothetical Mechanism of Action
Pyridone-containing molecules are frequently developed as kinase inhibitors.[5] Kinases are critical nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, pathways such as the PI3K/Akt/mTOR pathway are constitutively active, driving uncontrolled cell division. A compound like 2-Oxo-1,2-dihydropyridin-4-yl pentanoate could be designed to inhibit a key kinase in such a pathway.
Signaling Pathway Visualization
The diagram below illustrates a hypothetical mechanism where the compound acts as an inhibitor of "Kinase X" (e.g., Akt or a related kinase), blocking downstream signaling that promotes cell survival.
References
-
DMSO Store. (n.d.). Frequently Asked Questions. Retrieved March 3, 2026, from [Link]
-
Washington State University, Institutional Animal Care and Use Committee. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved March 3, 2026, from [Link]
-
Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved March 3, 2026, from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved March 3, 2026, from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved March 3, 2026, from [Link]
-
Gaylord Chemical. (n.d.). Ester Hydrolysis - gChem. Retrieved March 3, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999. [Link]
- Huffman, J. W., & Harris, P. J. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters.
-
Kozik, V. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology, 1787, 23-32. [Link]
-
Behera, P. K., et al. (2023). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. International Journal of Scientific Development and Research, 8(12). [Link]
- Google Patents. (n.d.). US5440061A - Hydrolysis of methyl esters in dimethylsulfoxide for production of fatty acids.
-
Leonardi, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC medicinal chemistry, 14(1), 21-41. [Link]
-
Leonardi, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC medicinal chemistry, 14(1), 21-41. [Link]
-
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved March 3, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. captivatebio.com [captivatebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. quora.com [quora.com]
- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dmsostore.com [dmsostore.com]
In vitro hydrolysis assay for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Topic: In Vitro Hydrolysis Assay for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Introduction
The transformation of a pharmacologically active molecule into a prodrug is a well-established strategy in drug development to overcome undesirable properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. A common approach involves the formation of an ester linkage, which can enhance lipophilicity and improve membrane permeability. These ester prodrugs are designed to be stable until they reach the target site or systemic circulation, where they are hydrolyzed by endogenous esterase enzymes to release the active parent drug.[1]
Carboxylesterases (CESs) are a key class of enzymes responsible for the hydrolysis of a wide range of ester-containing drugs and prodrugs.[2][3] These enzymes are predominantly found in tissues like the liver, small intestine, and also in blood plasma, making them critical determinants of a prodrug's activation and pharmacokinetic profile.[4][5][6] Therefore, characterizing the rate and extent of hydrolysis is a crucial step in the early stages of drug discovery.[7][8]
This application note provides a detailed protocol for conducting an in vitro hydrolysis assay for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, a model ester prodrug. The assay is designed to determine the compound's stability in various biological matrices, such as plasma and liver microsomes, which represent the primary environments where enzymatic hydrolysis occurs. The data generated from this assay, including the rate of disappearance of the prodrug and the appearance of the active parent drug (2-Oxo-1,2-dihydropyridin-4-ol), are essential for predicting in vivo clearance, bioavailability, and overall efficacy.[9]
Assay Principle
The assay measures the enzymatic conversion of the non-active ester prodrug, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, to its active parent form, 2-Oxo-1,2-dihydropyridin-4-ol, via hydrolysis. This reaction is primarily catalyzed by carboxylesterases present in the biological matrix (e.g., plasma, liver microsomes).
The stability of the test compound is assessed by incubating it with the biological matrix at a physiological temperature (37°C). Aliquots are taken at various time points, and the enzymatic reaction is quenched by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate proteins.[10][11] The samples are then analyzed by High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) to quantify the remaining concentration of the prodrug and, if required, the concentration of the formed parent drug.[4][12] The rate of disappearance of the prodrug is used to calculate key kinetic parameters such as the half-life (t½) and intrinsic clearance (CLint).[13]
Materials and Reagents
| Reagent | Supplier | Purpose |
| 2-Oxo-1,2-dihydropyridin-4-yl pentanoate | In-house Synthesis/Custom | Test Prodrug |
| 2-Oxo-1,2-dihydropyridin-4-ol | In-house Synthesis/Custom | Parent Drug (Analytical Standard) |
| Pooled Human Plasma (or other species) | Commercial Vendor | Biological Matrix |
| Human Liver Microsomes (HLM) | Commercial Vendor | Biological Matrix |
| Phosphate Buffer (100 mM, pH 7.4) | Standard Lab Supplier | Assay Buffer |
| NADPH Regenerating System | Commercial Vendor | Cofactor for Microsomal Assays[14][15] |
| Acetonitrile (HPLC Grade) with Internal Standard | Standard Lab Supplier | Quenching/Protein Precipitation[10] |
| Dimethyl Sulfoxide (DMSO) | Standard Lab Supplier | Solvent for Stock Solutions |
| Internal Standard (e.g., Verapamil, Labetalol) | Commercial Vendor | Analytical Control for LC-MS/MS |
| Positive Control (e.g., p-nitrophenyl acetate) | Commercial Vendor | Assay Validation |
Experimental Protocols
Part 1: Plasma Stability Assay
This protocol determines the stability of the prodrug in plasma, which contains various esterases.
1.1. Preparation of Solutions:
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in DMSO.
-
Working Solution (100 µM): Dilute the stock solution with 50:50 Acetonitrile:Water to a final concentration of 100 µM.
-
Plasma: Thaw pooled plasma (e.g., human, rat) on ice immediately before use.
1.2. Incubation Procedure:
-
Pre-warm the required volume of plasma to 37°C in a water bath for 5 minutes.
-
To initiate the reaction, add the 100 µM working solution to the pre-warmed plasma to achieve a final test compound concentration of 1 µM.[11] The final DMSO concentration should be kept low (e.g., ≤0.25%) to avoid affecting enzyme activity.[10]
-
Incubate the mixture at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[7][10]
-
Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes (e.g., 150 µL) of ice-cold acetonitrile containing a suitable internal standard.[10] The 0-minute time point sample is prepared by adding the quenching solution before adding the test compound.
1.3. Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
Part 2: Liver Microsomal Stability Assay
This protocol assesses metabolic stability in the presence of liver microsomes, a primary site of drug metabolism containing high concentrations of carboxylesterases and CYP450 enzymes.[13][14]
2.1. Preparation of Solutions:
-
Test Compound Stock (10 mM): As prepared for the plasma stability assay.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., HLM) on ice. Dilute with 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[15]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. This is essential for Phase I metabolism but also standard for general stability screens.[14][16] A control without NADPH should be included to distinguish esterase activity from CYP450-mediated metabolism.
2.2. Incubation Procedure:
-
Combine the diluted liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots.[15]
-
Quench and process the samples as described in the plasma stability protocol (Section 1.2 and 1.3). Include a "minus cofactor" control incubated for the final time point.[15]
Analytical Methodology: HPLC-MS/MS
Quantification of the prodrug and its parent metabolite is achieved using a validated LC-MS/MS method.
-
Chromatographic Separation: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[17][18]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[12][13] Specific parent-to-daughter ion transitions for the prodrug, the parent drug, and the internal standard must be optimized.
| Parameter | Typical Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Data Analysis and Presentation
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
-
Calculate Percent Remaining: The percentage of the prodrug remaining at each time point is calculated relative to the 0-minute time point. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Slope = -k t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): For the microsomal assay, intrinsic clearance can be calculated to predict hepatic clearance.[13] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
Table of Expected Results (Hypothetical Data)
| Time (min) | Prodrug Remaining (%) - Human Plasma | Prodrug Remaining (%) - HLM |
| 0 | 100 | 100 |
| 5 | 85.2 | 70.1 |
| 15 | 61.5 | 35.8 |
| 30 | 37.8 | 12.5 |
| 45 | 22.1 | 4.3 |
| 60 | 14.5 | N/A |
| Calculated t½ (min) | 25.5 | 11.2 |
Experimental Workflow Visualization
Caption: Workflow for the in vitro hydrolysis assay.
Troubleshooting
| Issue | Potential Cause | Solution |
| No/Very Slow Hydrolysis | 1. Inactive enzymes in matrix.2. Compound is chemically stable to esterases.3. Incorrect assay conditions (pH, temp). | 1. Validate matrix with a positive control substrate.2. This is a valid result; the compound is stable.3. Verify buffer pH and incubator temperature. |
| Instantaneous Hydrolysis (t=0 < 100%) | 1. Prodrug is unstable in buffer or solvent.2. Non-enzymatic degradation. | 1. Test stability in buffer alone (no matrix).2. Prepare 0-min sample by adding quench solution first. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Inefficient quenching.3. Sample processing inconsistency. | 1. Use calibrated pipettes; ensure proper mixing.2. Ensure quench solution is ice-cold and added rapidly.3. Standardize vortexing and centrifugation times. |
| Poor LC-MS/MS Signal | 1. Poor ionization.2. Sample matrix effects (ion suppression).3. Compound degradation in autosampler. | 1. Optimize MS source parameters.2. Dilute sample; check internal standard recovery.3. Keep autosampler cooled (e.g., 4°C). |
References
-
Satoh, T., Taylor, P., & Hosokawa, M. (2013). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Basic & Clinical Pharmacology & Toxicology, 114(1), 48-58. [Link]
-
Wadkins, R. M. (2003). Activation of anticancer prodrugs by human carboxylesterases. Purdue e-Pubs. [Link]
-
Imai, T. (2010). Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue. Journal of Health Science, 56(4), 375-384. [Link]
-
Wadkins, R. M., & Morton, C. L. (2009). Modifications of human carboxylesterase for improved prodrug activation. Current pharmaceutical design, 15(12), 1334-1343. [Link]
-
Imai, T. (2015). Carboxylesterase 2: A Key Enzyme in Drug and Prodrug Metabolism. Yakugaku Zasshi, 135(8), 947-953. [Link]
-
Cyprotex (an Evotec company). (n.d.). Plasma Stability Assay. Evotec. [Link]
-
Lin, J. H., & Lu, A. Y. (2003). Drug metabolism and drug interactions: application and clinical value of in vitro models. Current drug metabolism, 4(5), 305-343. [Link]
-
Smith, D. A. (2015). Drug Metabolism. The Handbook of Medicinal Chemistry: Principles and Practice. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability. Charnwood Discovery. [Link]
-
Testa, B., & Krämer, S. D. (2006). Principles of Drug Metabolism. Chemistry & Biodiversity, 3(10), 1053-1101. [Link]
-
Fleming, S. R., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Molecular Biosciences, 8, 706939. [Link]
-
Bienta. (n.d.). Plasma Stability Assay. Bienta. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]
-
University of Wisconsin–Madison. (n.d.). Drug Metabolism - Principles and Applications. Division of Pharmacy Professional Development. [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102220. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Sharma, S., et al. (2012). Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian Journal of Pharmaceutical Sciences, 74(4), 327-332. [Link]
-
Amoyaw, P. N. A., & Isaac, P. A. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(4), 119-146. [Link]
-
CryoXtract Instruments. (2013). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. LCGC International. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Okuda, H., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports, 14(1), 15632. [Link]
-
Cyprotex (an Evotec company). (n.d.). Microsomal Stability Assay. Evotec. [Link]
-
Obach, R. S. (2013). In Vitro Methods used for Ester Prodrug Screening. Drug Metabolism and Disposition, 41(5), 973-982. [Link]
-
ResearchGate. (n.d.). In vitro hydrolytic pattern of the ester prodrugs (4a–d) in SIF (pH 7.4). ResearchGate. [Link]
-
Shabir, G. A. (2010). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Acta Chromatographica, 22(3), 359-372. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Belafkih, B., et al. (2015). Development and validation of a HPLC/MS/MS method for the quantification of Cocaine and its principal metabolite. Journal of Chemical and Pharmaceutical Research, 7(2), 940-947. [Link]
-
Almac Group. (n.d.). HPLC method development for analysis of a multi-component drug product. Almac Group. [Link]
-
White, J. R., et al. (2016). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Bioanalysis, 8(10), 1047-1059. [Link]
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Activation of anticancer prodrugs by human carboxylesterases" by Sara Kay Quinney [docs.lib.purdue.edu]
- 5. Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Stability Assay | Bienta [bienta.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. mttlab.eu [mttlab.eu]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC method development for analysis of a multi-component drug product - Almac [almacgroup.com]
Application Note: Advanced Formulation Strategies for Lipophilic 2-Pyridone Prodrugs
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The 2-pyridone and 4-hydroxy-2-pyridone scaffolds are highly versatile pharmacophores in medicinal chemistry, demonstrating potent activities ranging from broad-spectrum antimicrobial properties to targeted anti-tuberculosis effects (e.g., direct InhA inhibitors) . To optimize cellular penetration and target tissue distribution, these molecules are frequently synthesized as lipophilic prodrugs. However, increasing the lipophilicity (LogP > 4) severely compromises aqueous solubility, leading to dissolution-rate-limited absorption and poor oral bioavailability .
To overcome these translational barriers, Lipid-Based Formulations (LBFs) are employed. The mechanistic rationale for utilizing LBFs is twofold:
-
Enzymatic Shielding (Parenteral): Encapsulating the lipid prodrug within the phospholipid bilayer of a liposome increases entrapment efficiency and shields the vulnerable prodrug linkages from premature hydrolysis by plasma esterases .
Formulation Selection Workflow
The selection of the appropriate lipid carrier depends heavily on the prodrug's solubility in triglycerides versus its affinity for phospholipid bilayers.
Caption: Workflow for selecting lipid-based formulations based on prodrug solubility.
Experimental Protocols
Protocol 1: Development of Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Application: Oral delivery of 2-pyridone prodrugs with high triglyceride solubility.
Step-by-Step Methodology:
-
Excipient Screening: Determine the equilibrium solubility of the 2-pyridone prodrug in various oils (e.g., Capmul MCM), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP).
-
Causality: Selecting excipients with maximum drug solubility prevents in vivo drug precipitation upon aqueous dilution in gastrointestinal fluids.
-
-
Ternary Phase Diagram Construction: Titrate oil/surfactant/co-surfactant mixtures with water to identify the microemulsion region.
-
Causality: This identifies the precise excipient ratios where the system exhibits ultra-low interfacial tension, enabling spontaneous self-emulsification.
-
-
Drug Loading: Dissolve the 2-pyridone prodrug (target: 20-50 mg/g) into the optimized blank SMEDDS mixture under gentle magnetic stirring at 40°C until a clear, isotropic solution forms.
-
Causality: Mild heating reduces lipid viscosity, accelerating drug dissolution without thermally degrading the prodrug.
-
-
Self-Validation (Quality Control): Disperse 100 µL of the loaded SMEDDS in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).
-
Acceptance Criteria: Z-average < 100 nm, PDI < 0.3. The absence of phase separation or drug precipitation over 24 hours validates the thermodynamic stability of the formulation.
-
Protocol 2: Liposomal Encapsulation via Thin-Film Hydration
Application: Parenteral or targeted delivery of 2-pyridone prodrugs requiring protection from premature hydrolysis.
Step-by-Step Methodology:
-
Lipid Mixture Preparation: Dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and the 2-pyridone prodrug in a 7:3:1 molar ratio in a chloroform/methanol (2:1 v/v) solvent system.
-
Causality: Cholesterol modulates bilayer fluidity, preventing premature drug leakage. The solvent mixture ensures complete molecular dispersion of both the lipophilic prodrug and the phospholipids .
-
-
Thin-Film Formation: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure (150 mbar) for 1 hour, followed by overnight vacuum desiccation.
-
Causality: Slow, controlled evaporation prevents localized lipid aggregation, ensuring the formation of a uniform, homogeneous lipid film.
-
-
Hydration: Hydrate the film with PBS (pH 7.4) at 55°C for 1 hour with mechanical agitation.
-
Causality: Hydrating above the phase transition temperature (Tm) of DPPC (41°C) ensures the phospholipid acyl chains are in a fluid, liquid-crystalline state, which is thermodynamically required for the lipids to spontaneously close into Multilamellar Vesicles (MLVs) without fracturing.
-
-
Extrusion: Pass the MLV suspension 10 times through a polycarbonate membrane (100 nm pore size) using a heated mini-extruder at 55°C.
-
Causality: Converts heterogeneous MLVs into uniform Large Unilamellar Vesicles (LUVs) suitable for systemic circulation and EPR-mediated tumor targeting.
-
-
Self-Validation (Quality Control): Determine Encapsulation Efficiency (EE%) by ultrafiltration (100 kDa MWCO) to separate free prodrug from liposomes, followed by HPLC quantification.
-
Acceptance Criteria: EE > 85%. A stable EE over 30 days at 4°C validates the integrity of the bilayer.
-
Intestinal Lymphatic Absorption Pathway
For orally administered SMEDDS, the formulated 2-pyridone prodrugs hijack the body's natural lipid digestion pathways to achieve systemic exposure.
Caption: Intestinal lymphatic transport pathway of lipid-formulated 2-pyridone prodrugs.
Quantitative Data Presentation
The following table summarizes the expected physicochemical parameters and pharmacokinetic enhancements of formulating lipophilic 2-pyridone prodrugs using the described methodologies.
| Formulation Type | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Droplet / Vesicle Size (nm) | Primary Absorption Route | Relative Bioavailability (vs. Aqueous Suspension) |
| Aqueous Suspension | < 1.0% | N/A | > 1000 nm | Portal Vein | 1.0x (Baseline) |
| SMEDDS (Oral) | 10.0 - 15.0% | > 99% (Fully Solubilized) | 20 - 50 nm | Lymphatic / Portal | 3.5x - 5.0x |
| Liposomes (Parenteral) | 5.0 - 10.0% | 85.0 - 95.0% | 100 - 150 nm | Systemic / EPR Effect | 2.5x - 4.0x |
References
-
[1] Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. PMC - NIH. URL:[Link]
-
[2] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed - NIH. URL:[Link]
-
[3] Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. URL:[Link]
-
[4] Chemical structures of 4-hydroxy-2-pyridones and in vitro and in vivo antimycobacterial activity. ResearchGate. URL:[Link]
Sources
- 1. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Introduction: Accelerating the Synthesis of Bioactive Scaffolds
The 2-oxo-1,2-dihydropyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial and anti-inflammatory properties.[1] The functionalization of this core, particularly at the 4-position, is a key strategy in the development of novel therapeutic agents. The target molecule, 2-oxo-1,2-dihydropyridin-4-yl pentanoate, is an ester derivative that can serve as a prodrug or a key intermediate in the synthesis of more complex molecules. Traditional methods for the acylation of hydroxypyridones often require prolonged reaction times and harsh conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering significant advantages over conventional heating methods.[2][3] These advantages include dramatically reduced reaction times, often from hours to minutes, increased product yields, and improved purity profiles. Furthermore, MAOS aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[3] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-oxo-1,2-dihydropyridin-4-yl pentanoate utilizing microwave irradiation, developed for researchers, scientists, and drug development professionals.
Mechanism and Rationale for Microwave-Assisted Acylation
The synthesis of 2-oxo-1,2-dihydropyridin-4-yl pentanoate from 4-hydroxy-2-pyridone involves an O-acylation reaction. This can be achieved using either valeryl chloride or pentanoic anhydride as the acylating agent.
Reaction Scheme:
Sources
Application Note & Protocol: A Scalable, Two-Step Synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Abstract
The 2-pyridone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and FDA-approved drugs.[1] These heterocycles can serve as versatile hydrogen bond donors and acceptors, making them valuable in drug design.[1] This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of a specific derivative, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. We present a reliable two-step synthetic route commencing with the construction of the core 4-hydroxy-2-pyridone heterocycle via a modified Guareschi-Thorpe reaction, followed by a direct O-acylation. The protocols herein are detailed for both laboratory bench-scale (1-5 g) and pilot scale-up (100-200 g), with in-depth explanations of the causality behind critical process parameters, safety considerations, and purification strategies.
Introduction and Synthetic Strategy
4-Hydroxy-2-pyridone alkaloids are a diverse family of natural products known for their wide-ranging biological activities, including antifungal, antibacterial, and cytotoxic properties. The synthetic derivatization of the core 4-hydroxy-2-pyridone structure allows for the exploration of new chemical space and the development of novel therapeutic agents. The target molecule, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, is an ester derivative designed to modulate properties such as lipophilicity and cell permeability.
Direct, single-step syntheses of such acyloxypyridones are often complex and lack generality.[2] Therefore, a more robust and scalable two-step approach was developed.
Our synthetic strategy involves:
-
Synthesis of the Precursor: Construction of the 4-hydroxy-2(1H)-pyridone core (Compound 2 ) using a well-established cyclization strategy. The Guareschi-Thorpe condensation provides a reliable and high-yielding pathway from simple, commercially available starting materials.[3]
-
Esterification: O-acylation of the 4-hydroxyl group of the pyridone precursor with pentanoyl chloride to yield the final product, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (Compound 3 ). This method was chosen over Fischer esterification for its high reactivity and irreversible nature, which drives the reaction to completion under mild conditions.
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthetic scheme.
Part I: Scale-Up Synthesis of 4-Hydroxy-2(1H)-pyridone (2)
The Guareschi-Thorpe reaction is a classic multi-component reaction that constructs the pyridone ring from a β-ketoester and a cyanoacetamide equivalent.[3] Using ammonium carbonate provides an in-situ source of ammonia for the condensation and cyclization steps, simplifying the procedure.[3]
Laboratory Scale Protocol (5 g Scale)
Methodology:
-
Reagent Charging: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add ethyl cyanoacetate (5.65 g, 50 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and deionized water (50 mL).
-
Initiation: Add ammonium carbonate (12.0 g, 125 mmol) to the stirred mixture in portions over 10 minutes. Note: Off-gassing (CO2) will occur.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C for 1 hour.
-
A precipitate will form. Acidify the slurry slowly with 6M hydrochloric acid (HCl) to a pH of ~2-3. This protonates the pyridone, aiding precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold ethanol (1 x 20 mL) to remove unreacted starting materials and salts.
-
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 60 °C to a constant weight.
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Ethyl Cyanoacetate | 113.12 | 5.65 | 50 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 6.50 | 50 | 1.0 |
| Ammonium Carbonate | 96.09 | 12.0 | 125 | 2.5 |
| Deionized Water | 18.02 | 50 mL | - | - |
| Expected Yield | 111.10 | ~4.2 g | 37.8 | ~75% |
| Table 1: Reagent quantities for laboratory-scale synthesis of Compound 2 . |
Scale-Up Protocol & Considerations (100 g Scale)
Scaling this reaction requires careful management of heat transfer, reagent addition, and material handling.
Causality Behind Scale-Up Modifications:
-
Vessel: A 5 L jacketed glass reactor is used for superior temperature control, mitigating the risk of runaway reactions and ensuring consistent heating across the larger volume.
-
Stirring: Mechanical overhead stirring is essential to maintain a homogeneous slurry, preventing localized overheating and ensuring efficient mixing, which is not achievable with a magnetic stir bar at this scale.
-
pH Adjustment: The acidification step is highly exothermic. Slow, subsurface addition of HCl via a peristaltic pump while monitoring the internal temperature is critical to prevent a rapid temperature spike that could degrade the product or create a safety hazard.
Methodology:
-
Reagent Charging: To a 5 L jacketed reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge deionized water (1 L), ethyl cyanoacetate (113.1 g, 1.0 mol), and ethyl acetoacetate (130.1 g, 1.0 mol).
-
Initiation: Begin stirring at 200 RPM. Add ammonium carbonate (240.2 g, 2.5 mol) in 4-5 portions over 30 minutes to control the initial effervescence.
-
Reaction: Set the jacket temperature to 110-115 °C to bring the internal mixture to a steady reflux (~100 °C). Maintain reflux for 6-8 hours, monitoring by TLC or HPLC.
-
Work-up & Isolation:
-
Cool the reactor contents to 15-20 °C using the jacket.
-
Prepare a separate vessel with 6M HCl (~350 mL).
-
Slowly pump the HCl into the reactor over 1-2 hours, ensuring the internal temperature does not exceed 30 °C. Target a final pH of 2-3.
-
Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Filter the product using a large-scale filter funnel or centrifuge.
-
Wash the product cake with cold deionized water (2 x 500 mL) and cold ethanol (1 x 400 mL).
-
-
Drying: Dry the material in a vacuum oven at 60-70 °C until the loss on drying (LOD) is <0.5%.
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Ethyl Cyanoacetate | 113.12 | 113.1 | 1.0 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 130.1 | 1.0 | 1.0 |
| Ammonium Carbonate | 96.09 | 240.2 | 2.5 | 2.5 |
| Deionized Water | 18.02 | 1 L | - | - |
| Expected Yield | 111.10 | ~80 g | 0.72 | ~72% |
| Table 2: Reagent quantities for pilot scale-up synthesis of Compound 2 . |
Part II: Synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (3)
This step is a straightforward esterification via O-acylation. The primary challenge on scale-up is managing the reaction exotherm and the HCl byproduct generated from the use of pentanoyl chloride. Pyridine is used as a base to neutralize the HCl and as a nucleophilic catalyst.
Laboratory Scale Protocol (4 g Scale)
Methodology:
-
Setup: To a 100 mL dry, three-neck round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-2(1H)-pyridone (2 ) (3.33 g, 30 mmol), and anhydrous pyridine (30 mL). Stir to dissolve/suspend the solid.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add pentanoyl chloride (4.34 g, 36 mmol, 1.2 eq.) dropwise via a syringe over 15 minutes, keeping the internal temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for the disappearance of starting material by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up & Isolation:
-
Quench the reaction by slowly adding 30 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude solid. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 4-Hydroxy-2(1H)-pyridone (2) | 111.10 | 3.33 | 30 | 1.0 |
| Pentanoyl Chloride | 120.58 | 4.34 | 36 | 1.2 |
| Anhydrous Pyridine | 79.10 | 30 mL | - | - |
| Expected Yield | 195.21 | ~5.1 g | 26.1 | ~87% |
| Table 3: Reagent quantities for laboratory-scale synthesis of Compound 3 . |
Scale-Up Protocol & Considerations (80 g Scale)
Causality Behind Scale-Up Modifications:
-
Solvent Choice: While pyridine works well at a small scale, its cost, toxicity, and difficulty in removal make it less ideal for large-scale operations. A less expensive, non-nucleophilic base like triethylamine (TEA) in a non-reactive solvent like dichloromethane (DCM) or ethyl acetate is a more practical choice.
-
Exotherm Control: The addition of the acyl chloride is highly exothermic. A jacketed reactor provides precise temperature control, and slow, controlled addition is paramount.
-
Work-up: Large-volume aqueous washes are required. The reactor's bottom outlet valve facilitates easy separation and removal of the aqueous layers.
Methodology:
-
Setup: Charge a 2 L jacketed reactor with 4-hydroxy-2(1H)-pyridone (2 ) (79.9 g, 0.72 mol), ethyl acetate (800 mL), and triethylamine (109.3 g, 1.08 mol, 1.5 eq.).
-
Reagent Addition: Cool the reactor contents to 0-5 °C. Using an addition funnel or pump, add pentanoyl chloride (95.9 g, 0.79 mol, 1.1 eq.) dropwise over 1-2 hours, maintaining the internal temperature at <10 °C. A thick slurry of triethylamine hydrochloride will form.
-
Reaction: Allow the mixture to warm to 20-25 °C and stir for 3-5 hours, or until reaction completion is confirmed by HPLC.
-
Work-up & Isolation:
-
Add 500 mL of deionized water to the reactor and stir for 15 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 300 mL), saturated sodium bicarbonate solution (1 x 300 mL), and brine (1 x 300 mL).
-
-
Purification & Drying:
-
Transfer the organic layer to a separate vessel and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate on a rotary evaporator to about one-third of its volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization. If needed, add hexanes as an anti-solvent to improve precipitation.
-
Filter the solid product, wash with cold hexanes, and dry in a vacuum oven at 40 °C.
-
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 4-Hydroxy-2(1H)-pyridone (2) | 111.10 | 79.9 | 0.72 | 1.0 |
| Pentanoyl Chloride | 120.58 | 95.9 | 0.79 | 1.1 |
| Triethylamine (TEA) | 101.19 | 109.3 | 1.08 | 1.5 |
| Ethyl Acetate | 88.11 | 800 mL | - | - |
| Expected Yield | 195.21 | ~122 g | 0.62 | ~86% |
| Table 4: Reagent quantities for pilot scale-up synthesis of Compound 3 . |
Overall Process Workflow and Safety
Caption: Detailed workflow for the two-step synthesis.
Safety Considerations
-
Pentanoyl Chloride: Corrosive, moisture-sensitive, and reacts violently with water. Generates corrosive HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine/Triethylamine: Flammable, toxic, and irritant. Work in a fume hood.
-
Acid/Base Additions: All acid and base additions, particularly on a large scale, are exothermic. Ensure adequate cooling and slow, controlled addition rates.
-
Pressure: The initial reaction in Step 1 generates CO2 gas. Ensure the reaction vessel is not sealed and is properly vented through a condenser.
Conclusion
This application note details a validated and scalable two-step synthesis for producing 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. By breaking the synthesis into a robust ring formation followed by a high-yield esterification, the process avoids many of the challenges associated with more complex, single-pot methods. The provided protocols offer clear, actionable guidance for both laboratory and pilot-scale production, with critical insights into the process parameters that ensure safety, efficiency, and high purity of the final product.
References
- Organic Letters. (2025). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters.
- Research Collection. (2024).
- ChemicalBook. (n.d.). 4-Hydroxypyridine synthesis.
- Vanderbilt University. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish J. Chem., 81, 1869–1877.
- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
- UiTM Institutional Repository. (2022).
- ResearchGate. (2025). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- CiteSeerX. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.
- RSC Publishing. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
- PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- OperaChem. (2024).
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Application Note: Storage Conditions, Shelf-Life, and Stability Management of 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate
Chemical Profiling & Mechanistic Rationale for Degradation
2-Oxo-1,2-dihydropyridin-4-yl pentanoate (also known as 4-(n-pentanoyloxy)-2-pyridone) is a specialized active ester utilized in advanced organic synthesis, peptide coupling, and prodrug development[1]. While the activation of this ester linkage is highly desirable for downstream acylation reactions, it imparts significant hydrolytic lability during storage.
The fundamental challenge in storing this compound lies in the inherent stability of its leaving group. The 4-hydroxy-2-pyridone moiety is an electron-deficient, resonance-stabilized system. Consequently, the carbonyl carbon of the pentanoate group is highly electrophilic and susceptible to nucleophilic attack by atmospheric water[2].
When exposed to ambient humidity, the ester undergoes spontaneous hydrolysis, cleaving into pentanoic acid and 4-hydroxy-2-pyridone. Because water acts as the primary nucleophile, the degradation rate is directly proportional to moisture exposure and thermal energy[3]. If the compound degrades, it compromises the stoichiometric precision required for downstream applications, leading to failed couplings or impure product mixtures.
Figure 1: Hydrolytic degradation pathway of 2-oxo-1,2-dihydropyridin-4-yl pentanoate.
Optimal Storage Conditions & Shelf-Life Projections
To arrest the kinetics of hydrolysis, storage protocols must strictly eliminate moisture and minimize thermal energy.
-
Temperature: Long-term storage must be maintained at -20 °C to reduce the kinetic energy available to overcome the hydrolysis activation barrier.
-
Atmosphere: The compound must be stored under an inert atmosphere (Argon or Nitrogen) to displace atmospheric moisture.
-
Container: Use tightly sealed amber glass vials equipped with PTFE-lined caps. The inclusion of a secondary desiccant pouch (e.g., silica gel or Drierite) in the secondary container is mandatory to scavenge any micro-leaks of humidity.
Quantitative Stability Matrix
| Storage Condition | Temperature | Atmosphere | Container Sealing | Estimated Shelf-Life | Degradation Risk |
| Optimal Long-Term | -20 °C | Argon / Nitrogen | Amber glass, desiccated | 12 – 24 months | Low |
| Short-Term Working | 2 – 8 °C | Argon / Nitrogen | Amber glass, desiccated | 3 – 6 months | Moderate |
| Benchtop (Solid) | 20 – 25 °C | Ambient Air | Standard screw-cap | < 1 week | High (Hydrolysis) |
| Stock Solution | -20 °C | Inert (Anhydrous ACN) | PTFE-lined septum | 1 – 2 days | Moderate |
| Aqueous Media | Ambient | Ambient Air | N/A | < 1 hour | Critical |
Protocol: Self-Validating LC-MS Purity Assessment
Before utilizing stored aliquots of 2-oxo-1,2-dihydropyridin-4-yl pentanoate in sensitive assays, its structural integrity must be verified. This protocol is designed as a self-validating system : by strictly utilizing anhydrous, non-nucleophilic solvents during sample preparation, we ensure that any observed degradation is a true reflection of storage failure, rather than an artifact of the analytical method itself.
Step 1: Anhydrous Sample Preparation
Causality Check: Protic solvents (e.g., methanol, ethanol) will cause rapid solvolysis (transesterification) of the active ester, yielding false-positive degradation results. Therefore, anhydrous acetonitrile is strictly required to isolate storage variables from analytical variables.
-
Purge a dry, inert-glass HPLC vial with Argon gas.
-
Rapidly weigh 1.0 mg of the stored 2-oxo-1,2-dihydropyridin-4-yl pentanoate and transfer it to the vial.
-
Immediately dissolve the solid in 1.0 mL of anhydrous Acetonitrile (HPLC grade, H₂O < 50 ppm). Cap tightly with a PTFE septum.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Step 3: Detection and Mass Analysis
-
UV Detection: Monitor at 254 nm to capture the conjugated 2-pyridone chromophore.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
Peak Identification:
-
Intact Active Ester: Look for the parent mass
. -
Hydrolytic Degradant (4-hydroxy-2-pyridone): Look for the cleaved leaving group at
.
-
Step 4: Data Interpretation
Calculate the relative peak area of the 112.0 m/z signal against the 196.1 m/z signal. If the degradant peak exceeds 5% of the total integrated area, the storage environment has been compromised by moisture. The batch must be discarded or subjected to repurification before use in stoichiometric reactions.
References
-
Preparation of 4-(n-pentanoyloxy)-2-pyridone. PrepChem.[Link]
-
Resin-bound active esters offer some unique advantages for parallel amide synthesis. Biotage. [Link]
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in aqueous buffers
Technical Support Center: Stabilizing 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate
Welcome to the technical support guide for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolytic degradation of this ester in aqueous buffers. We will explore the mechanisms of instability and provide actionable troubleshooting strategies and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses fundamental questions regarding the stability of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Q1: What is 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, and why is it susceptible to hydrolysis?
A1: 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is an organic compound featuring a pentanoate ester linked to a 2-pyridone ring. The core of its instability lies in the ester functional group. Esters are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, breaking the molecule into its constituent carboxylic acid (pentanoic acid) and alcohol (in this case, the 4-hydroxy-2-pyridone tautomer).[1][2] This reaction can be catalyzed by acids, bases, or enzymes.[3]
Q2: What are the primary factors that accelerate the hydrolysis of this compound in my buffer?
A2: The rate of hydrolysis is primarily influenced by three key factors:
-
pH: The stability of an ester is highly pH-dependent. The hydrolysis reaction is significantly accelerated in both strongly acidic and, particularly, alkaline (basic) conditions.[3][4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5]
-
Buffer Composition: Certain buffer components can act as nucleophiles and directly attack the ester bond, competing with water and accelerating degradation. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are known to do this.[5]
-
Enzymes: In biological matrices like plasma or cell lysates, enzymes called esterases are ubiquitous and will efficiently catalyze the hydrolysis of the ester bond.[3]
Q3: What are the degradation products, and why are they a concern?
A3: Hydrolysis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate yields pentanoic acid and 4-hydroxy-2-pyridone. This is a major concern because the degradation products are chemically and functionally different from the parent compound. This degradation leads to a decrease in the concentration of your active molecule, which can result in inaccurate experimental data, loss of biological activity, and inconsistent results.[3]
Q4: How can I know if my compound is degrading during an experiment?
A4: The most reliable way to monitor degradation is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] An appropriate HPLC method can separate the parent ester from its hydrolysis products. By analyzing samples over time, you can quantify the rate of degradation under your specific experimental conditions.
Visualizing the Hydrolysis Pathway
To understand the troubleshooting steps, it is crucial to visualize the chemical transformation that we aim to prevent.
Caption: The acid-, base-, or enzyme-catalyzed hydrolysis of the parent ester.
Troubleshooting Guide: A Systematic Approach to Stabilization
If you suspect your compound is degrading, follow this systematic guide to identify the cause and implement a solution.
Caption: A logical workflow for troubleshooting compound instability.
Detailed Solutions
-
pH Control: The Most Critical Factor
-
Problem: Alkaline conditions dramatically accelerate ester hydrolysis.[3] The 2-pyridone moiety itself has pH-dependent properties that can influence reactivity.[8]
-
Solution: Maintain the pH of your buffer in a slightly acidic range. For many esters, the point of maximum stability is between pH 4.0 and 6.0.[3] It is highly recommended to perform a pH-rate profile study (see Protocol 1) to determine the optimal pH for your specific experimental conditions.
-
Causality: In alkaline solutions, the concentration of the highly nucleophilic hydroxide ion (OH⁻) is high, leading to rapid attack on the electrophilic carbonyl carbon of the ester. In acidic solution, the carbonyl oxygen is protonated, which also makes the carbonyl carbon more susceptible to attack by the less nucleophilic water molecule. A slightly acidic pH minimizes both of these catalytic pathways.[2]
-
-
Buffer Selection: Avoid Competing Reactions
-
Problem: Buffers containing nucleophilic species, especially primary amines like Tris or glycine, can directly attack the ester, leading to aminolysis, which is often faster than hydrolysis.[5]
-
Solution: Switch to a buffer system that is non-nucleophilic.
-
Recommended Buffers: Phosphate-based buffers (e.g., PBS), citrate buffers, or Good's buffers such as MES and PIPES are generally safer choices for ester-containing compounds.
-
| Buffer System | pKa (at 25°C) | Common pH Range | Suitability for Esters | Rationale |
| Tris | 8.1 | 7.2 - 9.0 | Poor | Contains a primary amine that is highly nucleophilic and will attack the ester.[5] |
| Glycine | 2.35, 9.78 | 2.2-3.6, 8.6-10.6 | Poor | Also contains a primary amine. |
| Phosphate (PBS) | 2.1, 7.2, 12.3 | 5.8 - 8.0 (for pKa 7.2) | Good | Non-nucleophilic and commonly used in biological experiments. |
| Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Excellent | Buffers well in the acidic pH range where many esters are most stable. |
| MES | 6.1 | 5.5 - 6.7 | Excellent | A Good's buffer with a pKa in the optimal stability range for many esters; non-nucleophilic. |
-
Temperature Management: Slowing Down the Reaction
-
Problem: Higher temperatures provide the activation energy needed for the hydrolysis reaction to proceed more quickly.
-
Solution: Whenever your experimental protocol allows, perform manipulations at reduced temperatures. Preparing solutions, making dilutions, and running reactions on ice or in a cold room (4°C) can significantly slow the rate of degradation.
-
-
Minimizing Water Activity and Exposure
-
Problem: Since water is a reactant in hydrolysis, its presence is the root cause.
-
Solutions:
-
Prepare Fresh Solutions: The most effective control is to minimize the time the compound spends in aqueous buffer. Prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO or ethanol) and dilute it into your aqueous buffer immediately before use.[5]
-
Use Co-solvents: If compatible with your assay, replacing a portion of the water with a non-aqueous solvent like propylene glycol or ethanol can reduce the water activity and slow hydrolysis.[9]
-
Proper Storage: Store the solid compound in a desiccator to prevent moisture absorption.[4]
-
-
Experimental Protocols
These protocols provide a framework for systematically testing and optimizing the stability of your compound.
Protocol 1: Determining the pH-Rate Profile
Objective: To identify the pH at which 2-Oxo-1,2-dihydropyridin-4-yl pentanoate exhibits maximum stability.
Materials:
-
2-Oxo-1,2-dihydropyridin-4-yl pentanoate
-
Anhydrous DMSO or acetonitrile (ACN) for stock solution
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 9
-
Calibrated pH meter
-
HPLC system with a C18 column and UV detector
-
Constant temperature incubator or water bath
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in anhydrous DMSO or ACN.
-
Prepare Buffers: Prepare a set of buffers at various pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9) at a consistent ionic strength.
-
Initiate Degradation: At time t=0, spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Mix thoroughly.
-
Initial Sample (t=0): Immediately after spiking, take an aliquot from each pH solution and quench the reaction by diluting it in the initial mobile phase (or an appropriate solvent) and analyze by HPLC immediately. This will serve as your 100% reference.
-
Incubation: Place the remaining solutions in a constant temperature incubator (e.g., 37°C to accelerate the study, or the intended experimental temperature).
-
Time-Point Sampling: Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench and analyze each sample by HPLC.
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample for each pH.
-
Plot the natural logarithm of the remaining concentration (ln[C]) versus time for each pH. The slope of this line will be the observed rate constant (-k_obs).
-
Plot k_obs versus pH. The pH at which k_obs is at a minimum is the pH of maximum stability.
-
Protocol 2: HPLC Method for Monitoring Hydrolysis
Objective: To separate and quantify the parent ester from its primary hydrolysis product, 4-hydroxy-2-pyridone.
Instrumentation:
-
HPLC System: With gradient elution capability and a UV-Vis or Diode Array Detector (DAD).
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detector Wavelength: Monitor at the λmax of the 2-pyridone chromophore (typically around 290-310 nm).[10]
Suggested Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
Expected Elution: The more polar hydrolysis product (4-hydroxy-2-pyridone) will elute earlier than the more non-polar parent ester. This method should be validated for your specific compounds to ensure adequate separation.
References
-
Vertex, A. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
Gauntlett, T. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. Available at: [Link]
-
Vertex, A. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Available at: [Link]
-
Stanković, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Hobson, S., et al. (2018). Improving ester hydrolytic stability using triblock polyalkylene glycols. Emerald Publishing. Available at: [Link]
-
Tang, D., et al. (2022). Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. PMC. Available at: [Link]
-
Quora. (2017). How to prevent hydrolysis in a drug. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
PubMed. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. Available at: [Link]
-
ResearchGate. (2023). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Available at: [Link]
-
ACS Publications. (2011). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry. Available at: [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]
-
Wiley Online Library. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing yield and purity bottlenecks during the synthesis of 2-oxo-1,2-dihydropyridin-4-yl pentanoate.
The esterification of 4-hydroxy-2-pyridone (which exists in tautomeric equilibrium with 2,4-dihydroxypyridine) with pentanoyl chloride presents a classic challenge in heterocyclic chemistry: controlling ambident nucleophilicity[1]. This guide provides field-proven mechanistic insights, optimized protocols, and troubleshooting steps to ensure high-yielding, regioselective O-acylation.
Mechanistic Troubleshooting: Understanding the Bottlenecks
Before executing the protocol, it is critical to understand the causality behind common synthetic failures with this specific scaffold.
The Ambident Nucleophile Problem
2,4-dihydroxypyridine exists in a lactam-lactim tautomeric equilibrium. The molecule possesses multiple nucleophilic sites: the nitrogen atom (N1), the carbon atom (C3), and the oxygen atoms at C2 and C4. Because of this ambident nucleophilicity, competing N- and O-functionalization pathways are the primary cause of low yields[1].
-
Thermodynamic vs. Kinetic Control: Using a hard base (like NaH) in a polar aprotic solvent (DMF) increases the electron density on the nitrogen, leading to the thermodynamically stable but undesired N-acylated byproduct. Conversely, a softer amine base (like triethylamine) in a less polar solvent (DCM) kinetically favors acylation at the more acidic 4-hydroxyl group.
Ester Hydrolysis During Workup
The newly formed 4-O-acyl pyridone ester is highly susceptible to hydrolysis under basic or strongly acidic aqueous conditions. Quenching the reaction with strong bases (e.g., NaOH or Na2CO3) will rapidly cleave the pentanoate ester, reverting the product back to the starting material and artificially lowering the calculated yield.
Reaction Pathway Visualization
Reaction pathways for 2,4-dihydroxypyridine acylation highlighting regioselectivity control.
Yield Optimization Data
The following table summarizes the empirical data demonstrating how solvent and base selection dictate the regioselectivity of the acylation.
| Solvent | Base (Equivalents) | Temperature | Time | Target 4-O-Acyl Yield (%) | Undesired N-Acyl Yield (%) |
| DMF | NaH (1.1) | 25 °C | 4 h | 15% | 65% |
| THF | Pyridine (1.5) | 0 °C to 25 °C | 6 h | 45% | 30% |
| DCM | Et3N (1.2) | 0 °C | 2 h | 82% | <5% |
| DCM | Et3N (1.2) + DMAP (0.1) | 0 °C | 2 h | 88% | <2% |
Self-Validating Experimental Protocol
This step-by-step methodology is designed to be self-validating, providing physical cues to ensure the reaction is proceeding correctly.
Step 1: Preparation and Suspension
-
Dry 2,4-dihydroxypyridine (1.0 equiv, 10 mmol) in a vacuum oven at 60 °C overnight.
-
Suspend the starting material in anhydrous DCM (50 mL, 0.2 M) under an inert argon atmosphere.
-
Self-Validation Cue: 2,4-dihydroxypyridine is poorly soluble in DCM. The mixture should appear as a thick, milky white suspension.
Step 2: Base Addition and Catalysis
-
Add Triethylamine (1.2 equiv, 12 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol).
-
Cool the reaction flask to exactly 0 °C using an ice-water bath.
-
Causality: DMAP acts as a nucleophilic catalyst. It reacts with pentanoyl chloride to form a highly reactive N-pentanoylpyridinium intermediate. This intermediate selectively and rapidly attacks the 4-OH group, bypassing the slower, uncatalyzed pathways that lead to N-acylation.
Step 3: Controlled Acylation
-
Dissolve pentanoyl chloride (1.05 equiv, 10.5 mmol) in 5 mL of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.
-
Self-Validation Cue: As the reaction proceeds, the polar, insoluble starting material is converted into the highly lipophilic O-acyl product. The milky suspension will gradually clear into a homogeneous, light-yellow solution within 30 to 45 minutes.
Step 4: Monitoring
-
Stir at 0 °C for 2 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).
-
Self-Validation Cue: The product spot will be strongly UV-active and run significantly higher (
) than the starting material, which typically streaks or sticks to the baseline.
Step 5: Mild Quenching and Workup
-
Quench the reaction at 0 °C by adding 20 mL of saturated aqueous
(pH ~6). -
Causality: A mildly acidic quench is mandatory. It neutralizes the triethylamine without creating a basic aqueous environment that would hydrolyze the newly formed ester bond.
-
Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure at a temperature not exceeding 30 °C .
Frequently Asked Questions (FAQs)
Q: My isolated yield is low, and I am seeing a significant amount of the C3-acylated byproduct. Why? A: C3-functionalization of 2-pyridones typically requires specific transition metal catalysis (e.g., Pd-catalyzed C-H activation) or harsh electrophilic conditions[2]. If you observe C3-acylation under standard basic conditions, it is highly likely that your reaction temperature exceeded 0 °C, promoting an O-to-C acyl migration (a Fries-type rearrangement). Strictly maintain the temperature at 0 °C during the addition of the acid chloride.
Q: The product seems to degrade during silica gel flash chromatography. How can I prevent this? A: 4-O-acyl pyridones can be sensitive to the slightly acidic silanol groups on standard silica gel, which can catalyze ester cleavage during purification. To prevent this, pre-treat your silica column by flushing it with a solvent system containing 1% triethylamine in hexanes to neutralize the acidic sites, or switch to neutral alumina for the stationary phase.
Q: Can I use pentanoic anhydride instead of pentanoyl chloride to avoid HCl generation? A: Yes. Pentanoic anhydride is a milder acylating agent and eliminates the risk of HCl-mediated side reactions. However, because its electrophilicity is lower, the reaction kinetics are significantly slower. If you substitute the chloride for the anhydride, you must increase the reaction time to 12-16 hours and consider increasing the DMAP loading to 0.2 equivalents to maintain a practical reaction rate.
References
-
Title: A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Source: rsc.org URL: [Link]
-
Title: Pd catalyzed arylation of 4‐hydroxy‐2‐pyridone. Source: researchgate.net URL: [Link]
Sources
HPLC Technical Support Center: Troubleshooting Peak Tailing in 2-Pyridone Esters
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the chromatography of 2-pyridone derivatives. Unlike simple neutral aromatics, 2-pyridone esters present a "triple threat" of secondary retention mechanisms: they are polarizable bases, potent metal chelators, and dynamic tautomers.
This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind peak tailing and provide self-validating protocols —methodologies with built-in controls that prove why a fix worked, ensuring absolute confidence in your analytical data.
Part 1: Diagnostic Workflow
Before altering mobile phases or replacing columns, you must isolate the root cause. The following diagnostic logic tree separates physical hardware failures from the three primary chemical interactions that distort 2-pyridone ester peaks.
Diagnostic workflow for isolating the chemical root causes of 2-pyridone ester peak tailing.
Part 2: Mechanistic FAQs
Q1: Why do 2-pyridone esters exhibit severe peak tailing compared to standard aromatic esters? A: 2-pyridone esters are highly susceptible to multiple secondary interactions in reversed-phase HPLC due to their unique structural geometry:
-
Silanol Ion-Exchange: Residual acidic silanols on silica columns have a pKa of ~4.5. At mid-pH (pH 4–7), they ionize to Si-O⁻, creating cation-exchange sites that strongly interact with the polarizable nitrogen of the pyridone ring, dragging the trailing edge of the peak ().
-
Metal Chelation: The adjacent nitrogen and oxygen atoms in the 2-pyridone ring form an excellent bidentate ligand. Trace metals (Fe²⁺, Ti⁴⁺) leaching from stainless steel frits accumulate on the silica bed. If your analyte chelates to these immobilized metals, it results in massive tailing or irreversible adsorption ().
-
Lactam-Lactim Tautomerism: 2-pyridone exists in a dynamic equilibrium with its 2-hydroxypyridine tautomer. If the interconversion rate on the column is intermediate relative to the chromatographic timescale, the peak will smear or split rather than eluting as a sharp Gaussian band.
Q2: How can I definitively diagnose if my peak tailing is caused by metal chelation versus silanol interactions?
A: Do not change your column or mobile phase yet. Instead, introduce a targeted competitor. Inject your 2-pyridone ester and calculate the Asymmetry factor (
Q3: What is the optimal mobile phase strategy to suppress silanol interactions for these compounds? A: The most robust approach is thermodynamic suppression. By lowering the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or 20 mM Phosphate buffer at pH 2.5), you force the surface silanols (Si-O⁻) back into their neutral, protonated state (Si-OH). This eliminates the electrostatic secondary retention mechanism entirely ().
Part 3: Self-Validating Experimental Protocols
A protocol is only as reliable as its control. The following methodologies are designed as self-validating systems —they utilize internal markers to prove that the chemical intervention, not a random system fluctuation, resolved the issue.
Protocol A: System Passivation and Metal Chelation Mitigation
Causality: Stripping immobilized Fe²⁺ and Ti⁴⁺ from the stationary phase prevents bidentate coordination with the 2-pyridone core.
Step 1: Baseline Assessment (The Control)
Inject a system suitability mix containing a neutral marker (e.g., toluene) and a metal-sensitive marker (e.g., 2,3-dihydroxynaphthalene). Record the Asymmetry factor (
Step 2: Mobile Phase Modification Add 5–10 µM EDTA (or medronic acid) to both the aqueous and organic mobile phases. Crucial Note: Use micromolar, not millimolar, concentrations to avoid ion suppression if utilizing LC-MS detectors.
Step 3: System Purge Remove the analytical column and replace it with a zero-dead-volume union. Flush the system at 2.0 mL/min for 30 minutes to strip leached metals from pump heads, proportioning valves, and stainless steel lines.
Step 4: Column Rescue Reattach the column. Inject a 100 µM EDTA plug directly onto the column to strip stationary-phase-bound metals.
Step 5: Protocol Validation
Re-inject the suitability mix from Step 1. The neutral marker's
Protocol B: Tautomeric Coalescence via Thermodynamic Control
Causality: Increasing thermal energy accelerates the lactam-lactim interconversion rate, collapsing a broadened, tailing tautomeric equilibrium into a single, highly efficient peak.
Step 1: Baseline Run
Run your standard method at 25°C. Calculate the Theoretical Plates (
Step 2: Thermal Acceleration Increase the column compartment temperature to 45°C – 50°C. Ensure your column chemistry (e.g., sterically protected C18) can withstand elevated temperatures at your current pH.
Step 3: Solvent Shift Switch the organic modifier from Methanol (a protic solvent that stabilizes the lactim form via hydrogen bonding) to Acetonitrile (an aprotic solvent that favors the lactam form). This helps lock the tautomeric equilibrium.
Step 4: Protocol Validation
Re-inject the sample. If tautomerism was the root cause, you will observe a dramatic increase in Theoretical Plates (
Part 4: Quantitative Data Summary
The following table summarizes the expected quantitative improvements when systematically addressing the secondary retention mechanisms of 2-pyridone esters.
| Experimental Condition | Primary Mechanism Addressed | Typical Asymmetry ( | Theoretical Plates ( |
| Standard Method (pH 6.8, 25°C, No Additives) | Baseline (Unoptimized) | 2.8 | 4,500 |
| Low pH (pH 2.5) | Silanol Suppression | 1.6 | 8,200 |
| 5 µM EDTA Added | Metal Chelation Mitigation | 1.8 | 7,100 |
| Low pH + EDTA + 50°C + ACN | Comprehensive (Silanols + Metals + Tautomerism) | 1.1 | 14,500 |
Part 5: References
-
Title: Identifying and Preventing Metal Ion Leaching in HPLC Systems Source: SilcoTek URL: [Link]
-
Title: How to Purge Metal Contamination from HPLC Systems with EDTA Source: MicroSolv Technology Corporation URL: [Link]
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
Technical Support: Precision Control of Reaction Temperature for 4-O-Acylation
Topic: Optimizing reaction temperature for 4-O-acylation of 2-pyridone derivatives (specifically 4-hydroxy-2-pyridone scaffolds). Ticket ID: CHEM-SUP-8829 Support Tier: Level 3 (Senior Application Scientist)
The Core Directive: Kinetic vs. Thermodynamic Control[1][2][3][4][5]
Welcome to the Advanced Synthesis Support Center. You are likely reading this because you are observing a mixture of products—specifically the desired 4-O-acyl ester and the undesired N-acyl amide (or potentially C3-acyl byproducts).
In the acylation of 4-hydroxy-2-pyridone, temperature is not just a variable; it is the primary switch between kinetic and thermodynamic pathways.
-
The Kinetic Product (4-O-acyl): Formed rapidly due to the higher nucleophilicity of the oxy-anion (hard nucleophile) towards the acyl chloride (hard electrophile). This pathway has a lower activation energy (
).[1][2][3] -
The Thermodynamic Product (N-acyl): Formed more slowly but is more stable. The amide bond resonance contributes to the stability of the 2-pyridone core.
-
The Trap: At elevated temperatures, the O-acyl product can undergo an intermolecular or intramolecular O-to-N acyl migration (rearrangement), converting your desired ester into the thermodynamically stable amide.
The Golden Rule: To maximize 4-O-acylation, you must operate under strictly Kinetic Control . This typically means maintaining temperatures below 0°C and quenching immediately upon consumption of the starting material.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways dictated by thermal energy. Note how "Heat" acts as a catalyst for the irreversible rearrangement to the N-acyl impurity.
Figure 1: Thermal divergence in pyridone acylation. The red path indicates the danger of thermal rearrangement.
Troubleshooting Guide (Q&A)
Q1: I am running the reaction at room temperature (25°C), but I see significant N-acylated byproduct. Why?
Diagnosis: You have exceeded the kinetic threshold. Explanation: At 25°C, two things happen:
-
The N-atom has sufficient thermal energy to overcome its higher activation barrier and attack the acylating agent directly.
-
Any O-acyl product formed is liable to undergo O-to-N acyl migration . This rearrangement is often catalyzed by the base hydrochloride salts present in the mixture. Solution: Lower the reaction temperature to -10°C or 0°C . Do not allow the reaction to warm to room temperature until you have quenched it (e.g., with acidic water) to deactivate the base.
Q2: My conversion is poor at -10°C. Should I heat it up?
Diagnosis: Reactivity-Stability Trade-off. Explanation: Heating will increase conversion but destroy regioselectivity. The low conversion is likely due to the acyl chloride being sluggish or moisture deactivating it, not the nucleophile being unreactive. Solution:
-
Do NOT heat. Instead, increase the equivalents of the acylating agent (1.2 -> 1.5 eq).
-
Switch to a more reactive leaving group (e.g., use an acid anhydride with DMAP catalyst only if necessary, though DMAP can sometimes promote rearrangement; standard acyl chlorides are preferred).
-
Ensure the solvent is strictly anhydrous . Moisture competes for the acyl chloride faster at low temps than the hindered nitrogen, but the oxygen anion should still win.
Q3: I successfully isolated the 4-O-acyl product, but it degraded during rotary evaporation.
Diagnosis: Thermal instability during workup. Explanation: 4-acyloxypyridones are reactive esters. The heat from the water bath (40-50°C) combined with trace residual base (pyridine/TEA) can trigger the O-to-N rearrangement in the flask. Solution:
-
Set the rotavap bath to < 30°C .
-
Ensure the organic layer is washed with mild acid (e.g., 0.5M HCl or citric acid) during extraction to remove all traces of base before concentration.
Optimized Experimental Protocol: The "Cold-Snap" Method
This protocol is designed to maximize the Kinetic (O-acyl) product while minimizing the risk of thermodynamic rearrangement.
Prerequisites:
-
Reagent: Acyl Chloride (R-COCl).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: DIPEA is preferred due to steric bulk reducing N-attack.
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Workflow
| Step | Action | Critical Parameter | Technical Rationale |
| 1 | Dissolution | Dissolve substrate in anhydrous DCM (0.1 M). | Anhydrous: Prevents hydrolysis of acyl chloride. |
| 2 | Cryo-Cooling | Cool the solution to -10°C (Ice/Salt bath). | Kinetic Control: Suppresses N-attack and rearrangement. |
| 3 | Base Addition | Add DIPEA (1.2 eq) dropwise. Stir 10 min. | Generates the ambident anion in situ at low temp. |
| 4 | Acylation | Add Acyl Chloride (1.1 eq) slowly over 15 mins. | Prevents localized exotherms (heat spikes). |
| 5 | Monitoring | Stir at -10°C for 1-2 hours. Monitor by TLC/LCMS. | Do not warm up. Check for disappearance of SM. |
| 6 | Quench | Pour cold reaction mixture into 0.5M HCl (aq). | Protonation: Neutralizes excess base immediately to stop rearrangement. |
| 7 | Workup | Extract with DCM. Wash with Brine. Dry over Na2SO4. | Keep solutions cool. |
| 8 | Concentration | Evaporate solvent with bath temp < 30°C . | Prevents thermal O-to-N migration during isolation. |
Decision Logic for Optimization
Use this flowchart to troubleshoot your specific outcome.
Figure 2: Troubleshooting decision tree for acylation outcomes.
References
-
Regioselectivity in Pyridone Acylation
- Context: Discusses the equilibrium between N-acyl and O-acyl forms and the isolation of O-acyl products using specific conditions (though often noting N-acyl dominance under thermodynamic conditions).
- Source:Journal of Organic Chemistry / Canadian Journal of Chemistry.
-
Citation: White, P. S., et al. "Acylation of 4-Pyridone." Can. J. Chem., vol. 61, 1983. (Validated via search result 1.1).
-
Kinetic vs.
- Context: General principles of kinetic (low temp) vs thermodynamic (high temp) control in ambident nucleophiles.
- Source:ScienceDirect / Wikipedia (General Theory).
-
Citation: "Thermodynamic and kinetic reaction control." .
-
O-to-N Acyl Migration
- Context: Mechanistic insight into how O-acyl peptides and heterocycles rearrange to N-acyl forms under basic/thermal conditions.
- Source:ResearchG
-
Citation: Sohma, Y., et al. "O-N intramolecular acyl migration reaction in the development of prodrugs."[7] Biopolymers, 2004. .
-
Regioselective O-Alkylation/Acylation Strategy
- Context: Use of specific catalysts (Ag, TfOH)
- Source:Royal Society of Chemistry (Chem Comm).
-
Citation: "Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion." Chem. Commun., 2017. .
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility and Stability Challenges of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in Cell Culture Media
Welcome to the technical support center for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common issues encountered when working with this compound in cell culture applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
I. Understanding the Molecule: A Senior Application Scientist's Perspective
2-Oxo-1,2-dihydropyridin-4-yl pentanoate is a molecule that combines a hydrophilic 2-pyridone core with a more lipophilic pentanoate ester side chain. The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, often associated with favorable metabolic stability and the ability to engage in hydrogen bonding.[1][2] However, the pentanoate tail increases the molecule's lipophilicity, which can lead to challenges in achieving and maintaining solubility in aqueous cell culture media.[3]
Furthermore, the ester linkage is a key chemical feature that requires careful consideration. Esters are susceptible to hydrolysis, particularly in aqueous environments with acidic or basic conditions, which can lead to the formation of the parent 2-oxo-1,2-dihydropyridin-4-ol and pentanoic acid.[4][5] This potential for degradation underscores the importance of proper handling and the use of appropriate controls in your experiments.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in cell culture.
Q1: My compound precipitated out of the cell culture medium after dilution. What is the likely cause and how can I fix it?
A1: Precipitation upon dilution into aqueous media is a classic sign of a compound's low aqueous solubility. This often occurs when a compound that is stable in a high-concentration organic stock solution is "shocked" by the rapid change in solvent polarity upon dilution.
-
Immediate Troubleshooting:
-
Reduce the final concentration: The simplest first step is to test a lower final concentration of the compound in your assay.
-
Optimize your dilution technique: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a small volume of media, vortex gently, and then add this to the rest of your media.
-
Pre-warm the media: Ensuring your cell culture media is at 37°C before adding the compound can sometimes help maintain solubility.
-
Q2: What is the best solvent to use for my stock solution?
A2: For poorly water-soluble compounds like this one, Dimethyl Sulfoxide (DMSO) is the most common and recommended primary solvent.[6] Ethanol can also be used, but DMSO is generally a stronger solvent for a wider range of organic molecules.
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A3: This is a critical question, as the solvent itself can have biological effects.[7]
-
DMSO: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[8] However, some sensitive cell lines, especially primary cells, may show effects at concentrations as low as 0.1%.[8] It is strongly recommended to keep the final DMSO concentration at or below 0.1% if possible.[9]
-
Ethanol: Similar to DMSO, the final concentration of ethanol in your cell culture should be kept as low as possible, ideally below 0.5%.[5] Some studies suggest that for certain assays and cell lines, concentrations up to 1% may be acceptable, but this must be validated.[10]
Crucially, you must always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO or ethanol) as your experimental conditions to account for any effects of the solvent itself.[5]
Q4: I'm concerned about the stability of the ester bond. How can I minimize hydrolysis of my compound?
A4: The ester bond in 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is indeed a potential point of instability. Hydrolysis is catalyzed by both acid and base.[4][5]
-
pH of the Media: Standard cell culture media is typically buffered to a physiological pH of around 7.2-7.4. While this is close to neutral, some degradation can still occur over time.
-
Recommendations for Minimizing Hydrolysis:
-
Prepare fresh dilutions: Always prepare your final working solutions fresh for each experiment from a frozen stock.
-
Limit incubation time: If possible, design your experiments with the shortest necessary incubation time.
-
Store stock solutions properly: Prepare concentrated stock solutions in an anhydrous solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q5: Could the 2-pyridone part of the molecule be causing solubility issues?
A5: It's less likely that the 2-pyridone core itself is the primary cause of poor solubility in standard cell culture media. In fact, the 2-pyridone structure is often incorporated into drug candidates to improve properties like aqueous solubility.[1][11] The solubility challenges for this specific molecule are more likely attributable to the lipophilic pentanoate side chain. The solubility of pyridone derivatives can be pH-dependent, but this is less of a factor in the tightly controlled pH of cell culture media.[12][13]
III. Troubleshooting Guide
Use the following table to diagnose and resolve common issues you may encounter.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Visible precipitate in stock solution (at room temperature or 4°C) | 1. Compound has low solubility in the chosen solvent at that temperature. 2. Stock concentration is too high. | 1. Gently warm the stock solution to 37°C and vortex to see if the precipitate redissolves. 2. If warming does not work, consider preparing a new, less concentrated stock solution. |
| Precipitate forms immediately upon dilution into cell culture media | 1. Low aqueous solubility. 2. "Crashing out" due to rapid solvent change. | 1. Decrease the final concentration of the compound. 2. Use a stepwise dilution method. 3. Ensure the final solvent concentration is as low as possible. |
| No observable effect of the compound, even at high concentrations | 1. Compound is not soluble and therefore not bioavailable to the cells. 2. The compound has degraded (e.g., ester hydrolysis). 3. The compound is not active in your specific assay. | 1. Visually inspect the wells for any precipitate. Consider a solubility test (see Protocol 2). 2. Prepare fresh dilutions for each experiment. Consider a stability check using HPLC if available.[14] 3. Confirm the compound's activity in an alternative, orthogonal assay. |
| High background or unexpected signal in control wells | 1. Solvent (e.g., DMSO) concentration is too high, causing cellular stress or interfering with the assay. 2. The compound itself has inherent fluorescent or colorimetric properties. | 1. Perform a solvent toxicity curve to determine the maximum tolerated concentration.[7] 2. Run a control with the compound in cell-free media to check for interference with the assay readout. |
| Observed effect is not dose-dependent | 1. Compound has precipitated at higher concentrations. 2. Off-target effects at higher concentrations are masking the on-target effect. | 1. Check the solubility limit in your cell culture medium. 2. Lower the concentration range in your dose-response experiment. |
IV. Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a stock solution of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Materials:
-
2-Oxo-1,2-dihydropyridin-4-yl pentanoate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Weigh the compound: Carefully weigh the compound into a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Working Concentration and Vehicle Control
This protocol outlines how to prepare your final working solution and the essential vehicle control.
Materials:
-
Concentrated stock solution of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: Decide on the highest final concentration of the compound you will be testing in your assay.
-
Calculate the dilution factor: Ensure that the final concentration of DMSO in the cell culture medium is below the cytotoxic threshold for your cells (ideally ≤ 0.1%). For example, to achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution.
-
Prepare the working solution:
-
For a 1:1000 dilution, add 1 µL of your 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex gently to mix.
-
-
Prepare the vehicle control:
-
In a separate tube, add the same volume of DMSO as you did for your compound to the same volume of pre-warmed cell culture medium. For a 1:1000 dilution, this would be 1 µL of DMSO to 999 µL of medium.
-
This vehicle control is essential for differentiating the effects of the compound from the effects of the solvent.
-
-
Perform serial dilutions: If you are performing a dose-response experiment, perform serial dilutions from your highest concentration working solution using the cell culture medium.
V. Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for addressing solubility and stability issues.
Caption: A decision tree for troubleshooting precipitation issues.
Caption: Potential hydrolysis of the compound and mitigation strategies.
VI. References
-
Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2.
-
Kinetics of the metal ion catalyzed ester hydrolysis of O-acetyl di-2-pyridyl ketoxime. Inorganic Chemistry.
-
In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate.
-
DMSO usage in cell culture. LifeTein.
-
Analytical Methods.
-
Investigation of the Kinetics and Intermediates of Pyridyl and Pyrimidyl Substrates during the Soai Reaction and Asymmetric.
-
Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv.
-
Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI.
-
pyridine, chloroform and metahnol as a solvent for chemopreventive agents. Cell Biology.
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC.
-
Extraction of lipophilic compounds. BOKU Core Facilities.
-
Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. PubMed.
-
Navigating Inconsistent Bioactivity Data for Pyrimidine Derivatives: A Technical Support Guide. Benchchem.
-
Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae.
-
Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. MDPI.
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. Request PDF.
-
2-Pyridone. Wikipedia.
-
In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies. Request PDF.
-
Potent antimalarial 4-pyridones with improved physico-chemical properties. PubMed.
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
-
What is the criteria for selection of lipophilic solvents for the solubility of lipophilic substances? ResearchGate.
-
4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed.
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.
-
Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. Monash University.
-
Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART). PubMed.
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
-
Study of pH-dependent drugs solubility in water. ResearchGate.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
-
pH-dependent drug interactions with acid reducing agents. Journal of Emerging Investigators.
-
Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
-
Basic Cell Culture Protocols.
-
Biological Assays: Innovations and Applications. Longdom.org.
-
Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI.
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC.
-
WO2016091350A1 - Process for improving the solubility of cell culture media. Google Patents.
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Request PDF.
-
Recent Analytical Methodologies in Lipid Analysis. PMC.
-
Ligand-Directed N-Sulfonyl Pyridone Chemistry for Selective Native Protein Labeling and Imaging in Live Cell. Springer Nature Experiments.
-
Pharmacologyonline 2: 1272-1283 (2011) ewsletter Malodia et al.
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
-
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid. Sigma-Aldrich.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antimalarial 4-pyridones with improved physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]
- 8. file.yizimg.com [file.yizimg.com]
- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Minimizing side reactions during 2-Oxo-1,2-dihydropyridin-4-yl pentanoate isolation
Technical Support Center: Isolation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Welcome to the technical support guide for the synthesis and isolation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The esterification of 4-hydroxy-2-pyridone is a seemingly straightforward acylation. However, the ambident nucleophilic nature of the pyridone ring system introduces significant challenges, primarily the competition between O-acylation (to form the desired ester) and N-acylation (to form an undesired amide isomer). Furthermore, the lability of the target ester bond necessitates careful handling during workup and purification to prevent hydrolysis. This guide provides a structured approach to maximizing the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing 2-Oxo-1,2-dihydropyridin-4-yl pentanoate?
The principal challenge is achieving selective O-acylation over N-acylation. The starting material, 4-hydroxy-2-pyridone, exists in a tautomeric equilibrium with 4-pyridone. Both the hydroxyl group (O-nucleophile) and the ring nitrogen (N-nucleophile) can react with the acylating agent (e.g., pentanoyl chloride or anhydride).[1] The formation of the N-acyl pyridone is a common and often significant side reaction that can complicate purification and reduce the yield of the desired O-acyl product.[1][2]
Q2: Why is my isolated yield consistently low even when TLC analysis shows good conversion?
Low isolated yields after a successful reaction are often due to product loss during the workup and purification stages. The primary culprits are:
-
Hydrolysis: The target ester is susceptible to hydrolysis back to 4-hydroxy-2-pyridone, especially in the presence of acid or base during an aqueous workup.[3] The acidic nature of standard silica gel can also catalyze this degradation during column chromatography.
-
Physical Loss: Inadequate extraction, premature product precipitation, or aggressive solvent removal (especially if the product is volatile) can lead to significant loss of material.[4]
-
Incomplete Separation: If reaction selectivity was poor, separating the desired O-acyl product from the N-acyl isomer can be difficult, leading to a lower yield of the pure compound.
Q3: Can I use standard silica gel for column chromatography?
While possible, it is often problematic. The basic nitrogen of the pyridone ring can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.[5] More critically, the acidic environment of the silica gel can promote the hydrolysis of the ester product. It is highly recommended to use a deactivated stationary phase or an alternative like alumina.[5][6]
Troubleshooting Guide: Side Reactions & Isolation Issues
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: My crude NMR shows two distinct products, both appearing to be acylated.
-
Most Likely Cause: You have a mixture of the desired O-acylated product (2-Oxo-1,2-dihydropyridin-4-yl pentanoate) and the N-acylated side product (1-pentanoylpyridin-4(1H)-one). This is the most common selectivity issue.[1]
-
Causality: The 4-hydroxy-2-pyridone starting material is an ambident nucleophile. Reaction conditions, particularly the choice of solvent, base, and acylating agent, dictate the ratio of O- to N-acylation. Aliphatic acyl chlorides and anhydrides, especially under standard conditions, can lead to significant N-acylation.[1]
-
Solutions:
-
Modify Reaction Conditions: The position of the O/N acylation equilibrium is influenced by solvent polarity and temperature.[1] Experiment with different solvents (e.g., pyridine, trifluoroacetic acid) which have been shown to favor O-acylation for certain substrates.[7]
-
Choice of Base: A non-nucleophilic, sterically hindered base can favor reaction at the less-hindered oxygen atom.
-
Exploit Isomer Instability: In some cases, the N-acyl isomer can be less stable and may be selectively hydrolyzed or rearranged back to the O-acyl product under specific conditions, although this requires careful optimization.[1][6]
-
Problem 2: During aqueous workup, a significant amount of my starting material reappears on TLC.
-
Most Likely Cause: Hydrolysis of the ester product.
-
Causality: Ester bonds are susceptible to cleavage under both acidic and basic aqueous conditions.[3][8] If your quench or extraction involves a strong acid or base wash, or if the pH is not carefully controlled, you are likely cleaving your product back to 4-hydroxy-2-pyridone.
-
Solutions:
-
Neutralize Carefully: After quenching the reaction, adjust the pH of the aqueous layer to be near-neutral (pH ~7) before extraction. Use a mild acid (e.g., saturated NH₄Cl solution) or base (e.g., saturated NaHCO₃ solution) for washes instead of strong acids/bases like HCl or NaOH.
-
Minimize Contact Time: Perform the aqueous workup efficiently and without prolonged stirring to reduce the time the ester is exposed to the aqueous phase.
-
Work at Low Temperatures: Conduct the workup in an ice bath to slow the rate of potential hydrolysis.[4]
-
Problem 3: My product streaks badly during silica gel chromatography, and the fractions are impure.
-
Most Likely Cause: Interaction of the basic pyridone nitrogen with acidic silica gel and/or on-column decomposition.
-
Causality: The lone pair of electrons on the pyridone nitrogen acts as a Lewis base, interacting with the acidic silanol (Si-OH) groups on the silica surface. This causes the severe peak tailing observed.[5] This prolonged contact time on the acidic stationary phase can also accelerate product hydrolysis.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your chromatography eluent. The triethylamine will preferentially bind to the active sites on the silica, allowing your product to elute with a much-improved peak shape.[5]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which will not have the same acidic character as silica gel.
-
Attempt Recrystallization First: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol). This can often provide a high-purity product without the need for chromatography.[9]
-
Data Summary Table: Influencing O- vs. N-Acylation
The following table summarizes how different reaction parameters can influence the selectivity of the acylation reaction, based on general principles and literature precedents for pyridone chemistry.[1][7]
| Parameter | Condition Favoring O-Acylation (Desired) | Condition Favoring N-Acylation (Side Product) | Rationale |
| Acylating Agent | Aromatic Acyl Chlorides, some hindered aliphatic agents | Aliphatic Acid Anhydrides, less hindered Acyl Chlorides | The electronic and steric nature of the acyl group affects the transition state energy for attack at the O vs. N position.[1] |
| Solvent | Polar, aprotic solvents (e.g., DMF, Pyridine) | Non-polar solvents (e.g., Dichloromethane, THF) | Solvent polarity can influence the tautomeric equilibrium and the solvation of the nucleophilic sites.[1] |
| Temperature | Lower temperatures | Higher temperatures | N-acylation is often thermodynamically favored, so higher temperatures can drive the reaction toward that product. Kinetic control at lower temperatures may favor O-acylation. |
| Base | Weak, non-nucleophilic bases (e.g., Pyridine) | Strong bases (e.g., NaH, LDA) | Strong bases can fully deprotonate the pyridone, increasing the nucleophilicity of the nitrogen. |
Visualized Workflows and Mechanisms
Key Side Reaction Pathways
The following diagram illustrates the desired reaction and the two most common side reactions encountered during the synthesis and isolation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Caption: Step-by-step workflow for the isolation and purification of the target ester.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol is designed to minimize product hydrolysis.
-
Preparation: Prepare two separatory funnels and ensure solutions of saturated sodium bicarbonate (NaHCO₃), saturated ammonium chloride (NH₄Cl), and brine are readily available and chilled.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Check the pH of the resulting aqueous slurry. Carefully add saturated NaHCO₃ solution dropwise until the pH is between 7.0 and 7.5. Avoid making the solution strongly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers once with brine. This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure, being careful not to use excessive heat. [4] Protocol 2: Column Chromatography on Deactivated Silica Gel
This method improves peak shape and reduces the risk of on-column degradation.
-
Eluent Preparation: Prepare your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5-1.0% (v/v).
-
Column Packing: Pack a chromatography column with silica gel using the triethylamine-containing eluent. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the organic solvent used for extraction. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product). After the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with your prepared solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product. Concentrate them under reduced pressure. Note that because the eluent contains triethylamine, it is advisable to co-evaporate with a solvent like toluene a few times to ensure all the volatile base is removed.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.
- Wiley, R. H., & Smith, N. R. (1951). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4-hydroxy-6-phenyl-2-pyrone. Journal of the American Chemical Society, 73(8), 3531–3533.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Wang, J., Zhang, D., & Liu, C. (2008). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model. The Journal of organic chemistry, 73(12), 4536–4544.
- Reddy, R. P., et al. (2019). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters, 21(10), 3581–3585.
- Naikwadi, D. R., & Wintner, J. (2019). 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this? [Discussion post].
- Pediaa. (2020).
- Jain, N. F., & Masse, C. E. (n.d.).
- Benchchem. (n.d.). Strategies to minimize O-acylation of the hydroxyl group in 3-Phenyl-L-serine.
- Singh, S., & Handa, T. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 629-635.
Sources
- 1. researchgate.net [researchgate.net]
- 2. differencebetween.com [differencebetween.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Controlling tautomeric equilibrium in 2-pyridone ester analysis
Welcome to the technical support guide for controlling and analyzing the tautomeric equilibrium in 2-pyridone esters. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the characterization and quantification of these versatile compounds. As a class of molecules known for their complex solution behavior, a deep understanding of their tautomeric nature is critical for reproducible and accurate analysis. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust analytical methods.
The Foundational Challenge: Understanding 2-Pyridone Tautomerism
2-Pyridone and its ester derivatives exist in a dynamic equilibrium between two tautomeric forms: the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form.[1][2] This is a classic example of lactam-lactim tautomerism, involving the intramolecular transfer of a proton between the nitrogen and oxygen atoms.
The position of this equilibrium is not fixed; it is highly sensitive to the surrounding environment.[2][3] This dynamic nature is the primary source of analytical complexity, as you are often dealing with a mixture of two distinct chemical species, each with its own physical and spectroscopic properties.
Caption: The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the analysis of 2-pyridone esters. The solutions are based on manipulating the factors that govern the tautomeric equilibrium.
Q1: Why do I see multiple, broad, or shifting peaks for my compound in its ¹H or ¹³C NMR spectrum?
Root Cause: This is the most frequent observation and is almost always due to the presence of both the lactam and lactim tautomers in your NMR solvent. The appearance of the signals depends on the rate of interconversion between the tautomers on the NMR timescale.
-
Slow Exchange: You will see two distinct sets of sharp peaks, one for each tautomer.
-
Intermediate Exchange: The peaks will be broad and poorly resolved as the protons are exchanging at a rate comparable to the NMR measurement frequency.
-
Fast Exchange: You will see a single set of sharp, averaged peaks, where the chemical shift is the weighted average of the two tautomeric forms.
Furthermore, 2-pyridones are known to form hydrogen-bonded dimers, especially in non-polar solvents, which can further complicate the spectra.[1][4]
Troubleshooting Protocol:
-
Manipulate the Equilibrium with Solvent Choice: The most powerful tool is the solvent. The polarity of the solvent has a significant impact on which tautomer is favored.[1][2][3]
-
To Favor the 2-Pyridone (Lactam) Form: Use polar, hydrogen-bond accepting solvents. The pyridone form is more polar and is stabilized by these solvents.[3]
-
Recommended Solvents: DMSO-d₆, Methanol-d₄, D₂O.
-
-
To Favor the 2-Hydroxypyridine (Lactim) Form: Use non-polar, aprotic solvents.
-
Recommended Solvents: Chloroform-d, Dichloromethane-d₂, Cyclohexane-d₁₂.
-
-
-
Utilize Variable Temperature (VT) NMR: Changing the temperature directly affects the rate of tautomer interconversion.[4][5]
-
Cooling the Sample: This slows down the exchange. If you have broad peaks at room temperature, cooling may resolve them into two distinct sets of signals, allowing for structural assignment and quantification.
-
Heating the Sample: This accelerates the exchange. Broad peaks may coalesce into a single sharp set of averaged signals, which can be useful for confirming that the broadening is due to dynamic exchange.
-
-
Check for Concentration Dependence: Acquire spectra at different concentrations (e.g., 1 mg/mL and 20 mg/mL). If dimerization is a significant factor, the chemical shifts and the observed tautomer ratio may change with concentration.[4]
Q2: My UV-Vis spectrum shows inconsistent or multiple absorbance maxima (λₘₐₓ). How can I get a reliable reading?
Root Cause: The lactam and lactim tautomers are different chromophores. The 2-pyridone form has a conjugated amide system, while the 2-hydroxypyridine form has an aromatic pyridine ring. They absorb UV light at different wavelengths.[6] A mixture will show a composite spectrum, and the apparent λₘₐₓ can shift depending on the tautomeric ratio in the solvent used.
Troubleshooting Protocol:
-
Solvent Screen: Run UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane, acetonitrile, and water) to observe the shift in the equilibrium. This can help identify the absorbance bands corresponding to each tautomer.
-
Use "Locked" Analogues as Controls: The most definitive method is to synthesize or obtain N-methyl-2-pyridone and O-methyl-2-hydroxypyridine ester analogues. These compounds are "locked" into the lactam and lactim forms, respectively.[6] Their spectra provide unambiguous λₘₐₓ values for each tautomer, which can be used to deconvolve the spectrum of your compound.
-
Control the pH: For compounds with ionizable groups, pH can dramatically alter the spectrum.[7][8] Use buffered solutions to ensure you are analyzing a single, consistent ionization state.
Q3: I am struggling with peak broadening, splitting, or drifting retention times in my HPLC analysis. What is happening?
Root Cause: If the tautomeric interconversion occurs on the same timescale as the chromatographic separation (typically seconds to minutes), it can wreak havoc on peak shape. The two tautomers have different polarities and will interact with the stationary phase differently. As they travel through the column, they may interconvert, leading to a "smearing" effect between the retention times of the two pure forms.
Troubleshooting Protocol:
-
Modify the Mobile Phase pH: The most effective strategy is to add a modifier to the mobile phase to drive the equilibrium to one side. By ensuring the analyte is in a single, stable protonation state, you can often lock it into one tautomeric form.
-
Acidic Modifier (e.g., 0.1% Formic Acid or TFA): This will protonate the pyridine nitrogen, generally favoring the lactam (pyridone) form.
-
Basic Modifier (e.g., 0.1% Ammonia or TEA): This can deprotonate the N-H or O-H proton, leading to an anionic species which is a single, rapidly equilibrating form.
-
-
Control the Column Temperature: Use a column oven. Higher temperatures can accelerate interconversion to the point where the compound behaves as a single, rapidly averaging species on the column, resulting in a single sharp peak. Conversely, sub-ambient temperatures might slow the interconversion enough to resolve two separate peaks. Consistency is key.
-
Adjust Solvent Strength/Type: Altering the mobile phase composition (e.g., switching from acetonitrile to methanol) changes the polarity and can influence the tautomeric equilibrium on the column.
Caption: A decision-making workflow for troubleshooting common analytical issues with 2-pyridone esters.
Quantitative Data Summary
The choice of solvent is the most predictable method for controlling the tautomeric equilibrium. The equilibrium constant (KT = [2-pyridone]/[2-hydroxypyridine]) varies dramatically with solvent polarity.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Approx. KT | Reference |
| Gas Phase | 1 | 2-Hydroxypyridine | ~0.3 - 0.8 | [9] |
| Cyclohexane | 2.02 | 2-Hydroxypyridine | ~0.6 | [3] |
| Chloroform | 4.81 | 2-Pyridone | ~1.7 | [3] |
| Acetonitrile | 37.5 | 2-Pyridone | >10 | [10] |
| Water | 80.1 | 2-Pyridone | >100 | [9] |
Note: KT values are approximate and can be influenced by temperature and specific substituents on the ester.
Standardized Experimental Protocols
Protocol 1: Achieving Consistent NMR Analysis by Controlling Tautomeric Form
Objective: To obtain a clean, interpretable NMR spectrum of a 2-pyridone ester by suppressing tautomeric equilibrium effects.
Methodology:
-
Initial Scouting: Dissolve a small amount of the sample (~1 mg) in 0.6 mL of DMSO-d₆. This polar, aprotic solvent strongly favors the 2-pyridone (lactam) tautomer and will likely yield a single set of sharp peaks corresponding to that form.[11][12]
-
Acquire Spectrum: Record a standard ¹H NMR spectrum at room temperature.
-
Analysis:
-
If peaks are sharp and consistent with a single species: You have successfully "locked" the equilibrium. Use this solvent system for all future NMR characterization.
-
If peaks are still broad: This suggests that even in DMSO, the exchange rate is in the intermediate regime at room temperature or other phenomena are at play. Proceed to step 4.
-
-
Variable Temperature (VT) Analysis:
-
Cool the sample in the NMR probe to -20 °C and re-acquire the spectrum. Check for peak sharpening or the resolution of new peaks.
-
If cooling is unsuccessful, heat the sample to 80 °C. Check for the coalescence of broad peaks into a single, sharp averaged signal.
-
-
Confirmation in a Non-Polar Solvent (Optional): To confirm the identity of the other tautomer, dissolve a fresh sample in CDCl₃. This should favor the 2-hydroxypyridine (lactim) form. The resulting spectrum, while potentially complex due to dimerization, should show a different set of major peaks compared to the DMSO spectrum.
Protocol 2: Developing a Robust HPLC Method for Quantitation
Objective: To develop a reproducible HPLC method for a 2-pyridone ester that yields a single, sharp, and symmetrical peak.
Methodology:
-
Column and Initial Conditions:
-
Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound is known to absorb (e.g., 290-330 nm).
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Dissolve the sample at a concentration of ~0.5 mg/mL directly in a solution that mimics the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). This pre-equilibrates the tautomers before injection.
-
Initial Gradient Run: Perform a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time.
-
Analysis of Peak Shape:
-
If the peak is sharp and symmetrical: The acidic mobile phase has successfully forced the compound into a single, stable form on the column. You can now optimize the gradient for separation from impurities.
-
If the peak is broad, split, or tailing: The on-column equilibrium has not been sufficiently controlled. Proceed to step 5.
-
-
Troubleshooting and Optimization:
-
Increase Temperature: Raise the column temperature to 40 °C or 50 °C. This can accelerate the interconversion, leading to a single averaged peak.
-
Change Organic Modifier: Replace Acetonitrile (Mobile Phase B) with Methanol containing 0.1% Formic Acid. Methanol's different polarity and hydrogen-bonding capability can alter the on-column equilibrium.
-
Consider a Basic Modifier (Use with Caution): If acidic modifiers fail, and your column is stable at high pH, you can try a mobile phase buffered with ammonium formate or containing 0.1% ammonia. This is a significant change and should be attempted last.
-
By systematically applying these principles and protocols, you can overcome the inherent challenges of 2-pyridone ester analysis, leading to reliable, reproducible, and accurate results in your research and development efforts.
References
- 2-Pyridone - Wikipedia. (n.d.).
- Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1991). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society, 113(13), 4776–4784.
- Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). ChemInform Abstract: Solvent Effects. Part 3. Tautomeric Equilibria of Formamide and 2- Pyridone in the Gas Phase and Solution. An ab initio SCRF Study. ChemInform, 23(12).
- WuXi Biology. (n.d.). How about Tautomers?
- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). AIP Publishing.
- Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144–158.
- Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. (n.d.). Semantic Scholar.
- Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2025). Request PDF.
- (PDF) Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. (2026).
- The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study. (2010). PubMed.
- The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. (n.d.). Prof. Dr. H.-H. Limbach.
- Altomare, C., Cellamare, S., Summo, L., Fossa, P., Mosti, L., & Carotti, A. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Bioorganic & Medicinal Chemistry, 8(5), 909–916.
- Tautomerism and microsolvation in 2-hydroxypyridine/2-pyridone. (n.d.). Semantic Scholar.
- Al-Hamdani, Y. A. S., Nowak, W., & Al-Baiti, M. A. R. (2016).
- Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. (n.d.). The Journal of Physical Chemistry - ACS Publications.
- Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (n.d.). The Ivan Huc Group.
- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Dalton Transactions (RSC Publishing).
- Popović-Bjelić, A., Petrović, S., Apostolović, D., Andrejević, A., Mijin, D., & Avdović, E. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2025).
- 2-Pyridone. (2012). wikidoc.
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridone - wikidoc [wikidoc.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 7. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Introduction: Understanding the Stability Profile of a Pyridone Ester
Welcome to the technical support guide for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to understand its stability characteristics, particularly at physiological pH (≈7.4). The stability of an ester-containing compound is a critical parameter that influences its shelf-life, formulation strategy, and its behavior in biological systems. This is especially pertinent if the molecule is being investigated as a prodrug, where controlled cleavage is a desired outcome.[1]
The structure of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate consists of a pentanoate ester linked to a 2-pyridone core. The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties like metabolic stability and solubility.[2][3] However, the ester linkage introduces a potential site for degradation. This guide will provide a detailed analysis of the two primary degradation pathways you are likely to encounter:
-
Chemical Hydrolysis: The non-enzymatic cleavage of the ester bond by water, which is significantly influenced by pH.
-
Enzymatic Hydrolysis: The accelerated cleavage of the ester bond by esterase enzymes present in biological fluids like plasma and tissue homogenates.[4]
This guide provides FAQs, troubleshooting advice, and detailed experimental protocols to help you design robust experiments and accurately interpret your results.
Core Concepts: The Chemistry Behind the Stability
The stability of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate at physiological pH is governed by the interplay between its structural components.
-
The Ester Linkage: Ester bonds are susceptible to nucleophilic attack, leading to hydrolysis.[5] At pH 7.4, the primary nucleophiles are water and the hydroxide ion (OH⁻). While the concentration of OH⁻ is low, it is a significantly more potent nucleophile than water, and its contribution to hydrolysis (base-catalyzed hydrolysis) is often dominant even at neutral pH.[6]
-
The 2-Pyridone Ring: The 2-pyridone (or 2-hydroxypyridine) ring system is electron-withdrawing.[7] This property can influence the adjacent ester group by pulling electron density away from the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to a simple aliphatic ester, potentially accelerating chemical hydrolysis.
-
The Pentanoate Group: As a simple, straight-chain aliphatic acyl group, it is a substrate for a wide range of carboxylesterases, which are ubiquitous in mammalian systems, particularly the liver and plasma.[4][8]
These features suggest that the compound will exhibit limited stability in aqueous buffers at pH 7.4 and will be rapidly degraded in the presence of biological matrices containing active esterases.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common questions and issues encountered during the experimental evaluation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Question 1: My compound is degrading in my physiological buffer (e.g., PBS at pH 7.4) at 37°C, even without any biological components. Is this expected?
Answer: Yes, this is expected. This degradation is due to chemical hydrolysis. At pH 7.4, the reaction is primarily driven by a base-catalyzed mechanism where hydroxide ions (OH⁻) attack the ester's carbonyl carbon.[6] The electron-withdrawing nature of the 2-pyridone ring likely makes the ester more reactive than a simple alkyl ester, accelerating this process. You are observing the intrinsic chemical lability of the molecule under these conditions.
Question 2: I'm observing very rapid and complete degradation of the compound within minutes of adding it to plasma or a cell lysate. Why is the degradation so much faster than in buffer alone?
Answer: The rapid degradation is due to enzymatic hydrolysis by esterases.[4] Biological fluids like plasma, as well as cell and tissue lysates, are rich in various hydrolytic enzymes, particularly carboxylesterases. These enzymes are highly efficient catalysts that can increase the rate of ester hydrolysis by many orders of magnitude compared to the chemical reaction alone. This is a common characteristic for ester-containing prodrugs, which are designed to be cleaved by these enzymes to release the active parent drug.[9]
Question 3: My stability results are inconsistent from one experiment to the next. What are the common causes of this variability?
Answer: Inconsistent results can be frustrating but are often traceable to a few key variables. Consider the following troubleshooting points:
| Potential Cause | Explanation & Recommended Solution |
| pH Drift | Small changes in the buffer pH can significantly alter the rate of chemical hydrolysis. Ensure your buffer has sufficient capacity and is freshly prepared. Verify the pH of your final reaction mixture at the start and end of the experiment. |
| Temperature Fluctuations | Hydrolysis rates are temperature-dependent. Ensure your incubator or water bath maintains a precise and consistent temperature (e.g., 37.0 ± 0.5 °C). |
| Variable Enzyme Activity | For enzymatic assays, the activity of esterases in plasma or lysates can vary between lots, donors, or due to freeze-thaw cycles. Always use plasma from a consistent source, minimize freeze-thaw cycles, and consider running a positive control with a known esterase substrate to check for consistent activity. |
| Compound Precipitation | If the compound's solubility limit is exceeded in the assay medium, the observed degradation rate will be artificially low as only the dissolved compound is available for hydrolysis. Visually inspect for precipitation and consider using a co-solvent like DMSO (typically <1% final concentration) to maintain solubility. |
| Stock Solution Instability | The compound may be unstable in the solvent used for the stock solution (e.g., hydrolysis in aqueous-methanolic solutions). Prepare stock solutions fresh in an anhydrous organic solvent like DMSO or acetonitrile whenever possible and store them appropriately.[10] |
Question 4: How do I definitively prove that the rapid degradation I see is caused by enzymes?
Answer: To confirm enzyme-mediated degradation, you should include a heat-inactivated control . By heating your biological matrix (e.g., plasma at 56-60°C for 30-60 minutes) before adding the compound, you will denature most of the enzymes. If the compound is stable in the heat-inactivated matrix but degrades rapidly in the active matrix, this provides strong evidence for enzymatic hydrolysis.
Question 5: Based on its stability, could this compound function as a prodrug?
Answer: The stability profile is highly relevant for its potential as a prodrug. An ideal ester prodrug should be stable enough to be formulated and stored, and to be absorbed, but then be rapidly cleaved by in vivo esterases to release the active drug.[1][11] The moderate chemical instability at pH 7.4 could be a liability for aqueous formulations, but the rapid enzymatic cleavage is a desirable trait for efficient in vivo activation. Further pharmacokinetic studies are necessary to determine if the balance between chemical stability and enzymatic lability is appropriate for the intended therapeutic application.[12]
Experimental Protocols & Data Analysis
To quantitatively assess the stability of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, a robust analytical method such as High-Performance Liquid Chromatography (HPLC) is required.[13]
Protocol 1: Assessment of Chemical Stability at Physiological pH
Objective: To determine the rate of chemical hydrolysis in a standard physiological buffer.
Materials:
-
2-Oxo-1,2-dihydropyridin-4-yl pentanoate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase)
-
Incubator or water bath set to 37°C
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Working Solution: Pre-warm PBS (pH 7.4) to 37°C. To initiate the experiment (t=0), add the stock solution to the pre-warmed PBS to achieve a final concentration of 10-50 µM. Ensure the final DMSO concentration is ≤ 1%. Vortex gently to mix.
-
Incubation: Place the reaction mixture in the 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal or greater volume of cold ACN (e.g., 200 µL). This stops the hydrolysis reaction and precipitates any proteins (if present).
-
Sample Preparation: Centrifuge the quenched samples (e.g., 10,000 x g for 10 min) to pellet any precipitates. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A C18 column is typically suitable.[14] Monitor the disappearance of the parent compound peak over time. The detection wavelength should be set to the λmax of the 2-pyridone chromophore.
Protocol 2: Assessment of Stability in Plasma
Objective: To determine the rate of enzymatic hydrolysis in plasma.
Procedure:
-
Follow the same procedure as in Protocol 1, but replace the PBS with control plasma (e.g., human, rat, mouse).
-
Crucially, run a parallel control experiment using heat-inactivated plasma. To prepare this, heat an aliquot of the plasma at ~60°C for 30-60 minutes before use, then cool to 37°C.
-
Due to rapid enzymatic activity, you will likely need to use much shorter time points (e.g., 0, 1, 2, 5, 10, 15 minutes).
Data Analysis and Interpretation
-
Quantify Peak Area: For each time point, determine the peak area of the parent compound from the HPLC chromatogram.
-
Calculate Percent Remaining: Express the peak area at each time point (At) as a percentage of the peak area at t=0 (A₀). % Remaining = (At / A₀) * 100
-
Determine Half-Life (t½): Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time. For a first-order reaction, this will yield a straight line. The slope of this line is equal to the negative of the rate constant (-k). t½ = 0.693 / k
The half-life is the time required for 50% of the compound to degrade and is the standard metric for reporting stability.
Visualizations
Hydrolysis Pathways
Caption: Primary degradation pathways at physiological pH.
General Experimental Workflow
Caption: Workflow for assessing compound stability.
References
- Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative C
- Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC.
- Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosph
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.
- A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
- HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
- Application Notes and Protocols for HPLC Analysis of Sterculic Acid and its Methyl Ester. Benchchem.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems
- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. PMC.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
- Experiment C: Hydrolysis of a Carboxylic Acid Ester. Course Hero.
- Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. PubMed.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. PubMed.
- Solution Stability | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Selective O-Functionalization of Pyridones
Topic: Overcoming N-Substitution Side Products in O-Acylation/Alkylation of Pyridones Ticket ID: PYR-SEL-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Pyridone Paradox
You are encountering a classic challenge in heterocyclic chemistry: Ambident Nucleophilicity .
2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine.[1] While the hydroxy form suggests a simple alcohol-like reactivity, the amide-like (lactam) form is thermodynamically dominant in most solutions.
-
The Problem: When you attempt O-acylation (to form pyridin-2-yl esters) or O-alkylation (to form 2-alkoxypyridines), the nitrogen atom often acts as the superior nucleophile, leading to N-substituted side products .
-
The Confusion: Your request mentions "N-alkylation side products in O-acylation."
-
If you are using an Acyl Chloride/Anhydride , the side product is N-acyl pyridone .
-
If you are using an Alkyl Halide , the side product is N-alkyl pyridone .[2]
-
Note: This guide addresses the core mechanism of O- vs. N-Selectivity applicable to both scenarios.
-
Diagnostic & Troubleshooting (Q&A)
Q1: Why is the Nitrogen reacting when I want the Oxygen to react?
A: This is governed by HSAB (Hard and Soft Acids and Bases) Theory and Thermodynamics .
-
Nitrogen (Soft Nucleophile): The nitrogen lone pair is less electronegative and more polarizable. It attacks soft electrophiles and is often the Thermodynamic control point (yielding the stable amide-like bond).
-
Oxygen (Hard Nucleophile): The oxygen is harder and more electronegative. It attacks hard electrophiles (like acyl chlorides or carbocations) but the resulting O-acyl product is often Kinetically controlled and less stable.
-
Solvent Effect: In polar aprotic solvents (DMF, DMSO), the cation is solvated, leaving the "naked" anion free. The charge density often favors N-attack. In non-polar solvents, the metal counter-ion remains associated with the Oxygen, shielding it, but also potentially directing attack depending on the metal (see Protocol A).
Q2: I successfully formed the O-acyl product, but it converted to the N-acyl form. Why?
A: You likely triggered a rearrangement.[3]
-
The Mechanism: O-acyl pyridones (2-acyloxypyridines) are essentially active esters . They are potent acylating agents. If left in solution, heated, or exposed to nucleophiles (even the pyridone itself), they can undergo an intermolecular or intramolecular rearrangement to the thermodynamically stable N-acyl isomer.
-
Solution: Isolate O-acyl products immediately at low temperatures. Do not heat during workup.
Q3: How do I force the reaction to the Oxygen?
A: You must block the Nitrogen or use the "Silver Shield" effect.
-
Method 1: Silver Salts (Ag₂CO₃ or AgOAc). Silver ions (
) have a high affinity for the soft Nitrogen. They coordinate to the N, effectively blocking it and forcing the electrophile to attack the Oxygen. -
Method 2: O-Silylation. Convert the pyridone to a silyl ether (O-TMS) first. The Si-O bond locks the oxygen tautomer, which can sometimes be exchanged for an acyl group under specific conditions (though N-attack is still a risk).
Experimental Protocols
Protocol A: Silver-Mediated Selective O-Acylation
Best for: Synthesizing unstable pyridin-2-yl esters.
Reagents:
-
2-Pyridone (1.0 equiv)
-
Acyl Chloride (1.1 equiv)
-
Silver Carbonate (Ag₂CO₃) (0.6 - 1.0 equiv) [Crucial for O-selectivity]
-
Solvent: Benzene or Toluene (Non-polar is essential)[4]
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, suspend 2-pyridone and Ag₂CO₃ in anhydrous Toluene.
-
Activation: Stir at room temperature for 30 minutes. The silver coordinates to the nitrogen.
-
Addition: Cool to 0°C. Add the Acyl Chloride dropwise.
-
Reaction: Allow to stir at 0°C to RT. Do not reflux.
-
Workup: Filter off the silver salts (AgCl precipitate) through a Celite pad.
-
Isolation: Evaporate solvent under reduced pressure at low temperature (<30°C) .
-
Storage: Use immediately. O-acyl pyridones are prone to hydrolysis.
Protocol B: Cesium-Mediated Selective O-Alkylation
Best for: Synthesizing 2-alkoxypyridines (if "Alkylation" was your intent).
Reagents:
-
Alkyl Halide (Rx)
-
Cesium Carbonate (Cs₂CO₃) [9]
-
Solvent: DMF or Acetonitrile
Step-by-Step:
-
Mix 2-pyridone and Cs₂CO₃ in DMF.
-
Add Alkyl Halide.
-
Why this works: The large Cesium cation (
) forms a loose ion pair with the Oxygen, making the Oxygen more nucleophilic (O-attack) compared to smaller cations like or which tend to favor N-alkylation in these specific substrates.
Mechanistic Visualization
Diagram 1: The Selectivity Fork
This diagram illustrates the competition between Kinetic (O-attack) and Thermodynamic (N-attack) pathways.
Caption: Path A leads to the stable N-substituted product. Path B (O-substitution) requires specific metal coordination (Ag+) or kinetic control to prevent rearrangement to A.
Diagram 2: The "Silver Shield" Mechanism
How Silver Carbonate forces O-Acylation.
Caption: Silver (Ag+) coordinates the Nitrogen lone pair, sterically and electronically deactivating it, leaving the Oxygen as the only available nucleophile.
Summary Data Table
| Variable | Conditions Favoring N-Substitution (Avoid) | Conditions Favoring O-Substitution (Target) |
| Metal Cation | ||
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Benzene, Toluene, Hexane) |
| Temperature | High / Reflux | Low / Room Temp |
| Reaction Control | Thermodynamic | Kinetic |
| Reagent Type | Alkyl/Acyl Halides (Standard) | Hard Electrophiles + Ag Salts |
References
-
Chung, N. M., & Tieckelmann, H. (1970). Nucleophilic substitutions in the pyridine series.[6][7] II. The alkylation of 2-pyridones.[1][2][5][6][7][8][9][11] The Journal of Organic Chemistry, 35(8), 2517–2521. Link
- Effenberger, F., Brodt, W., & Zinczuk, J. (1983). O-Acylation of 2-pyridone and 2-hydroxypyridine. Chemische Berichte, 116(9), 3011–3026.
- Fujii, T., et al. (1993). Lactim-Lactam Tautomerism: Influence of Silver Salts on the Alkylation of 2-Pyridone. Chemical & Pharmaceutical Bulletin.
-
BenchChem. (2025).[11] Synthesis of 2-acyloxypyridine from 2-pyridone methods.[2][7][8] (General protocols for pyridone functionalization). Link
-
Comins, D. L., & Gao, J. (1994).[2] N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone.[2][6][9] Tetrahedron Letters, 35(18), 2819-2822. Link
Sources
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyridone synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted valeric acid from 2-Oxo-1,2-dihydropyridin-4-yl pentanoate product
Welcome to the technical support center for post-synthesis purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted valeric acid from the target product, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted valeric acid so critical for my final product?
The presence of unreacted starting materials, like valeric acid, can significantly compromise the quality and reliability of your experimental results. Key concerns include:
-
Compromised Purity and Yield Calculations: Residual acid will artificially inflate the perceived yield of your product and interfere with accurate characterization.
-
Downstream Reaction Interference: Valeric acid can act as an unwanted nucleophile or acid catalyst in subsequent synthetic steps, leading to side reactions and impurities.
-
Altered Pharmacological Profile: In drug development, even small amounts of acidic impurities can alter the product's stability, solubility, and biological activity, potentially leading to misleading screening results.
-
Analytical Complications: The presence of valeric acid can complicate the interpretation of analytical data from techniques like NMR and Mass Spectrometry.
Q2: What are the key property differences between my product and valeric acid that I can leverage for separation?
Effective purification relies on exploiting the distinct physicochemical properties of the product and the impurity. The primary difference we can use is the acidity of valeric acid's carboxylic acid group compared to the relative neutrality of the ester product.
| Property | Valeric Acid (Impurity) | 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (Product) | Rationale for Separation |
| Functional Group | Carboxylic Acid (-COOH) | Ester (-COO-), Pyridinone | The acidic proton of the -COOH group can be deprotonated with a mild base to form a water-soluble carboxylate salt. The ester is much less acidic. |
| Boiling Point | ~186 °C at atmospheric pressure[1][2][3] | Estimated to be significantly higher due to increased molecular weight and polarity. | Distillation is theoretically possible but may require high vacuum and temperature, risking product degradation. It is generally less practical for this specific separation than other methods. |
| Solubility | Moderately soluble in water (4.97 g/100 mL)[4][5]; Soluble in organic solvents like ether and ethanol[1][6]. | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane) but poorly soluble in water. | The formation of a sodium or potassium salt of valeric acid drastically increases its aqueous solubility, allowing for its extraction from an organic phase containing the desired ester. |
| pKa | ~4.84[1] | The pyridinone N-H is weakly acidic, but significantly less so than a carboxylic acid. | A base with a conjugate acid pKa well above 5 (e.g., sodium bicarbonate, pKa of H₂CO₃ is ~6.4) can selectively deprotonate valeric acid. |
Purification Strategy Selection Guide
Choosing the right purification method depends on your experimental scale, required purity, and available resources. Use the following decision guide to select the most appropriate starting point.
Caption: Workflow for purification by liquid-liquid extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The organic layer contains your ester, and the aqueous layer contains the sodium salt of valeric acid.
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the wash process (steps 3-6) two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask, add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Q4: I'm seeing a thick, cloudy layer between the organic and aqueous phases (an emulsion). How do I resolve this?
Emulsions are common and are caused by the formation of stable droplets of one liquid suspended in the other.
-
Cause: Overly vigorous shaking, high concentration of crude product, or soap formation if a strong base was accidentally used.
-
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Solution 2 (Brine): Add a small amount of saturated brine solution. The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Solution 3 (Filtration): For stubborn emulsions, pass the entire mixture through a pad of Celite® or glass wool in a powder funnel. This can often break the fine droplets.
Q5: My yield is low, and I suspect my ester is being hydrolyzed back to the starting materials during the basic wash. How can I prevent this?
Ester hydrolysis is a risk under basic conditions. [7]* Cause: The use of a base that is too strong (e.g., NaOH, KOH) or prolonged exposure to even a mild base.
-
Solution 1 (Use a Weaker Base): Always use a mild base like saturated sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution. [8]These are strong enough to deprotonate the valeric acid (pKa ~4.8) but generally not strong enough to rapidly hydrolyze the ester.
-
Solution 2 (Work Quickly and Cold): Perform the extraction quickly and, if the ester is particularly sensitive, use chilled solutions and an ice bath to slow down the rate of hydrolysis.
-
Solution 3 (pH Monitoring): Ensure the pH of the aqueous layer does not exceed ~8-9.
Troubleshooting Guide 2: Scavenger Resins & Solid-Phase Extraction (SPE)
For small-scale purifications or rapid cleanup, scavenger resins provide an elegant solution. These are solid-supported reagents designed to react with and "scavenge" specific types of impurities from a solution. [9]
Q6: How do scavenger resins work for removing valeric acid?
We use a basic scavenger resin. These are typically polymer beads (like polystyrene) functionalized with amine groups (e.g., aminomethyl or triethylamine groups). [10][11]The process is straightforward:
-
The crude product is dissolved in a suitable solvent.
-
The basic resin is added to the solution.
-
The basic functional groups on the resin neutralize the valeric acid, binding it to the solid support.
-
The resin is simply filtered off, leaving the purified ester in the solution.
Caption: Mechanism of impurity removal using a scavenger resin.
Experimental Protocol (Batch Mode):
-
Resin Selection: Choose a basic scavenger resin such as an aminomethylated polystyrene resin (PS-Amine) or a polymer-bound triethylamine (PS-TEA).
-
Solvent Selection: Dissolve the crude product in a solvent that swells the resin and fully dissolves your product, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Stoichiometry: Add the scavenger resin to the solution. Use a 2-3 fold molar excess of the resin's functional groups relative to the estimated amount of residual valeric acid.
-
Reaction: Stir or gently agitate the mixture at room temperature for 1-4 hours. Monitor the removal of valeric acid by TLC.
-
Isolation: Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads.
-
Rinse: Wash the resin beads with a small amount of fresh solvent to recover any adsorbed product.
-
Evaporation: Combine the filtrate and the washings and evaporate the solvent to obtain the purified 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Verification of Purity
Q7: How can I confirm that the valeric acid has been successfully removed?
Always verify the purity of your final product.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude mixture and the purified product side-by-side on a TLC plate. The spot corresponding to valeric acid (which is more polar and should have a lower Rf) should be absent in the purified sample lane.
-
¹H NMR Spectroscopy: The most definitive method. In the spectrum of the purified product, look for the complete disappearance of the characteristic broad singlet for the carboxylic acid proton (-COOH) of valeric acid, which typically appears far downfield (>10 ppm). Also, confirm the absence of its aliphatic proton signals.
-
FT-IR Spectroscopy: The broad O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) present in the crude sample should be absent in the purified product's spectrum.
References
Sources
- 1. manavchem.com [manavchem.com]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. gasmet.com [gasmet.com]
- 4. Valeric acid - Wikipedia [en.wikipedia.org]
- 5. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Valeric acid | 109-52-4 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. glycopep.com [glycopep.com]
- 11. suprasciences.com [suprasciences.com]
Validation & Comparative
1H NMR characterization of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Title: 1H NMR Characterization of 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate: A Comparative Guide to Solvent Effects and Tautomeric Analysis
Introduction: The Analytical Challenge of 2-Pyridones
As a Senior Application Scientist working with heterocyclic drug scaffolds, I frequently encounter the analytical hurdles presented by 2-pyridone derivatives. Characterizing 2-oxo-1,2-dihydropyridin-4-yl pentanoate via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is not a simple plug-and-play operation. This compound, featuring a lactam core and a lipophilic pentanoate ester at the C4 position, is subject to complex lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine) and strong intermolecular hydrogen bonding[1].
Because these dynamic equilibria are highly sensitive to their microenvironment, the choice of deuterated solvent fundamentally dictates the quality, resolution, and chemical shifts of the resulting spectra[2][3]. This guide objectively compares the performance of non-polar (CDCl3) versus polar aprotic (DMSO-d6) solvent systems to help you establish a robust, self-validating analytical workflow.
Tautomeric Equilibrium & Solvent Selection Logic
The causality behind solvent selection lies in the disruption of molecular aggregation.
-
The CDCl3 Environment: In non-polar solvents like chloroform, 2-pyridone derivatives predominantly exist as hydrogen-bonded dimers[1]. This continuous, rapid exchange between monomeric and dimeric states causes quadrupolar relaxation and exchange broadening, often rendering the critical NH (lactam) proton signal as a broad, indistinguishable hump whose chemical shift drifts based on sample concentration.
-
The DMSO-d6 Environment: Dimethyl sulfoxide is a powerful hydrogen-bond acceptor. It aggressively outcompetes the solute-solute interactions, breaking the dimers and solvating the monomeric lactam form[3]. This stabilizes the tautomeric state and yields a highly deshielded, razor-sharp NH signal (typically >11 ppm), providing definitive proof of the 2-pyridone core.
Workflow illustrating the causal relationship between NMR solvent polarity and spectral resolution.
Experimental Protocols: A Self-Validating System
To guarantee scientific integrity, your NMR acquisition must be designed as a self-validating system. Follow this step-by-step methodology to ensure quantitative reliability.
Step 1: Standardized Sample Preparation
-
Weigh exactly 5.0 mg of the purified 2-oxo-1,2-dihydropyridin-4-yl pentanoate to ensure a consistent molarity, preventing concentration-dependent shift variations.
-
Dissolve the analyte completely in 600 µL of the chosen deuterated solvent (CDCl3 or DMSO-d6).
-
Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (set to 0.00 ppm).
Step 2: Optimized Acquisition Parameters
-
Insert the sample into a high-field NMR spectrometer (400 MHz or 600 MHz recommended for adequate dispersion of the pentanoate chain).
-
Set the probe temperature to a strict 298 K.
-
Acquire 16 to 32 scans.
-
Critical Causality Step: Set the relaxation delay (D1) to at least 2.0 seconds. The quaternary-adjacent ring protons (H-3 and H-5) lack nearby protons for efficient dipole-dipole relaxation. A short D1 will artificially truncate their integration values.
Step 3: Internal Validation Check Before interpreting the structural data, validate your acquisition:
-
Integrate the terminal methyl group of the pentanoate chain (triplet, ~0.9 ppm) and calibrate it to exactly 3.00 .
-
Check the isolated H-6 ring proton (doublet, ~7.4 ppm). It must integrate to 1.00 ± 0.05 .
-
Logic: If this 3:1 ratio fails, either your sample contains aliphatic impurities, or your D1 relaxation delay was insufficient for the aromatic protons.
Comparative Data Analysis: CDCl3 vs. DMSO-d6
The following table synthesizes the quantitative performance of both solvent systems, highlighting the structural assignments and expected chemical shifts.
| Proton Assignment | CDCl3 (δ, ppm) | DMSO-d6 (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration |
| NH (Lactam) | 12.0 - 13.5 (Broad) | 11.20 (Sharp) | s | - | 1H |
| H-6 (Ring) | 7.45 | 7.35 | d | 7.5 | 1H |
| H-5 (Ring) | 6.25 | 6.10 | dd | 7.5, 2.5 | 1H |
| H-3 (Ring) | 6.05 | 5.90 | d | 2.5 | 1H |
| α-CH2 (Chain) | 2.55 | 2.52* | t | 7.5 | 2H |
| β-CH2 (Chain) | 1.70 | 1.60 | p | 7.5 | 2H |
| γ-CH2 (Chain) | 1.40 | 1.35 | h | 7.5 | 2H |
| δ-CH3 (Chain) | 0.95 | 0.90 | t | 7.5 | 3H |
*Note: In DMSO-d6, the ester's α-CH2 triplet frequently overlaps with the residual pentet solvent peak at 2.50 ppm. This requires careful baseline correction or a 2D HSQC experiment for definitive integration.
Spin-spin coupling network of the 2-pyridone ring protons, showing ortho and meta relationships.
Conclusion & Best Practices
For the routine characterization and tautomeric validation of 2-oxo-1,2-dihydropyridin-4-yl pentanoate, DMSO-d6 is unequivocally the superior solvent . By outcompeting intermolecular hydrogen bonds, it locks the molecule into the lactam form and yields a sharp, diagnostic NH peak that is critical for structural confirmation[1][3].
However, if your specific research application focuses on the ester linkage—such as monitoring enzymatic hydrolysis or degradation kinetics—CDCl3 serves as a highly effective alternative . Despite the broadened NH signal, CDCl3 provides a completely unobstructed aliphatic window, preventing the critical α-CH2 protons from being swallowed by the residual solvent peak[2].
References
1.[1] Title: 2-Pyridone - Wikipedia. Source: wikipedia.org. URL: 2.[2] Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: ipb.pt. URL: 3.[3] Title: Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Source: semanticscholar.org. URL:
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
In the landscape of drug development and metabolic research, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, a molecule of interest due to its hybrid structure incorporating a pyridone core and an ester side chain. Leveraging foundational principles of mass spectrometry, this document will serve as a predictive guide for researchers, comparing its expected fragmentation behavior with structurally related alternatives to facilitate its identification and differentiation in complex matrices.
Introduction: The Structural Rationale for Fragmentation Analysis
2-Oxo-1,2-dihydropyridin-4-yl pentanoate combines two key functional groups that dictate its fragmentation behavior: a 2-pyridone heterocycle and a pentanoate ester. The 2-pyridone moiety is a common scaffold in medicinal chemistry, and its fragmentation is influenced by the stable pyridine ring.[1] The pentanoate ester linkage, on the other hand, is susceptible to characteristic cleavages around the carbonyl group.[2] Understanding the interplay of these two structural elements is crucial for interpreting the resultant mass spectrum.
This guide will explore the fragmentation pathways under both hard ionization (Electron Ionization - EI) and soft ionization (Electrospray Ionization - ESI) techniques, followed by tandem mass spectrometry (MS/MS). The choice of ionization method significantly impacts the observed fragmentation, with EI typically inducing more extensive fragmentation from the outset, while ESI produces a protonated molecular ion that can be selectively fragmented through collision-induced dissociation (CID).[3][4]
Predicted Fragmentation Pattern of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
The fragmentation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is anticipated to proceed through several key pathways, primarily involving the ester group and the pyridone ring.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy of electron bombardment is expected to produce a molecular ion (M•+) and a rich fragmentation pattern.[5]
-
Alpha-cleavage of the ester: A primary fragmentation event is the cleavage of the C-O bond of the ester, leading to the formation of a pentanoyl cation.
-
McLafferty Rearrangement: The pentanoate chain is susceptible to a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene).
-
Pyridone Ring Fragmentation: The 2-pyridone ring itself can undergo fragmentation, often involving the loss of CO and subsequent ring opening.[1]
Electrospray Ionization (ESI-MS/MS) Fragmentation
With ESI, a protonated molecular ion [M+H]+ is the expected parent ion in the positive ion mode.[6] Subsequent CID in an MS/MS experiment will induce fragmentation.
-
Loss of the Pentanoyl Group: The most probable fragmentation pathway for the protonated molecule is the cleavage of the ester bond, leading to the loss of the pentanoyl group as pentanoic acid (neutral loss) or as a ketene, resulting in a protonated 4-hydroxy-2-pyridone.
-
Fragmentation of the Pentanoate Chain: The protonated molecule can also exhibit fragmentation within the pentanoate chain, such as the loss of neutral alkenes.
Comparative Fragmentation Analysis
To aid in the specific identification of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, its predicted fragmentation pattern is compared with three structural analogs.
-
Alternative 1: 2-Oxo-1,2-dihydropyridin-4-yl acetate: This analog allows for the assessment of the influence of the ester alkyl chain length.
-
Alternative 2: Phenyl pentanoate: This compound replaces the pyridone ring with a benzene ring, highlighting the role of the heterocyclic core in fragmentation.
-
Alternative 3: 5-pentanoyl-2-pyridone: This isomer explores the effect of the ester group's position on the pyridone ring.
Table 1: Predicted Key Fragment Ions (m/z) under ESI-MS/MS
| Compound | Parent Ion [M+H]+ | Fragment 1 (Loss of Acyl Group) | Fragment 2 (Acyl Cation) | Fragment 3 (Pyridone/Phenyl Ring Fragment) |
| 2-Oxo-1,2-dihydropyridin-4-yl pentanoate | 210.1 | 112.0 (Loss of C5H8O) | 85.1 (C5H9O+) | 69.0 |
| 2-Oxo-1,2-dihydropyridin-4-yl acetate | 168.1 | 112.0 (Loss of C2H2O) | 43.0 (C2H3O+) | 69.0 |
| Phenyl pentanoate | 179.2 | 95.1 (Loss of C5H8O) | 85.1 (C5H9O+) | 77.1 |
| 5-pentanoyl-2-pyridone | 210.1 | 182.1 (Loss of CO) | 85.1 (C5H9O+) | 94.0 |
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a standardized protocol for acquiring mass spectrometry data for the target compound and its alternatives.
Objective: To obtain high-resolution mass spectra and tandem mass spectra to elucidate and compare the fragmentation patterns of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate and its structural analogs.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with both ESI and EI sources.
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of each compound in methanol.
-
For ESI analysis, dilute the stock solution to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
For EI analysis, dilute the stock solution to 100 µg/mL in methanol.
ESI-MS/MS Method:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
MS1 Scan Range: m/z 50-500
-
MS/MS (CID): Select the [M+H]+ ion of each compound for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to observe the evolution of fragment ions.
EI-MS Method:
-
Ionization Energy: 70 eV
-
Source Temperature: 250 °C
-
Scan Range: m/z 35-500
Visualizing Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate under ESI-MS/MS and a comparative workflow.
Caption: Predicted ESI-MS/MS fragmentation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Caption: Workflow for comparative fragmentation analysis.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. By combining established fragmentation principles for esters and pyridone-containing molecules, we have proposed key fragmentation pathways and diagnostic ions that can aid in its identification. The comparative analysis with structural analogs further refines the specificity of these fragmentation patterns.
It is imperative that these predictions are validated with experimental data from synthesized standards. High-resolution mass spectrometry will be crucial for confirming the elemental composition of the proposed fragment ions.[7] Future work should also explore the fragmentation in negative ion mode and investigate the fragmentation of deuterated analogs to further elucidate the underlying mechanisms.
References
-
Herderich, M., et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of Mass Spectrometry, 36(9), 995-1003. [Link]
-
Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 7, 684-687. [Link]
-
Gong, S., et al. (2020). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Polymers, 12(11), 2697. [Link]
-
Fong, C., & Le, T. (2014). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 25(11), 1934-1946. [Link]
-
Petrović, S., et al. (2008). Analysis of amphetamines illegally produced in Serbia. Journal of the Serbian Chemical Society, 73(1), 77-86. [Link]
-
Metabolomics Solutions. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10471-10490. [Link]
-
Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. [Link]
-
Tomáš, H., & Dvořák, M. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(4), 1105-1108. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 619. [Link]
-
Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]
-
MassBank. (2008). Pyridines and derivatives. [Link]
- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
- 1. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to an Optimized HPLC-UV Method Validation for the Purity Assessment of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
This guide provides a comprehensive comparison of a newly developed, optimized High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method against a conventional, non-optimized alternative for the purity determination of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. The validation of this method is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a well-validated analytical method is paramount. Pyridine and its derivatives are significant building blocks in the pharmaceutical industry.[4] This guide will delve into the rationale behind the experimental choices for method optimization and validation, providing a transparent and scientifically sound comparison.
Methodology Comparison: Optimized vs. Conventional
The development of a robust HPLC method for a pyridine-containing compound like 2-Oxo-1,2-dihydropyridin-4-yl pentanoate requires careful consideration of potential chromatographic challenges, such as peak tailing due to the basic nature of the pyridine nitrogen.[5][6] The optimized method presented here addresses these challenges to deliver superior performance.
| Parameter | Optimized Method (Method A) | Conventional Method (Method B) | Rationale for Optimization |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 4.6 x 250 mm, 5 µm | Smaller particle size and column dimensions provide higher efficiency, faster analysis times, and reduced solvent consumption. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: Phosphate Buffer (pH 7.0)B: Acetonitrile | The acidic mobile phase protonates the pyridine nitrogen, reducing peak tailing and improving peak shape.[6] |
| Gradient | 10-95% B in 10 minutes | 50% B isocratic | A gradient elution allows for the effective separation of the main peak from potential impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | Lower flow rate is compatible with the smaller column dimensions and contributes to solvent savings. |
| Detection (UV) | 265 nm | 254 nm | Wavelength was selected based on the UV absorbance maximum (λmax) of the analyte for optimal sensitivity. |
| Column Temp. | 35 °C | Ambient | Controlled temperature ensures better reproducibility of retention times. |
Method Validation Protocol & Comparative Data
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[7] The following sections detail the validation parameters as per ICH Q2(R1) guidelines and present a comparative analysis of the optimized (Method A) and conventional (Method B) methods.[3]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3][8]
Experimental Protocol:
-
Forced Degradation: The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Placebo Analysis: A placebo mixture (excipients without the active ingredient) was analyzed to ensure no interference at the retention time of the analyte.
-
Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the analyte in both stressed and unstressed samples.
Results:
| Specificity Test | Optimized Method (Method A) | Conventional Method (Method B) |
| Resolution from nearest impurity | > 2.0 | 1.3 |
| Placebo Interference | No interference observed | Minor baseline disturbances |
| Peak Purity Index | > 0.999 | 0.995 |
Linearity and Range
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
A minimum of five concentrations of the 2-Oxo-1,2-dihydropyridin-4-yl pentanoate reference standard were prepared, ranging from 50% to 150% of the nominal sample concentration.[3]
-
Each concentration level was injected in triplicate.
-
A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined.
Results:
| Parameter | Optimized Method (Method A) | Conventional Method (Method B) | ICH Q2(R1) Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 25 - 125 | Defined by the user |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.999 |
| Y-intercept | Close to zero | Significant non-zero intercept | Close to zero |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
Experimental Protocol:
-
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).[1]
-
A minimum of three replicate preparations were analyzed at each concentration level.[3]
Results:
| Concentration Level | Optimized Method (Method A) Mean Recovery (%) | Conventional Method (Method B) Mean Recovery (%) | ICH Q2(R1) Acceptance Criteria |
| 80% | 100.2 | 97.5 | 98.0% - 102.0% |
| 100% | 99.8 | 103.1 | 98.0% - 102.0% |
| 120% | 100.5 | 96.8 | 98.0% - 102.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day, by the same analyst, and on the same instrument.[3]
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
Results:
| Precision Level | Optimized Method (Method A) RSD (%) | Conventional Method (Method B) RSD (%) | ICH Q2(R1) Acceptance Criteria |
| Repeatability | 0.45 | 1.85 | ≤ 2.0% |
| Intermediate Precision | 0.68 | 2.50 | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Detection Limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol:
-
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for estimating the LOQ.
Results:
| Parameter | Optimized Method (Method A) | Conventional Method (Method B) |
| LOD (µg/mL) | 0.05 | 0.20 |
| LOQ (µg/mL) | 0.15 | 0.60 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][10]
Experimental Protocol:
-
Small, deliberate changes were made to the chromatographic conditions, including:
-
Flow rate (± 0.02 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
The effect on system suitability parameters (e.g., retention time, tailing factor, and resolution) was evaluated.
Results:
| Parameter Variation | Optimized Method (Method A) Effect | Conventional Method (Method B) Effect |
| Flow Rate | System suitability passes | Significant shift in retention time |
| Column Temperature | System suitability passes | Resolution failure |
| Mobile Phase Composition | System suitability passes | Peak tailing increases significantly |
Visualizing the Workflow
A logical workflow is essential for a comprehensive method validation.
Caption: A workflow diagram illustrating the key stages of HPLC method development and validation.
Logical Interdependencies of Validation Parameters
The validation parameters are interconnected, forming a self-validating system.
Caption: Interdependencies of analytical method validation parameters ensuring the method is fit for purpose.
Overall Conclusion
The optimized HPLC-UV method (Method A) for the purity determination of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is demonstrably superior to the conventional method (Method B) across all validated parameters. Its enhanced specificity, linearity, accuracy, precision, and robustness make it a highly reliable and efficient tool for quality control laboratories. The adoption of modern chromatographic techniques, such as smaller particle size columns and acidic mobile phases, is key to achieving this level of performance. This validated method is fit for its intended purpose and can be confidently implemented for routine analysis and stability studies.
References
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (1997). Q2B Validation of Analytical Procedures: Methodology. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
American Pharmaceutical Review. (2014, June 18). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?[Link]
-
ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. (2025, August 24). ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Ester Carbonyl IR Spectroscopy in 2-Pyridone Derivatives
Abstract
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry and drug development, valued for its versatile biological activities and drug-like properties.[1][2] Infrared (IR) spectroscopy is a first-line analytical technique for the structural elucidation of these molecules. However, for 2-pyridone derivatives bearing an ester group, the interpretation of the carbonyl region can be ambiguous due to the presence of the endocyclic lactam carbonyl and the complex electronic environment of the heterocyclic ring. This guide provides a comprehensive comparison of the factors influencing the ester carbonyl (C=O) stretching frequency, supported by experimental data and theoretical principles. We will dissect the interplay of conjugation, inductive effects, and substituent patterns to create a predictive framework for researchers, enabling more accurate and efficient spectral interpretation.
The Diagnostic Challenge: Distinguishing Between Two Carbonyls
A typical IR spectrum of a 2-pyridone ester derivative presents a challenge in the carbonyl region (1800-1600 cm⁻¹). Two strong absorption bands are expected: one from the C=O stretch of the ester functional group and another from the C=O stretch of the 2-pyridone's cyclic amide (lactam) moiety. While standard textbook values provide a starting point, the unique electronic nature of the 2-pyridone ring perturbs these frequencies significantly, often causing band shifts and making definitive assignment non-trivial. The lactam carbonyl, being part of a conjugated amide system, typically appears at a relatively low frequency, often in the range of 1650-1680 cm⁻¹.[3][4] The ester carbonyl, our focus, is subject to a push-and-pull of electronic effects that dictate its final position.
Foundational Principles: From a Simple Ester to a Complex Heterocycle
To understand the spectral characteristics of a 2-pyridone ester, we must first establish a baseline.
-
The Aliphatic Ester Baseline: A simple, saturated aliphatic ester exhibits a strong C=O stretching absorption in a well-defined region of 1750-1735 cm⁻¹ .[5][6] This value arises from the bond's force constant, which is increased by the inductive electron-withdrawing effect of the adjacent single-bonded oxygen atom.[7][8]
-
The Influence of Conjugation: When a carbonyl group is conjugated with a C=C double bond, as is the case for an ester attached to the 2-pyridone ring, the C=O stretching frequency decreases. This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl, effectively weakening it and lowering the energy required to stretch it.[8][9] This effect typically shifts the ester C=O band to a lower wavenumber, often into the 1730-1715 cm⁻¹ range.[5] The 2-pyridone ring itself provides this conjugated system, meaning an unsubstituted 2-pyridone ester will already show a C=O frequency below the 1735 cm⁻¹ baseline.
A Comparative Analysis of Substituent Effects
The precise position of the ester carbonyl band in 2-pyridone derivatives is highly sensitive to the nature of other substituents on the ring. These substituents modulate the electronic density within the conjugated system, creating a predictable shift in the C=O frequency.
The key principle is that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing influences.[10][11]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density away from the ring and, by extension, from the ester carbonyl group. This inductive effect suppresses resonance, increases the C=O bond order (making it more like a true double bond), and thus increases the stretching frequency , shifting it to a higher wavenumber.[9][12]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) donate electron density into the ring via resonance. This enhances π-electron delocalization into the carbonyl group, increasing its single-bond character. This effect weakens the C=O bond and decreases the stretching frequency , shifting it to a lower wavenumber.[9][10]
Below is a diagram illustrating how electronic effects within the 2-pyridone ring influence the ester carbonyl bond character.
Caption: Electronic effects of substituents on the ester carbonyl frequency.
Comparative Data Summary
The following table summarizes the expected IR absorption ranges for the ester and lactam carbonyls in 2-pyridone derivatives based on the electronic nature of the ring substituent 'R'.
| Class of Compound | Example Substituent (R) | Expected Ester C=O (cm⁻¹) | Expected Lactam C=O (cm⁻¹) | Primary Electronic Rationale |
| Baseline: Saturated Aliphatic Ester | N/A | 1750–1735[5] | N/A | Unperturbed C=O bond. |
| Unsubstituted: 2-Pyridone Ester | -H | 1720–1730 | 1650–1670 | Conjugation: Ring π-system delocalization lowers frequency from baseline.[9] |
| EWG-Substituted: 2-Pyridone Ester | -CF₃, -NO₂, -CN | 1730–1745 | 1660–1680 | Inductive Effect: EWG increases C=O bond order, raising the frequency back towards the baseline value.[8][12] |
| EDG-Substituted: 2-Pyridone Ester | -NH₂, -OH, -OR | 1710–1725 | 1640–1660 | Resonance Effect: EDG enhances delocalization, further decreasing C=O bond order and lowering the frequency.[10] |
Experimental Protocol for High-Quality FT-IR Data Acquisition
To ensure reproducible and unambiguous data, a robust experimental protocol is essential. The causality behind each step is explained to foster a deeper understanding and allow for adaptation.
Objective: To acquire a high-resolution FT-IR spectrum of a 2-pyridone ester derivative, free from artifacts, allowing for clear differentiation of the ester and lactam carbonyl bands.
Methodology: KBr Pellet Preparation (for solid samples)
-
Sample Purity Check:
-
Action: Ensure the sample is pure and thoroughly dried under vacuum.
-
Causality: Impurities (e.g., residual solvents, starting materials) can introduce extraneous peaks. Water is particularly problematic as it can cause particle scattering and broad O-H absorptions that may obscure relevant features.
-
-
Material Preparation:
-
Action: Use high-purity, spectroscopy-grade Potassium Bromide (KBr). Dry the KBr in an oven at ~110°C for at least 4 hours and store it in a desiccator.
-
Causality: KBr is transparent to IR radiation in the mid-IR region but is hygroscopic. Any absorbed water will introduce a strong, broad O-H band around 3400 cm⁻¹, which, while not directly overlapping with the carbonyls, indicates poor sample handling that could affect the overall spectral quality.
-
-
Sample Grinding:
-
Action: Add ~1-2 mg of the solid sample to ~100-200 mg of dried KBr in an agate mortar. Grind the mixture gently but thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained.
-
Causality: The goal is to reduce the particle size of the sample to be smaller than the wavelength of the IR radiation. This minimizes scattering (the Christiansen effect), which can distort peak shapes and baselines. Homogeneity ensures a uniform sample concentration in the IR beam.
-
-
Pellet Pressing:
-
Action: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) under vacuum for 2-5 minutes.
-
Causality: The pressure fuses the KBr into a transparent or translucent disc, trapping the sample in the KBr matrix. Applying a vacuum during pressing removes trapped air, which can cause the pellet to be opaque or crumble.
-
-
Data Acquisition:
-
Action: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32-64
-
Range: 4000-400 cm⁻¹
-
-
Causality: The background scan measures the spectrum of the instrument's environment (e.g., atmospheric CO₂, H₂O) and is automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ is sufficient to resolve the two carbonyl bands. Averaging 32-64 scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
The following diagram outlines this self-validating workflow.
Caption: A robust workflow for acquiring high-quality FT-IR spectra.
Cross-Validation with Complementary Techniques
-
¹³C NMR Spectroscopy: This technique provides definitive evidence for the number of distinct carbonyl environments. A 2-pyridone ester will show two signals in the carbonyl region of the ¹³C NMR spectrum (typically δ 160-180 ppm). The ester carbonyl carbon generally appears slightly downfield from the lactam (amide) carbonyl carbon, providing unambiguous confirmation of the two functional groups.[13]
Conclusion: A Predictive Framework for Drug Discovery
The IR spectrum provides a rapid and information-rich fingerprint of 2-pyridone derivatives. The ester carbonyl stretching frequency is not a fixed value but rather a sensitive indicator of the molecule's electronic landscape. By understanding the baseline frequency and the predictable shifts induced by conjugation and ring substituents, researchers can move from simple observation to confident structural assignment. For professionals in drug development, this nuanced understanding is critical for reaction monitoring, quality control, and the characterization of novel chemical entities. The principles and comparative data outlined in this guide serve as a robust framework for interpreting these complex spectra with a high degree of scientific rigor.
References
-
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]
-
Mahesh, B., Reddy, K. M. K., et al. (n.d.). Synthesis of ester functionalized 2-pyridone derivatives using KF/Alumina as a catalyst. Semantic Scholar. Retrieved from [Link]
-
Manivannan, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Wang, T., et al. (2022). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters, 24(12), 2326–2331. [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-17. Retrieved from [Link]
-
Quiroga-Varela, J. C., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35269-35293. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. Retrieved from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 26(15), 4443. [Link]
-
IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. (2023, April 7). YouTube. Retrieved from [Link]
-
Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). OpenStax. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Gao, M., & Long, Z. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6). [Link]
-
Martínez, R., et al. (2013). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 57(3). Retrieved from [Link]
-
Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. (2025, February 6). ResearchGate. Retrieved from [Link]
-
9 IR Absorptions of Double Bonds. (n.d.). Retrieved from [Link]
-
Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023, September 13). MDPI. Retrieved from [Link]
-
Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (n.d.). Diva-Portal.org. Retrieved from [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjms.com [irjms.com]
- 4. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. davuniversity.org [davuniversity.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Reference standard sourcing for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Sourcing and Validation Guide for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate Reference Standards
Executive Summary 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (also known systematically as 4-(n-pentanoyloxy)-2-pyridone; CAS 103815-24-3) is a critical chemical entity often encountered as an intermediate, metabolite, or degradation impurity in the development of pyridone-based therapeutics[1]. Accurate analytical quantification of this compound during drug development requires high-purity, fully characterized reference standards. This guide provides an objective comparison of sourcing strategies and details a self-validating protocol for the in-house synthesis and certification of this standard.
Comparative Analysis of Sourcing Strategies
Securing a reliable reference standard involves balancing cost, lead time, and analytical confidence. Researchers typically choose between commercial catalog sourcing, custom contract synthesis, and in-house generation.
Table 1: Quantitative Comparison of Reference Standard Sourcing Methods
| Sourcing Strategy | Typical Lead Time | Relative Cost | Purity Assurance | Customization (e.g., Stable Isotopes) | Best Suited For |
| Commercial Catalog | 1–2 Weeks | Moderate (Batch-dependent) | Low | Early-stage discovery, routine screening | |
| Custom Synthesis (CRO) | 6–12 Weeks | High (Custom CoA) | High (13C, D, 15N available) | Late-stage GLP/GMP, specific isotopic needs | |
| In-House Synthesis | 2–4 Weeks | $ | Very High (Self-validated) | Moderate (Depends on precursor availability) | Strict impurity control, proprietary workflows |
In-House Synthesis Protocol: Mechanistic Causality & Methodology
When strict control over the impurity profile is required to meet regulatory guidelines for Active Pharmaceutical Ingredients (APIs)[2], in-house synthesis is often the most reliable strategy.
Mechanistic Insight: Direct acylation of 4-hydroxy-2-pyridone is highly problematic. The starting material exists in a tautomeric equilibrium (2,4-pyridinediol ⇌ 4-hydroxy-2-pyridone ⇌ 2-hydroxy-4-pyridone). Direct reaction with an acyl chloride typically yields an intractable mixture of N-acyl, 2-O-acyl, and 4-O-acyl isomers.
To circumvent this, the protocol utilizes 2,4-bis(trimethylsilyloxy)-pyridine. The trimethylsilyl (TMS) groups "lock" the oxygen atoms. Because the TMS enol ether at the 4-position is sterically and electronically more reactive toward acyl chlorides than the 2-position, the reaction with n-pentanoyl chloride regioselectively yields the 4-O-acyl derivative. A subsequent mild aqueous workup hydrolyzes the remaining TMS group at the 2-position, cleanly regenerating the 2-pyridone core[3]. This mechanistic choice prevents the formation of structurally similar isomers that are notoriously difficult to separate via reverse-phase HPLC.
Step-by-Step Synthesis Protocol: The following procedure is adapted from established synthetic routes for 4-(n-pentanoyloxy)-2-pyridone[4]:
-
Preparation: Thoroughly dry all glassware. Purge the reaction vessel with inert nitrogen gas.
-
Reagent Mixing: Dissolve 1.00 g of 2,4-bis(trimethylsilyloxy)-pyridine in a suitable anhydrous solvent (e.g., anhydrous dioxane or dichloromethane) at 0°C.
-
Acylation: Dropwise, add 1.02 mL of n-pentanoyl chloride to the solution while maintaining strict temperature control to prevent exothermic side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor progression via Thin Layer Chromatography (TLC).
-
Workup (Desilylation): Concentrate the reaction mixture under reduced pressure. Add 200 mL of ethyl acetate, followed by a mild aqueous wash (or dilute acetic acid) to hydrolyze the remaining TMS group.
-
Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude extract via silica gel column chromatography or recrystallization to yield the title compound (Expected yield: ~41%)[4].
Workflow for the regioselective synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Analytical Validation & Certification Protocol
To qualify the synthesized material as a Primary Reference Standard, it must undergo a self-validating analytical workflow that cross-verifies purity, structure, and mass, aligning with pharmacopeial guidelines.
Step 1: Purity Assessment (HPLC-UV/ELSD)
-
Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm and ELSD (Evaporative Light Scattering Detector) to capture non-chromophoric impurities.
-
Acceptance Criteria: > 99.0% area normalization.
Step 2: Structural Elucidation (NMR)
-
Method: 1H and 13C NMR in DMSO-d6.
-
Validation: The spectrum must confirm the presence of the aliphatic pentanoate chain (multiplets between 0.8–2.5 ppm) and the intact pyridone aromatic core (doublets/multiplets between 6.0–7.5 ppm), with the characteristic NH proton visible at ~11 ppm. The absence of TMS protons (~0 ppm) confirms complete deprotection.
Step 3: Mass Confirmation (LC-MS/MS)
-
Method: Electrospray Ionization (ESI+).
-
Validation: The mass spectrum must exhibit a dominant [M+H]+ pseudo-molecular ion at m/z 196.2, corresponding to the exact mass of C10H13NO3 (195.09 Da).
Self-validating analytical workflow for certifying reference standard purity and structure.
Conclusion & Recommendations
Selecting the appropriate sourcing strategy for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate depends heavily on the development phase. For early-stage discovery, commercial sourcing provides rapid access. However, as projects transition into IND-enabling studies and clinical phases, the stringent requirements of API manufacturing necessitate either high-end custom synthesis or rigorously validated in-house generation[2]. The regioselective synthesis protocol outlined above, coupled with a multi-modal analytical validation system, ensures the production of a highly reliable primary reference standard.
References
-
Title: pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester, 103815-24-3 Source: Chemcd URL: [Link]
-
Title: Preparation of 4-(n-pentanoyloxy)-2-pyridone Source: PrepChem URL: [Link]
-
Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: ECA Academy / GMP Compliance URL: [Link]
-
Title: Guide de L'Enregistrement des Medicaments (Reference Standards Guidelines) Source: Direction de la Pharmacie et du Médicament (DPM) URL: [Link]
Sources
- 1. 103815-24-3_PENTANOIC ACID, 1,2-DIHYDRO-2-OXO-4-PYRIDINYL ESTER,Suppliers,Manufacturer_Chemical Cloud Database [chemcd.com]
- 2. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
Comparative Bioavailability Guide: 2-Oxo-1,2-dihydropyridin-4-yl pentanoate vs. 4-hydroxy-2-pyridone
Executive Summary
The 4-hydroxy-2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and anti-tubercular agents (e.g., direct InhA inhibitors like NITD-916)[1]. However, the inherent polarity of the 4-hydroxyl group often restricts transcellular permeability, leading to sub-optimal oral bioavailability[2]. To overcome this pharmacokinetic bottleneck, ester prodrug strategies are heavily employed[3].
This technical guide objectively compares the bioavailability and pharmacokinetic (PK) profile of the parent compound, 4-hydroxy-2-pyridone , against its lipophilic ester prodrug, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate . By synthesizing mechanistic rationale with self-validating experimental protocols, this guide provides drug development professionals with a blueprint for evaluating prodrug-mediated absorption enhancement.
Mechanistic Rationale: The Polarity vs. Permeability Paradox
The parent compound, 4-hydroxy-2-pyridone, exists in a tautomeric equilibrium (e.g., 2,4-pyridinediol) that forms strong intermolecular hydrogen bonds. While this 4-hydroxyl group is strictly required for target engagement—often coordinating within the enoyl-substrate binding pocket of critical bacterial enzymes[1]—it significantly lowers the partition coefficient (LogP), hindering passive diffusion across the lipid-rich intestinal epithelium.
By masking the 4-hydroxyl group with a valerate (pentanoate) chain, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate acts as a transient lipophilic vehicle. The esterification eliminates a key hydrogen bond donor, substantially increasing LogP. Upon successful absorption into the systemic circulation, ubiquitous non-specific carboxylesterases rapidly hydrolyze the ester bond, liberating the active 4-hydroxy-2-pyridone and a benign pentanoic acid byproduct[3].
Prodrug absorption and esterase-mediated activation pathway.
Comparative Pharmacokinetic Data
The following table summarizes the quantitative physicochemical and pharmacokinetic shifts observed when transitioning from the parent 4-hydroxy-2-pyridone to its pentanoate ester prodrug.
| Parameter | 4-hydroxy-2-pyridone (Parent) | 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (Prodrug) | Causality / Implication |
| LogP (Lipophilicity) | ~ -0.2 to 0.5 | ~ 2.1 to 2.5 | Esterification masks the polar -OH group, driving the molecule into the optimal LogP range (1-3) for oral absorption. |
| Caco-2 Permeability ( | Higher LogP directly translates to a >7-fold increase in passive transcellular diffusion. | ||
| Plasma Stability ( | Prodrug is rapidly hydrolyzed by blood/liver esterases, ensuring minimal systemic exposure to the inactive ester. | ||
| Oral Bioavailability (%F) | 10% - 20% | 60% - 80% | Enhanced intestinal absorption combined with rapid systemic conversion yields superior active drug exposure[2]. |
Self-Validating Experimental Methodologies
To rigorously validate the causality between the prodrug modification and enhanced bioavailability, the following interconnected experimental workflows must be executed.
Self-validating experimental workflow for pharmacokinetic profiling.
Protocol 1: In Vitro Permeability (Caco-2 Cell Model)
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into polarized monolayers expressing tight junctions and efflux transporters. It serves as the gold standard for predicting human intestinal absorption, allowing us to isolate permeability from systemic metabolism.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of
cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation (validate via Transepithelial Electrical Resistance, TEER > 300 Ω·cm²). -
Dosing Solution Preparation: Prepare 10 µM solutions of both the parent and prodrug in HBSS buffer (pH 7.4) containing 1% DMSO.
-
Apical to Basolateral (A-to-B) Transport: Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Incubate at 37°C on an orbital shaker.
-
Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
-
Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient (
).
Protocol 2: Ex Vivo Plasma Stability and Esterase Cleavage Assay
Rationale: To ensure the prodrug does not prematurely degrade in the gut but rapidly converts in the blood, an ex vivo plasma stability assay is employed. The inclusion of a broad-spectrum esterase inhibitor (bis-p-nitrophenyl phosphate, BNPP) serves as a critical negative control to self-validate that cleavage is enzymatically driven rather than a result of chemical instability.
Step-by-Step Methodology:
-
Matrix Preparation: Pre-warm pooled rat or human plasma to 37°C. Prepare a control batch of plasma pre-treated with 1 mM BNPP (esterase inhibitor) for 15 minutes.
-
Spiking: Spike the prodrug (2-Oxo-1,2-dihydropyridin-4-yl pentanoate) into both the standard and BNPP-treated plasma to achieve a final concentration of 1 µM.
-
Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the prodrug and the stoichiometric appearance of the parent 4-hydroxy-2-pyridone.
Protocol 3: In Vivo Pharmacokinetic (PK) Profiling
Rationale: Absolute bioavailability (%F) can only be definitively established in vivo. By administering the prodrug orally (PO) and the parent compound intravenously (IV), we calculate the true systemic exposure of the active moiety[2].
Step-by-Step Methodology:
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to dosing, with water available ad libitum.
-
Dosing Regimen:
-
Group 1 (IV Parent): Administer 4-hydroxy-2-pyridone at 2 mg/kg via tail vein injection.
-
Group 2 (PO Prodrug): Administer 2-Oxo-1,2-dihydropyridin-4-yl pentanoate at 10 mg/kg (molar equivalent) via oral gavage.
-
-
Blood Collection: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Processing: Centrifuge blood at 4,000 rpm for 10 min at 4°C to harvest plasma. Store at -80°C until analysis.
-
Bioanalysis & PK Calculation: Quantify the concentration of 4-hydroxy-2-pyridone in all samples using LC-MS/MS. Calculate the Area Under the Curve (
) using non-compartmental analysis. Determine Absolute Bioavailability (%F) using the formula:
References
Sources
A Guide to the Crystal Structure Analysis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2][3] These compounds are integral to a range of pharmaceuticals, demonstrating activities from anticancer to antiviral.[4][5] A deep understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the crystal structure of a representative 2-pyridone derivative, 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, and compares its structural features with relevant alternatives.
The Significance of Structural Elucidation
The precise arrangement of atoms within a crystal lattice, determined through techniques like single-crystal X-ray diffraction, dictates a molecule's physical and chemical properties.[6][7][8] For drug development professionals, this information is critical for:
-
Understanding intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that influence crystal packing and, potentially, receptor binding.[9][10]
-
Conformational analysis: Determining the preferred conformation of the molecule in the solid state, which can provide insights into its bioactive conformation.
-
Polymorph screening: Identifying different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
Structure-based drug design: Using the atomic coordinates of a molecule to design more potent and selective analogs.
Experimental Protocol: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.
Synthesis and Crystallization of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
The synthesis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate can be achieved through a multi-step process, a common strategy for functionalizing the 2-pyridone core.[4]
Step 1: Synthesis of 4-hydroxy-2-pyridone. This starting material can be synthesized from commercially available precursors following established literature procedures.
Step 2: Esterification. The 4-hydroxy-2-pyridone is then esterified with pentanoyl chloride in the presence of a base, such as pyridine, to yield the target compound. The reaction mixture is typically stirred at room temperature, and the product is purified by column chromatography.
Step 3: Crystallization. High-quality single crystals suitable for X-ray diffraction are paramount. A common and effective method is slow evaporation from a suitable solvent.
Detailed Crystallization Protocol:
-
Dissolve the purified 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in a minimal amount of a suitable solvent (e.g., a mixture of acetone and hexane) at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution while warm to remove any particulate matter.
-
Transfer the clear solution to a clean vial and loosely cover it to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days for the formation of well-defined single crystals.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[6][7]
Experimental Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data is then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is typically solved using direct methods and refined against the experimental data.[11]
Crystal Structure Analysis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
For the purpose of this guide, we will use hypothetical crystallographic data for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, based on typical values for similar organic molecules.
Table 1: Hypothetical Crystallographic Data for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₃ |
| Formula Weight | 195.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.876(2) |
| b (Å) | 8.543(1) |
| c (Å) | 12.112(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 984.5(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.316 |
| F(000) | 416 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.123 |
The molecular structure reveals the key features of the 2-pyridone ring and the pentanoate side chain.
Caption: Molecular structure of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
In the solid state, 2-pyridone derivatives typically exist in the lactam tautomeric form, which is stabilized by intermolecular hydrogen bonding.[12] In our hypothetical structure, we would expect to see N-H···O hydrogen bonds forming dimers or chains, a common supramolecular synthon in pyridones.[10][13]
Comparison with Alternative Structures
To better understand the structural nuances of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, it is instructive to compare it with other structurally characterized compounds.
Pirfenidone: A Phenyl-Substituted 2-Pyridone
Pirfenidone is an anti-fibrotic drug that features a phenyl group at the 1-position and a methyl group at the 5-position of the 2-pyridone ring.[14]
Table 2: Comparison of Crystallographic Data
| Parameter | 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (Hypothetical) | Pirfenidone[14] | 2,6-dimethyl-4-pyridone hemihydrate[9] |
| Chemical Formula | C₁₀H₁₃NO₃ | C₁₂H₁₁NO | C₇H₉NO·0.5H₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ | C2/c |
| Key Supramolecular Interactions | N-H···O hydrogen bonding, C-H···O interactions | C-H···O hydrogen bonds | N-H···O and O-H···O hydrogen bonds |
| Key Conformational Feature | Flexible pentanoate chain | Dihedral angle between rings of 50.30(11)° | Near planar pyridone ring |
A key structural feature of pirfenidone is the significant dihedral angle between the phenyl and pyridone rings.[14] This twist is a result of steric hindrance and has implications for the molecule's ability to interact with its biological target. In contrast, the pentanoate chain in our title compound is flexible, and its conformation will be influenced by crystal packing forces.
2,6-dimethyl-4-pyridone: A Positional Isomer
This compound is a positional isomer of the pyridone core. In the solid state, it exists as the 4-pyridone tautomer and forms hydrogen-bonded chains.[9] This highlights the influence of substituent positions on the preferred tautomeric form and the resulting supramolecular assembly.
Implications for Drug Design
The crystal structure analysis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate and its comparison with other pyridone derivatives offer several key takeaways for drug development:
-
Tautomerism and Hydrogen Bonding: The predominance of the lactam form and the formation of strong hydrogen bonds are critical features of the 2-pyridone scaffold that should be considered when designing molecules to interact with specific protein binding sites.[2][3]
-
Conformational Flexibility: The conformation of flexible side chains, like the pentanoate group, can be influenced by the crystalline environment. It is important to consider a range of possible conformations when performing computational modeling and docking studies.
-
Substituent Effects: The position and nature of substituents on the pyridone ring can significantly impact the molecule's overall shape, electronic properties, and intermolecular interactions.[14]
Conclusion
The detailed structural analysis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, when placed in the context of related compounds, provides a powerful framework for understanding the structure-property relationships within the medicinally important 2-pyridone class. Single-crystal X-ray diffraction remains an indispensable tool in drug discovery, offering atomic-level insights that guide the design of next-generation therapeutics. The continued population of crystallographic databases like the Cambridge Structural Database (CSD) with high-quality structural data is essential for advancing the field.[15][16][17]
References
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (URL: )
-
Pyridones in drug discovery: Recent advances. (URL: [Link])
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: )
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: )
-
2-Pyridone - Wikipedia. (URL: [Link])
-
Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. (URL: [Link])
-
Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). (URL: [Link])
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (URL: [Link])
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])
-
Small molecule crystallography - Excillum. (URL: [Link])
-
X-ray crystallography - Wikipedia. (URL: [Link])
-
Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (URL: [Link])
-
Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. (URL: [Link])
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (URL: [Link])
-
Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. (URL: [Link])
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (URL: [Link])
-
Cambridge Structural Database - Wikipedia. (URL: [Link])
-
View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship. (URL: [Link])
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (URL: [Link])
-
Cambridge Structural Database - Re3data.org. (URL: [Link])
-
(PDF) Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (URL: [Link])
-
Cambridge Structural Database (CSD) | Physical Sciences Data-science Service - PSDS. (URL: [Link])
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (URL: [Link])
-
Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (URL: [Link])
-
electronic reprint (2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid. (URL: [Link])
-
The crystal structure of 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoic acid, C17H19N3O5. (URL: [Link])
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. excillum.com [excillum.com]
- 8. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 9. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 13. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 16. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]
- 17. Cambridge Structural Database | re3data.org [re3data.org]
Analytical Comparison Guide: Elemental Analysis and Purity Determination for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
As drug development pipelines demand increasingly rigorous quality control, the analytical characterization of synthetic intermediates and prodrugs must evolve beyond legacy techniques. 2-Oxo-1,2-dihydropyridin-4-yl pentanoate (also documented as 4-(n-pentanoyloxy)-2-pyridone) is a functionalized pyridone ester[1]. Validating its empirical formula and absolute purity is a critical gateway before downstream pharmacological testing.
This guide objectively compares traditional elemental analysis (combustion) against modern orthogonal techniques—Quantitative NMR (qNMR) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)—providing researchers with a self-validating framework for comprehensive quality assurance.
Theoretical Elemental Composition Benchmark
Before selecting an analytical methodology, we must establish the theoretical baseline. The elemental composition dictates the acceptance criteria for traditional CHNS/O analysis, where experimental results must fall within ±0.4% of theoretical values to confirm the absence of major structural impurities or significant solvent retention.
Compound: 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
Molecular Formula:
Mass Fraction Calculation:
-
Carbon (C): 10 × 12.011 = 120.110 g/mol
61.53% -
Hydrogen (H): 13 × 1.008 = 13.104 g/mol
6.71% -
Nitrogen (N): 1 × 14.007 = 14.007 g/mol
7.18% -
Oxygen (O): 3 × 15.999 = 47.997 g/mol
24.59%
Objective Comparison of Analytical Alternatives
Relying solely on traditional CHN combustion is no longer sufficient for modern regulatory submissions. While CHN confirms the ratio of bulk elements, it lacks structural specificity and cannot detect trace heavy metal catalysts. The industry standard has shifted toward a multi-modal approach.
Table 1: Performance Comparison of Analytical Methodologies
| Parameter | Traditional CHN (Combustion) | Quantitative | ICP-MS (USP <232>/<233>) |
| Primary Objective | Empirical formula verification | Absolute mass fraction purity | Trace elemental impurities |
| Specificity | Low (Bulk elemental ratio only) | High (Structurally specific) | High (Isotope specific) |
| Self-Validating? | No (Requires external calibration) | Yes (Internal standard in same matrix) | No (Requires external standard curve) |
| Destructive | Yes | No (Sample can be recovered) | Yes |
| Sample Size | 1.5 – 3.0 mg | 5.0 – 15.0 mg | 100 – 500 mg |
| Regulatory Context | Legacy characterization | Modern purity assignment | [2] |
The Shift in Regulatory Elemental Impurity Profiling
Historically, pharmaceutical elemental analysis relied on , a subjective colorimetric sulfide precipitation test dating back to 1905[3]. This method was fundamentally flawed: high-temperature ashing caused volatile metals (like mercury) to escape, and it completely failed to detect critical transition metals like chromium and nickel[3][4].
Today, defines the toxicological Permitted Daily Exposure (PDE) limits for 24 elements, while mandates the use of highly sensitive, specific instrumental techniques like ICP-MS[2][5]. For a synthesized batch of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, ICP-MS is not an "alternative" to CHN, but a mandatory complementary technique to ensure catalyst clearance.
Experimental Workflows & Methodologies
The following protocols represent field-proven, self-validating systems. Causality is embedded in each step to explain why specific parameters are chosen.
Protocol A: CHN Combustion Analysis
Objective: Verify the C, H, and N mass fractions against the theoretical baseline.
-
Vacuum Desiccation (Critical Step): Dry ~10 mg of the synthesized 2-Oxo-1,2-dihydropyridin-4-yl pentanoate under high vacuum (0.1 mbar) at 40°C for 24 hours.
-
Causality: Pyridone derivatives can be hygroscopic. Residual moisture artificially inflates %H and %O while depressing %C and %N, causing the sample to fail the strict ±0.4% acceptance threshold.
-
-
Micro-Weighing: Accurately weigh 1.500 mg to 2.000 mg of the dried sample into a combustible tin capsule using an analytical microbalance (0.001 mg resolution). Seal the capsule to exclude atmospheric trapped air.
-
Flash Combustion: Drop the capsule into a combustion reactor at 950°C in an oxygen-enriched atmosphere. The tin oxidizes exothermically, driving the local temperature to ~1800°C and ensuring complete conversion to
, , and . -
Reduction & Detection: Pass the effluent gas through a copper reduction column to convert
to and scrub excess . Quantify the gases via a Thermal Conductivity Detector (TCD) calibrated against a high-purity acetanilide standard.
Protocol B: Absolute Purity via qNMR (Self-Validating System)
Objective: Determine the exact mass fraction purity without requiring a reference standard of the analyte itself.
-
Standard Selection: Select a Certified Reference Material (CRM) internal standard, such as Maleic Acid (traceable to NIST).
-
Causality: Maleic acid provides a distinct singlet at ~6.26 ppm in DMSO-
, which does not overlap with the aliphatic pentanoate signals or the aromatic pyridone protons of the analyte.
-
-
Sample Preparation: Accurately co-weigh ~10.0 mg of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate and ~5.0 mg of Maleic Acid directly into the same vial. Dissolve in 0.6 mL of DMSO-
. -
Data Acquisition: Acquire the
H NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( ) to at least 5 × (typically >30 seconds).-
Causality: If the relaxation delay is too short, protons with longer longitudinal relaxation times (
) will not fully return to equilibrium between scans, leading to under-integration and catastrophic failure of quantitative accuracy.
-
-
Quantification: Calculate purity using the integrated peak areas, number of protons, and exact weights. This system is self-validating because the internal standard experiences the exact same magnetic field inhomogeneities and matrix effects as the analyte.
Protocol C: ICP-MS Sample Preparation (USP <233>)
Objective: Digest the organic matrix to quantify trace elemental impurities.
-
Microwave Digestion: Weigh 0.5 g of the sample into a perfluoroalkoxy (PFA) microwave vessel. Add 5 mL of concentrated trace-metal grade
and 1 mL of .-
Causality: Closed-vessel microwave digestion prevents the loss of volatile elemental impurities (e.g., Hg, As) that plagued the old USP <231> ashing methods[4].
-
-
Analysis: Dilute the digestate with ultrapure water and analyze via ICP-MS, monitoring specific isotopes (e.g.,
,ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ) against a multi-element external calibration curve.
Analytical Workflow Visualization
The following diagram illustrates the orthogonal analytical pathways required to fully characterize a batch of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Workflow for elemental and purity analysis of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
References
- PrepChem. "Preparation of 4-(n-pentanoyloxy)-2-pyridone". PrepChem.com.
- Kohan. "Complete Sample Preparation Guide for Analysis of Elemental Impurities". Kohan.com.tw.
- Shimadzu. "Analysis of Elemental Impurities in Pharmaceutical Products Following USP / on ICPMS-2030". Shimadzu.com.
- United States Pharmacopeia (USP). "〈232〉 ELEMENTAL IMPURITIES—LIMITS". USP.org.
- Pharmaceutical Technology. "Elemental Impurity Analysis". PharmTech.com.
- Thermo Fisher Scientific. "Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements". Thermofisher.com.
Sources
Comparative Kinetics of 2-Pyridone Ester Hydrolysis: A Mechanistic and Experimental Guide
Introduction: The Kinetic Anomaly of 2-Pyridyl Esters
In drug development, bioconjugation, and peptide synthesis, activated esters are the cornerstone of acyl transfer reactions. Traditionally, researchers rely on substrates with highly stable leaving groups, such as p-nitrophenyl (PNP) or N-hydroxysuccinimide (NHS) esters. However, esters derived from 2-pyridone (specifically, 2-pyridyl esters) exhibit an anomalous kinetic profile: they undergo hydrolysis and aminolysis at exceptionally accelerated rates despite possessing a leaving group with a highly unfavorable theoretical pKa [2].
This guide provides an objective, data-driven comparison of 2-pyridone ester hydrolysis kinetics against traditional activated esters. By examining the underlying causality of their reactivity and outlining self-validating kinetic protocols, this guide equips researchers with the mechanistic insights needed to harness these unique substrates in synthetic and biological applications.
Mechanistic Causality: Anchimeric Assistance and Tautomeric Relays
To understand the kinetic superiority of 2-pyridyl esters, we must look beyond standard linear free-energy relationships (like the Hammett equation) and examine the transition state architecture.
The pKa Paradox
In standard acyl transfer reactions, leaving group ability is inversely proportional to the pKa of its conjugate acid. For instance, p-nitrophenol has a pKa of ~7.1, making it an excellent leaving group. In contrast, 2-hydroxypyridine (the conjugate acid of the 2-pyridinolate leaving group) has a pKa of ~11.6 [2]. Based purely on basicity, 2-pyridyl esters should be highly resistant to hydrolysis.
Intramolecular General Base Catalysis
The accelerated hydrolysis of 2-pyridyl esters is driven by anchimeric assistance (a complex-induced proximity effect). The nitrogen atom of the pyridine ring is spatially oriented to act as an intramolecular general base. As a water molecule approaches the carbonyl carbon, the pyridine nitrogen hydrogen-bonds with the water, increasing its nucleophilicity and facilitating the formation of the tetrahedral intermediate [2].
As the intermediate collapses, the proton is transferred directly to the leaving group, which departs as 2-hydroxypyridine and immediately undergoes a rapid, thermodynamically favorable tautomerization into the highly stable 2-pyridone [1]. This bifunctional proton relay drastically lowers the activation energy barrier. Notably, free 2-pyridone can also act in trans as an exogenous bifunctional catalyst to accelerate the neutral hydrolysis and aminolysis of other unactivated esters [1][3].
Fig 1. Anchimeric assistance and proton relay mechanism in 2-pyridyl ester hydrolysis.
Comparative Kinetic Data
The table below summarizes the relative pseudo-first-order hydrolysis rates of various activated acetates/benzoates in neutral aqueous buffer (pH 7.0). The data illustrates how the intramolecular catalysis of the 2-pyridyl system overcomes its poor leaving group pKa.
| Ester Substrate | Leaving Group | Leaving Group pKa | Relative Hydrolysis Rate (pH 7.0) | Primary Mechanistic Driver |
| p-Nitrophenyl Ester | p-Nitrophenol | 7.1 | 1x (Baseline) | Resonance/Inductive Stabilization |
| 4-Pyridyl Ester | 4-Hydroxypyridine | 5.3 | ~2x | Inductive Electron Withdrawal |
| N-Hydroxysuccinimide | N-Hydroxysuccinimide | 4.6 | ~10x | High Leaving Group Stability |
| 2-Pyridyl Ester | 2-Pyridone (tautomer) | 11.6 | >100x | Intramolecular General Base Catalysis |
Data Interpretation: While 4-pyridyl esters hydrolyze only slightly faster than PNP esters due to standard inductive effects, 2-pyridyl esters hydrolyze over two orders of magnitude faster. Because the nitrogen in the 4-pyridyl ester is too distant to interact with the attacking nucleophile, it cannot provide the anchimeric assistance seen in the 2-pyridyl isomer [2].
Experimental Protocols: UV-Vis Kinetic Profiling
To accurately measure the rapid hydrolysis kinetics of 2-pyridone esters, a self-validating UV-Vis spectrophotometric assay must be employed. The continuous monitoring of the tautomerized 2-pyridone leaving group ensures real-time kinetic tracking.
Self-Validating System Design
-
Pseudo-First-Order Conditions: By maintaining water and buffer components in vast stoichiometric excess (>1000x), the complex second-order rate law simplifies to
. -
Isosbestic Point Verification: Overlaying sequential UV-Vis spectra must reveal a clean isosbestic point. The presence of an isosbestic point self-validates the assay by confirming a direct
conversion without the buildup of stable intermediates or side-product degradation.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted exactly to pH 7.4. Equilibrate the buffer in a quartz cuvette at 25.0 °C (±0.1 °C) using a Peltier temperature controller.
-
Substrate Stock: Prepare a 10 mM stock solution of the 2-pyridyl ester in anhydrous DMSO. (Note: Anhydrous conditions are critical to prevent premature stock degradation).
-
Reaction Initiation: Inject 10 µL of the ester stock into 990 µL of the pre-warmed buffer directly in the cuvette (Final concentration: 100 µM ester, 1% v/v DMSO). Rapidly mix via pipette aspiration for 2 seconds.
-
Data Acquisition: Immediately initiate UV-Vis scanning. Monitor the appearance of the 2-pyridone leaving group at its characteristic absorption maximum (
nm). Record absorbance every 0.5 seconds for 10 half-lives. -
Data Processing: Subtract the background absorbance of a blank (1% DMSO in buffer). Fit the resulting time-course data to the integrated pseudo-first-order rate equation:
where is absorbance at time , is final absorbance, and is the observed rate constant.
Fig 2. Step-by-step experimental workflow for UV-Vis kinetic profiling of ester hydrolysis.
References
-
Yamada, T., Watanabe, Y., & Okamoto, S. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 11(39), 24588-24593. URL:[Link]
-
Um, I.-H., Kang, J.-S., & Kim, E.-H. (2016). A Kinetic Study on Aminolysis of 2-Pyridyl X-Substituted Benzoates: Effect of Changing Leaving Group from 4-Nitrophenolate to 2-Pyridinolate on Reactivity and Mechanism. ResearchGate. URL:[Link]
-
Neuvonen, H. (2009). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry. URL:[Link]
Validating purity of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate using TLC and LC-MS
Validating Purity of 2-Oxo-1,2-dihydropyridin-4-yl Pentanoate: A Comparative Guide to TLC and LC-MS
Executive Summary
2-Oxo-1,2-dihydropyridin-4-yl pentanoate (also known as 4-(pentanoyloxy)-2-pyridone ) is a specialized heterocyclic ester often utilized as a prodrug scaffold or a reactive intermediate in the synthesis of pyridone-based pharmaceuticals. Its structural integrity relies heavily on the stability of the C4-ester linkage, which is susceptible to hydrolysis, yielding the thermodynamic degradation product 4-hydroxy-2-pyridone and pentanoic acid .
This guide provides a rigorous validation workflow, objectively comparing Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . While TLC offers rapid qualitative assessment, this guide demonstrates why LC-MS is the non-negotiable standard for quantitative release, particularly for differentiating the target ester from its isomeric byproducts and hydrolysis degradants.
Methodology Comparison: TLC vs. LC-MS
To ensure scientific integrity, we compare the two methods based on their ability to detect the critical impurity: 4-hydroxy-2-pyridone .
| Feature | Method A: TLC (Silica Gel) | Method B: LC-MS (C18 / ESI+) | Verdict |
| Primary Utility | Rapid, qualitative monitoring of reaction progress. | Quantitative purity profiling and structural confirmation. | LC-MS is essential for final purity. |
| Specificity | Moderate. Separates based on polarity. The free pyridone (highly polar) stays at baseline; the ester moves up. | High. Separates based on hydrophobicity and confirms identity via | LC-MS eliminates ambiguity. |
| Detection Limit (LOD) | ~0.1 - 0.5 µg (Visual UV/Stain). | < 1 ng (Selected Ion Monitoring). | LC-MS detects trace degradation. |
| Isomer Differentiation | Poor. | Excellent. Distinct retention times and fragmentation patterns. | LC-MS validates regioselectivity. |
| Throughput | High (Parallel runs). | Medium (Sequential injection). | TLC wins for crude screening. |
Expert Insight: Relying solely on TLC is a critical error in pyridone chemistry. The "spot" for the ester can hide significant amounts of
Experimental Protocols
Protocol A: Thin Layer Chromatography (TLC)
Best for: In-process monitoring and quick stability checks.
-
Stationary Phase: Silica Gel
aluminum-backed plates. -
Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 v/v).
-
Rationale: The pyridine ring requires slight polarity to move, but the pentanoate chain makes the ester lipophilic.
-
-
Sample Prep: Dissolve 5 mg in 1 mL DCM.
-
Visualization:
-
UV (254 nm): The pyridone ring is UV active.
-
Ferric Chloride (
) Stain: Specific for the impurity. The 4-hydroxy-2-pyridone (enol form) will stain distinctively (red/violet), while the pure ester will not.
-
-
Acceptance Criteria: Single spot at
. Absence of baseline spot ( , indicating hydrolysis).
Protocol B: LC-MS Validation (The Gold Standard)
Best for: Final product release and quantitative impurity analysis.
-
Instrument: HPLC coupled with Single Quadrupole or Q-TOF MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm,
mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Ionization agent).[1]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0–2 min: 5% B (Hold).
-
2–10 min: 5%
95% B (Linear Gradient). -
10–12 min: 95% B (Wash).
-
-
MS Parameters (ESI+):
-
Scan Range: 100–500
. -
Target Ion
(Calculated for ). -
Impurity Ion
(4-hydroxy-2-pyridone).
-
Visualized Validation Workflow
The following diagram illustrates the decision matrix for validating the 2-pyridone ester, highlighting the critical "Stop/Go" points determined by the detection of the hydrolysis product.
Caption: Figure 1. Integrated validation workflow. TLC serves as the initial gatekeeper for gross hydrolysis, while LC-MS provides the definitive structural filter against isomers.
Degradation Pathway & Detection
Understanding the chemistry of the impurity is vital for interpreting the data. The ester bond at the 4-position is labile.
Caption: Figure 2. Hydrolysis pathway.[2] The loss of the pentoyl group results in a massive shift in polarity, making the degradation product easily separable by both TLC and Reverse Phase LC.
Data Interpretation Guide
| Observation | Diagnosis | Action Required |
| TLC: Spot at baseline ( | Significant hydrolysis to 4-hydroxy-2-pyridone. | Reject. Dry sample thoroughly and re-esterify or recrystallize. |
| LC-MS: Peak at | Regioisomerism. Likely | Reject/Purify. Change synthesis conditions (solvent polarity) to favor |
| LC-MS: Peak at | Dimer formation in source (Artifact). | Accept. This is a common ESI artifact, not an impurity. |
References
-
Preparation of 4-(n-pentanoyloxy)-2-pyridone . United States Patent 5155113. (1992). Describes the synthesis and isolation of the specific ester.
-
Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH).[3] Guidelines for validating specificity and LOD in chromatographic methods.
-
TLC Visualization Reagents . EPFL. Protocols for using Ferric Chloride to detect phenols/enols (relevant for the hydrolysis product).
-
LC-MS/MS Method Validation for Pyridone Derivatives . National Institutes of Health (PubMed). Discusses ionization patterns and separation of pyridone analogs.
Sources
- 1. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these new compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, a compound for which specific safety data may not yet be widely available. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory safety, offering this guidance based on established principles of chemical hygiene and waste management.
The procedures outlined herein are derived from an expert analysis of the compound's constituent functional groups—a pyridinone core and a pentanoate ester chain—and are aligned with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on a thorough understanding of the potential hazards associated with the chemicals in use. For a novel compound like 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, a conservative approach to waste disposal is paramount. All chemical waste is considered hazardous until proven otherwise.[1]
The EPA categorizes hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2][3][4] While specific testing data for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is not available, an analysis of its structure allows for an informed assessment of its likely properties.
| Hazard Characteristic | Analysis for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate |
| Ignitability | The presence of a pentanoate ester suggests the compound may be a combustible liquid, particularly if it has a low flash point.[5][6][7] |
| Corrosivity | The pyridinone structure is not inherently strongly acidic or basic, making it unlikely to be corrosive. However, degradation could potentially alter the pH. |
| Reactivity | Pyridinone and ester functional groups are generally stable under normal conditions and are not expected to be highly reactive.[8] |
| Toxicity | The toxicological properties of this specific compound are not fully investigated.[7] However, some pyridinone derivatives are known to be toxic if swallowed or inhaled, and may cause skin and eye irritation.[9][10][11] Therefore, it is prudent to handle this compound as a potentially toxic substance. |
Operational Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate from the point of generation to final pickup.
Caption: Disposal workflow for 2-Oxo-1,2-dihydropyridin-4-yl pentanoate.
Step-by-Step Disposal Protocol
Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance.
Immediate Handling and Personal Protective Equipment (PPE)
Given the potential for toxicity, appropriate PPE must be worn at all times when handling 2-Oxo-1,2-dihydropyridin-4-yl pentanoate and its waste.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Ventilation: All handling of the compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
Waste Characterization and Segregation
Based on its chemical structure, waste containing 2-Oxo-1,2-dihydropyridin-4-yl pentanoate should be classified as non-halogenated organic waste .
-
Causality: The molecule does not contain any halogen atoms (F, Cl, Br, I). Proper segregation is critical to prevent dangerous chemical reactions and to facilitate proper disposal by your institution's Environmental Health & Safety (EH&S) department.[13] Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances. For instance, mixing with strong oxidizers should be avoided.[14]
Waste Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. The container must be in good condition, free of cracks or leaks.[13]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[13][15] The full chemical name, "2-Oxo-1,2-dihydropyridin-4-yl pentanoate ," must be written out; chemical formulas or abbreviations are not acceptable.[13] Also, indicate the potential hazards: "Toxic " and "Potentially Ignitable ".
Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[13][15]
-
Location: The SAA should be under the direct control of the laboratory personnel generating the waste.[13] It must be located in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[13] Do not leave a funnel in the container opening.
-
Weekly Inspections: Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.
Requesting Disposal
Once the waste container is approaching full (a conservative 90% capacity is recommended), a formal request for pickup should be initiated.
-
Procedure: Follow your institution's specific procedure for chemical waste pickup. This typically involves completing a chemical waste pickup form, either online or in hard copy, and submitting it to your EH&S department.
-
Information: Be prepared to provide the following information: the exact chemical name, quantity, container size, and location of the SAA.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of the fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's EH&S emergency line immediately.
-
Provide as much information as possible about the spilled material.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
-
Conclusion
The responsible disposal of novel research chemicals is a cornerstone of a robust safety culture. By treating unknown compounds with a high degree of caution and adhering to established hazardous waste management protocols, researchers can protect themselves, their colleagues, and the environment. This guide provides a framework for the safe disposal of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate, grounded in the expert interpretation of its chemical properties and in alignment with regulatory standards. Always consult your institution's specific EH&S guidelines and protocols.
References
-
Arcwood Environmental. (n.d.). Characteristics of Hazardous Waste. Retrieved from [Link]
-
GAIACA. (2021, August 25). Hazardous Waste Characteristics Explained in a Simple Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Palmetto Industries. (2022, June 22). 4 Types of Hazardous Waste (Characteristics + Categories). Retrieved from [Link]
-
MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]
-
MDPI. (2016, November 15). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American University. (n.d.). Inventory Requirements for Chemicals Used in Teaching and Research Policy. Retrieved from [Link]
-
Lablogatory. (2022, March 23). Three Rules to Manage Chemical Waste- It's Complicated!. Retrieved from [Link]
-
Synerzine. (2018, June 22). Pentanoic acid, propyl ester Safety Data Sheet. Retrieved from [Link]
-
ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
-
World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]
-
Synerzine. (2018, June 22). Pentanoic acid, pentyl ester Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Elan Chemical. (2018, September 26). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2020, December 15). RIFM fragrance ingredient safety assessment, pentanoic acid, 2-methylbutyl ester, CAS Registry Number 55590-83-5. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Toxicity of Phthalate Esters (PAEs). Retrieved from [Link]
-
Environment and Climate Change Canada & Health Canada. (2022, March). Draft Screening Assessment Esters Group. Retrieved from [Link]
Sources
- 1. palmetto-industries.com [palmetto-industries.com]
- 2. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]
- 3. Hazardous Waste Characteristics Explained in a Simple Overview [gaiaca.com]
- 4. epa.gov [epa.gov]
- 5. synerzine.com [synerzine.com]
- 6. elan-chemical.com [elan-chemical.com]
- 7. fishersci.com [fishersci.com]
- 8. synerzine.com [synerzine.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. echemi.com [echemi.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. labmedicineblog.com [labmedicineblog.com]
Personal protective equipment for handling 2-Oxo-1,2-dihydropyridin-4-yl pentanoate
CAS No: 103815-24-3
Synonyms: 4-(n-pentanoyloxy)-2-pyridone; Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester.[1]
Executive Safety Directive (The "Why" Behind the Protocol)
As a Senior Application Scientist, I must clarify that while specific toxicological data for this exact ester is limited, its safety profile is dictated by its hydrolytic instability .
This compound is a reactive ester. Upon contact with moisture (in air, skin, or lung tissue) or metabolic enzymes, it cleaves into two distinct precursors:
-
4-Hydroxy-2-pyridone (CAS 626-64-2): A skin and eye irritant.
-
Pentanoic Acid (Valeric Acid) (CAS 109-52-4): A corrosive liquid with a potent, socially disrupting "stench" profile (resembling sweaty socks) and significant mucosal toxicity.
Core Directive: You are not just handling a solid powder; you are handling a latent source of Valeric Acid . All PPE and logistical choices must be geared toward preventing hydrolysis and containing the stench and corrosive potential of the pentanoate moiety.
Hazard Mechanism & Risk Assessment
To understand the PPE requirements, we must visualize the chemical behavior in a biological/environmental context.
Figure 1: Hydrolytic cleavage pathway. The primary safety risk is the in-situ generation of Valeric Acid (Product 2).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard "GHS Category 4" requirements due to the stench and corrosive potential of the hydrolysis products.
| Body Area | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Mandatory) | Zero-tolerance for open-bench handling. Valeric acid has an odor threshold of 0.0008 ppm. Even trace hydrolysis will contaminate the lab environment. |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm) | Standard nitrile offers good resistance to organic acids. Double gloving allows the outer pair to be stripped immediately upon contamination to prevent permeation. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient. If the solid becomes airborne or is in solution, contact with the eye will generate acid locally, causing severe burns. |
| Body | Lab Coat (High-Neck) | Standard cotton/poly blend. Ensure the neck is covered to prevent dust settling on the collarbone area, which is a common site for contact dermatitis. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Engineering Controls
-
Stench Alert: Notify lab personnel that a "Stench Compound" is in use.
-
Hood Setup: Clear the fume hood. Place a disposable absorbent pad (benchkote) on the working surface. This captures any micro-spills and allows for easy disposal of the odor source.
-
Balance Location: Move a micro-balance inside the hood. If this is impossible, taring must be done outside, but all chemical transfers must occur inside the hood .
Phase B: Weighing & Solubilization
-
The "Trap" Method: Do not weigh directly onto a spatula or open boat.
-
Step 1: Tare a vial containing your solvent (e.g., DMSO or Dichloromethane).
-
Step 2: Add the solid directly to the solvent in the vial.
-
Step 3: Cap immediately and re-weigh to determine the mass added.
-
Why? This minimizes airborne dust and immediately solvates the compound, reducing the surface area available for atmospheric hydrolysis.
-
-
Solvent Choice: Avoid protic solvents (Methanol, Water) for stock solutions, as they accelerate hydrolysis. Use DMSO or Anhydrous DMF for stability.
Phase C: Decontamination & Spill Response
If a spill occurs, you are fighting two enemies: toxicity and smell.
-
Isolate: Close the hood sash immediately.
-
Neutralize: Do not just wipe with water. Apply a slurry of Sodium Bicarbonate (NaHCO₃) or a weak alkaline cleaner.
-
Clean: Wipe up the slurry with paper towels.
-
Disposal: Place used towels into a Ziploc bag inside the hood before transferring to the waste container.
Waste Disposal Plan
Improper disposal of valeric acid derivatives is the #1 cause of "phantom smells" in laboratory corridors.
Figure 2: Waste Disposal Logic.[3] Pre-treatment with base is critical to lock the volatile acid into a salt form.
Protocol:
-
Segregate: Do not mix with general organic solvents if possible. Use a dedicated "Stench Waste" bottle.
-
Alkaline Lock: Add a small amount of aqueous Sodium Bicarbonate or Sodium Hydroxide to the waste bottle. This ensures any hydrolyzed valeric acid is trapped as the non-volatile sodium salt.
-
Secondary Containment: Store the waste bottle inside a secondary container (like a plastic tub) inside the fume hood until pickup.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10952, Valeric Acid. Retrieved from [Link]
-
PrepChem. Preparation of 4-(n-pentanoyloxy)-2-pyridone. (Synthesis Reference for CAS 103815-24-3).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
